molecular formula C7H14O B1265392 Cyclohexyl methyl ether CAS No. 931-56-6

Cyclohexyl methyl ether

Cat. No.: B1265392
CAS No.: 931-56-6
M. Wt: 114.19 g/mol
InChI Key: GHDIHPNJQVDFBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyl methyl ether is a useful research compound. Its molecular formula is C7H14O and its molecular weight is 114.19 g/mol. The purity is usually 95%.
The exact mass of the compound Methoxycyclohexane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methoxycyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-8-7-5-3-2-4-6-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDIHPNJQVDFBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10239268
Record name Cyclohexyl methyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10239268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

931-56-6
Record name Cyclohexyl methyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexyl methyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10239268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methoxycyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOHEXYL METHYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I340UAT8HB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Cyclohexyl methyl ether physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexyl methyl ether, also known as methoxycyclohexane, is a valuable organic compound with applications as a non-polar solvent and an intermediate in organic synthesis. Its unique combination of physical and chemical properties makes it a subject of interest in various chemical transformations. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with detailed experimental protocols for its synthesis and cleavage. Safety and handling precautions are also discussed to ensure its proper use in a laboratory setting.

Physical and Chemical Properties

This compound is a colorless liquid with a characteristic ether-like odor. It is a hydrophobic ether solvent known for its high solvency, low peroxide formation tendency, and low volatility.[]

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₁₄O[2]
Molecular Weight 114.19 g/mol [2]
CAS Number 931-56-6[2]
Appearance Colorless liquid[3]
Boiling Point 135 °C (at 760 mmHg)[4]
Melting Point -74 °C[4]
Density 0.8756 g/cm³[3]
Refractive Index 1.4330 - 1.4370[5]

Table 2: Solubility Profile of this compound

SolventSolubility
Water Insoluble (predicted)
Common Organic Solvents Miscible (e.g., ethanol, diethyl ether, acetone, chloroform)

Chemical Reactivity and Synthesis

The chemical behavior of this compound is primarily characterized by the reactivity of the ether linkage. It is relatively stable under many reaction conditions, which makes it a suitable medium for various chemical transformations.[6]

Williamson Ether Synthesis

The most common method for preparing this compound is the Williamson ether synthesis. This Sₙ2 reaction involves the deprotonation of cyclohexanol (B46403) to form the cyclohexoxide ion, which then acts as a nucleophile and attacks a methyl halide, such as methyl iodide.[7]

Experimental Protocol: Williamson Synthesis of this compound

This protocol is adapted from the method of Stoocknoff and Benoiton.[3]

Materials:

  • Cyclohexanol (0.10 mole, 10.0 g)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (0.2 mole, 8.0 g)

  • Anhydrous tetrahydrofuran (B95107) (THF), 75 mL

  • Methyl iodide (0.200 mole, 28.4 g, 12.5 mL)

  • Pentane (for washing NaH)

  • Water

  • Chloroform (B151607)

  • Anhydrous magnesium sulfate

Procedure:

  • Equip a 250-mL two-necked, round-bottomed flask with a magnetic stirring bar, a rubber septum, and a reflux condenser fitted with a nitrogen inlet.

  • Purge the flask with nitrogen.

  • Add the 60% sodium hydride dispersion to the flask. Wash the sodium hydride free of mineral oil with pentane.

  • Suspend the washed sodium hydride in 75 mL of anhydrous tetrahydrofuran.

  • Add cyclohexanol (0.10 mole) to the suspension via syringe.

  • Heat the mixture under reflux for 22 hours.

  • Cool the mixture and inject methyl iodide (0.200 mole) into the flask.

  • Heat the resulting mixture under reflux for 18 hours.

  • After cooling, add water and chloroform to the reaction mixture.

  • Separate the layers and extract the aqueous layer with three 50-mL portions of chloroform.

  • Combine the chloroform extracts and dry over anhydrous magnesium sulfate.

  • Evaporate the solvents.

  • Distill the remaining liquid to afford this compound (boiling point 133–134 °C). The reported yield is 62%.[3]

Williamson_Ether_Synthesis Cyclohexanol Cyclohexanol Cyclohexoxide Cyclohexoxide Ion (Nucleophile) Cyclohexanol->Cyclohexoxide Deprotonation NaH NaH (strong base) in THF Product This compound Cyclohexoxide->Product SN2 Attack MethylIodide Methyl Iodide (Electrophile) MethylIodide->Product SideProduct NaI

Caption: Williamson Ether Synthesis of this compound.
Ether Cleavage

The carbon-oxygen bond in this compound can be cleaved under acidic conditions, a reaction that is crucial for dealkylation in organic synthesis.[6] The mechanism of cleavage, either Sₙ1 or Sₙ2, depends on the structure of the ether and the nature of the acidic reagent.[8] Strong acids like HBr and HI are effective for this transformation.[8]

Experimental Protocol: Cleavage of this compound with Iodotrimethylsilane (B154268)

This protocol illustrates the use of iodotrimethylsilane for ether cleavage to regenerate cyclohexanol.[3]

Materials:

  • This compound (0.01524 mole, 1.722 g)

  • Chloroform (anhydrous), 4 mL

  • Pyridine (anhydrous), 0.5 mL (0.006 mole)

  • Iodotrimethylsilane (freshly prepared), 3.5 mL (0.024 mole)

  • Anhydrous methanol (B129727), 2 mL

  • Anhydrous diethyl ether

Procedure:

  • Charge a 25-mL oven-dried, round-bottomed flask with this compound.

  • Purge the flask with nitrogen and seal it with a rubber septum.

  • Using oven-dried syringes, inject anhydrous chloroform, anhydrous pyridine, and freshly prepared iodotrimethylsilane in the specified order. A precipitate may form.

  • Heat the mixture without stirring at 60 °C for 64 hours. The reaction can be monitored by ¹H NMR spectroscopy for the disappearance of the methoxyl group signal.[3]

  • Add anhydrous methanol to the cooled mixture.

  • Remove the volatile components on a rotary evaporator.

  • Add approximately 10 mL of anhydrous diethyl ether to the residue to form a suspension.

  • Filter the suspension to remove pyridinium (B92312) hydroiodide.

  • Wash the flask and the filter cake thoroughly with anhydrous diethyl ether.

  • Evaporate the ether from the filtrate.

  • The residual oil can be purified by chromatography to yield cyclohexanol.

Ether_Cleavage_Mechanism Ether This compound ProtonatedEther Protonated Ether Ether->ProtonatedEther Protonation SN2_Transition SN2 Transition State ProtonatedEther->SN2_Transition Acid Strong Acid (e.g., HI) Nucleophile I⁻ (Nucleophile) Nucleophile->SN2_Transition Products Cyclohexyl Iodide + Methanol SN2_Transition->Products Cleavage

Caption: Sₙ2 Mechanism for Acid-Catalyzed Cleavage of this compound.

Spectroscopic Data

Spectroscopic techniques are essential for the characterization of this compound.

Table 3: Spectroscopic Data for this compound

TechniqueKey FeaturesReference(s)
¹H NMR Hydrogens on the carbon adjacent to the ether oxygen are shifted downfield to the region of 3.4-4.5 δ.
¹³C NMR The carbon atom of the methoxy (B1213986) group and the carbon atom of the cyclohexane (B81311) ring bonded to the oxygen typically absorb in the 50-80 δ range.
IR Spectroscopy A characteristic C-O single bond stretching absorption is observed in the range of 1050-1150 cm⁻¹.
Mass Spectrometry The electron impact induced mass spectrum shows characteristic fragmentation patterns.

Safety and Handling

This compound is a highly flammable liquid and vapor.[2]

Table 4: GHS Hazard Information for this compound

Hazard ClassHazard StatementPrecautionary Statements
Flammable liquids (Category 2)H225: Highly flammable liquid and vaporP210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501

Data from the ECHA C&L Inventory.[2]

Handling and Storage:

  • Handle in a well-ventilated place.[3]

  • Wear suitable protective clothing, gloves, and eye/face protection.[3]

  • Avoid contact with skin and eyes.[3]

  • Use non-sparking tools and take measures to prevent static discharge.[3]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Keep away from heat, sparks, open flames, and other ignition sources.

Toxicological Information:

  • Detailed toxicological data is limited. It is recommended to handle with care, assuming potential for irritation upon contact.

Environmental Information:

Conclusion

This compound is a versatile compound with well-defined physical and chemical properties. Its synthesis via the Williamson ether synthesis and its susceptibility to acid-catalyzed cleavage make it a useful substrate and intermediate in organic chemistry. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in research and development.

References

An In-depth Technical Guide to Cyclohexyl Methyl Ether (CAS 931-56-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis, and safety information for Cyclohexyl Methyl Ether, CAS number 931-56-6.

Chemical Identity and Physical Properties

This compound, also known as methoxycyclohexane, is a colorless liquid with a characteristic ether-like odor.[1] It is primarily used as a solvent and as an intermediate in organic synthesis.[2] The key identification and physical properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name methoxycyclohexane[2][3]
Synonyms This compound, 1-Methoxycyclohexane, Methyl cyclohexyl ether[1][3]
CAS Number 931-56-6[3]
Molecular Formula C₇H₁₄O[3]
Molecular Weight 114.19 g/mol [2]
Melting Point -74 °C[4]
Boiling Point 135 °C[4]
Density 0.8756 g/cm³ChemicalBook
Flash Point 21 °C[5]
Refractive Index 1.4330-1.4370ChemicalBook
Solubility Insoluble in water; soluble in organic solvents.General Knowledge
InChI Key GHDIHPNJQVDFBL-UHFFFAOYSA-N[3]
SMILES COC1CCCCC1[2]

Spectroscopic Data

Detailed spectroscopic analyses are crucial for the identification and characterization of this compound.

Mass Spectrometry

The electron ionization mass spectrum of this compound is available through the NIST WebBook.[3] The fragmentation pattern is a key identifier for this compound in GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the characteristic C-O-C ether linkage and the saturated hydrocarbon stretches of the cyclohexyl ring.

Synthesis Protocol: Williamson Ether Synthesis

A common and effective method for the laboratory-scale synthesis of this compound is the Williamson ether synthesis.[2] This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Experimental Protocol

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend sodium hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add cyclohexanol to the suspension. The reaction will generate hydrogen gas, so adequate ventilation is necessary.

  • Heat the mixture to reflux to ensure the complete formation of the sodium cyclohexoxide.

  • Cool the mixture and slowly add methyl iodide.

  • Heat the reaction mixture to reflux for several hours to drive the SN2 reaction to completion.

  • After the reaction is complete, cool the mixture and quench it by the slow addition of water to destroy any unreacted sodium hydride.

  • Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.

  • The crude product can be purified by distillation.

Synthesis Workflow Diagram

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products Cyclohexanol Cyclohexanol Deprotonation Deprotonation in THF Cyclohexanol->Deprotonation NaH Sodium Hydride (NaH) NaH->Deprotonation MeI Methyl Iodide (CH3I) SN2 SN2 Reaction MeI->SN2 Deprotonation->SN2 Sodium Cyclohexoxide Product This compound SN2->Product Byproduct Sodium Iodide (NaI) SN2->Byproduct

Caption: Williamson Ether Synthesis of this compound.

Biological Activity and Signaling Pathways

Based on available literature, this compound is not known to be involved in any specific biological signaling pathways. Its primary relevance in the life sciences is as a synthetic intermediate for the preparation of more complex, biologically active molecules.

Safety and Handling

This compound is a flammable liquid and vapor.[2] It should be handled in a well-ventilated area, away from ignition sources. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).

Hazard StatementGHS Classification
Highly Flammable liquid and vaporFlammable liquids (Category 2)

References

The Structural and Spectroscopic Landscape of Cyclohexyl Methyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Cyclohexyl methyl ether (methoxycyclohexane, C₇H₁₄O) is a valuable molecule in organic synthesis, often serving as a non-polar solvent and a key intermediate. Its structure, dominated by the conformational dynamics of the cyclohexane (B81311) ring and the electronic influence of the ether linkage, dictates its reactivity and physical properties. This guide provides an in-depth analysis of the conformational preferences, bonding characteristics, and spectroscopic signature of this compound. Detailed experimental protocols for its synthesis and characterization are provided to support practical laboratory applications.

Molecular Structure and Conformational Analysis

The structure of this compound is fundamentally defined by the cyclohexane ring, which predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. The methoxy (B1213986) (-OCH₃) substituent can occupy either an axial or an equatorial position on this chair framework. These two conformers are in rapid equilibrium at room temperature through a process known as a ring flip.

The stability of these conformers is not equal. The equatorial conformer is significantly more stable than the axial conformer due to the presence of unfavorable steric interactions in the axial orientation.[1][2] Specifically, an axial methoxy group experiences repulsive 1,3-diaxial interactions with the axial hydrogens on the same face of the ring (at C3 and C5).

The energetic preference for the equatorial position is quantified by the "A-value," which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers.[3][4] For the methoxy group, this value is relatively modest compared to bulkier alkyl groups, indicating a strong but not exclusive preference for the equatorial position.

Fig. 1: Conformational equilibrium of this compound.
Data Presentation: Conformational Energies

The A-value for the methoxy group is notably smaller than that of a methyl group, suggesting less steric hindrance. This has been attributed to the longer C-O bond length (compared to a C-C bond) which moves the methyl part of the methoxy group further from the interacting axial hydrogens. It is also lower than that of a hydroxyl group, a phenomenon that may be influenced by bond length and electronic effects.[5]

SubstituentA-value (kcal/mol)Reference
-OCH₃ (Methoxy) ~0.6 [5]
-OH (Hydroxyl)0.87[3]
-CH₃ (Methyl)1.74[3]
-C(CH₃)₃ (tert-Butyl)>4.5[3]

Spectroscopic Characterization

Spectroscopic analysis provides definitive structural confirmation and insight into the electronic environment of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the structure of this compound.

  • ¹H NMR : The proton NMR spectrum is characterized by a sharp singlet for the three equivalent methoxy protons (-OCH₃). The single proton on the carbon bearing the ether (C1-H) is deshielded by the electronegative oxygen and appears as a downfield multiplet. The remaining ten protons on the cyclohexane ring produce a complex, overlapping series of multiplets in the aliphatic region.[6]

  • ¹³C NMR : In the proton-decoupled ¹³C NMR spectrum, four distinct signals are expected for the cyclohexane ring (C1, C2/C6, C3/C5, and C4) due to symmetry, in addition to the signal for the methoxy carbon. The carbon atom bonded to the oxygen (C1) is the most downfield of the ring carbons, typically appearing in the 50-80 ppm range characteristic of ethers.[7]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. For this compound, the most diagnostic peaks are related to C-H and C-O bond vibrations. The spectrum is dominated by strong C-H stretching absorptions just below 3000 cm⁻¹ and a strong, characteristic C-O stretching band.[8][9]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) causes the molecule to fragment in a reproducible manner, providing a fingerprint for identification and structural analysis. The molecular ion (M⁺) peak is observed at m/z 114, corresponding to the molecular weight of the compound.[10] The fragmentation is complex, but a major pathway involves an initial cleavage of a bond beta to the oxygen atom, leading to the base peak at m/z 71.[11]

Data Presentation: Spectroscopic Data Summary
Technique Feature Expected Chemical Shift / Frequency / m/z Reference(s)
¹H NMR -OCH₃ ~3.3 ppm (singlet)[12]
CH -O3.5 - 4.5 ppm (multiplet)[6]
Cyclohexyl -CH₂-1.0 - 2.0 ppm (complex multiplets)[13]
¹³C NMR -OC H₃50 - 60 ppm[7]
C H-O75 - 85 ppm[14]
Cyclohexyl -C H₂-20 - 40 ppm[14]
IR Spectroscopy C-H (sp³) stretch2850 - 3000 cm⁻¹ (strong)[15]
C-O stretch1050 - 1150 cm⁻¹ (strong)[8]
Mass Spectrometry Molecular Ion [M]⁺114[10]
Base Peak71[11]
Other Fragments83, 58, 45[10][11]

Experimental Protocols

Synthesis: Williamson Ether Synthesis

This compound is efficiently prepared via the Williamson ether synthesis, an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[16][17]

Reaction: Cyclohexanol (B46403) + NaH → Sodium Cyclohexoxide; Sodium Cyclohexoxide + CH₃I → this compound + NaI

Materials:

  • Cyclohexanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Diethyl ether or Dichloromethane (B109758)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Alkoxide Formation: A two-necked round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.2 equivalents). The mineral oil is removed by washing with anhydrous hexanes under a nitrogen atmosphere. Anhydrous THF is added to suspend the NaH.

  • The flask is cooled to 0 °C in an ice bath. A solution of cyclohexanol (1.0 equivalent) in anhydrous THF is added dropwise to the stirred NaH suspension.

  • The mixture is allowed to warm to room temperature and stirred for 30-60 minutes, or until the evolution of hydrogen gas ceases.[18]

  • Etherification: The resulting sodium cyclohexoxide solution is cooled back to 0 °C. Methyl iodide (1.2-1.5 equivalents) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-18 hours.[18]

  • Work-up: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • The mixture is transferred to a separatory funnel and the aqueous layer is extracted three times with diethyl ether or dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[18]

  • Purification: The crude product can be purified by fractional distillation to yield pure this compound.

Characterization Workflow

A standard workflow for the complete characterization and structural verification of the synthesized product is outlined below.

G cluster_analysis Spectroscopic Analysis synthesis Synthesis via Williamson Reaction workup Aqueous Workup & Extraction synthesis->workup purification Purification (Distillation) workup->purification sample_prep Sample Preparation for Analysis purification->sample_prep nmr NMR (¹H & ¹³C) sample_prep->nmr ir IR sample_prep->ir ms GC-MS sample_prep->ms confirmation Structure Confirmation & Purity Assessment nmr->confirmation ir->confirmation ms->confirmation

Fig. 2: Experimental workflow for synthesis and characterization.

General Protocol for Spectroscopic Analysis:

  • Sample Preparation: For NMR, dissolve 10-20 mg of the purified ether in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃). For IR, a thin film of the neat liquid is prepared on a salt plate (NaCl or KBr). For GC-MS, a dilute solution in a volatile solvent like dichloromethane or ethyl acetate (B1210297) is prepared.

  • ¹H and ¹³C NMR Spectroscopy: Acquire spectra on a 300 MHz or higher spectrometer. Use standard pulse programs. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[19][20]

  • IR Spectroscopy: Record the spectrum using an FTIR spectrometer, typically over a range of 4000-600 cm⁻¹.

  • GC-MS Analysis: Inject the sample into a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms). Use a temperature program to separate components and acquire the mass spectrum of the desired peak. The resulting fragmentation pattern can be compared against spectral libraries (e.g., NIST).

Conclusion

The structure and bonding of this compound are well-defined by a combination of conformational analysis and modern spectroscopic techniques. The strong preference for the equatorial methoxy conformer is a key feature governing its steric environment. The distinct signals in its ¹H NMR, ¹³C NMR, IR, and mass spectra provide a robust basis for its identification and characterization. The experimental protocols detailed herein offer reliable methods for its synthesis and subsequent analysis, providing a complete framework for researchers utilizing this compound in further studies.

References

Cyclohexyl Methyl Ether: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexyl methyl ether, also known as methoxycyclohexane, is a valuable organic compound with a history rooted in the foundational principles of ether synthesis. This technical guide provides a comprehensive overview of its discovery, synthesis, physicochemical properties, and spectroscopic characterization. Detailed experimental protocols for its preparation via Williamson ether synthesis and acid-catalyzed etherification are presented, alongside a thorough analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This document serves as a critical resource for researchers and professionals in organic synthesis, medicinal chemistry, and materials science, offering insights into its applications and safe handling.

Introduction

This compound is a saturated cyclic ether characterized by a methoxy (B1213986) group attached to a cyclohexane (B81311) ring. Its unique combination of a non-polar cyclohexyl backbone and a polar ether linkage imparts it with properties that make it a useful solvent and a versatile intermediate in organic synthesis. The study of its synthesis and reactivity has contributed to a deeper understanding of fundamental reaction mechanisms, such as nucleophilic substitution and ether cleavage. In recent years, there has been a growing interest in cyclic ethers as potentially "green" solvents, prompting a re-evaluation of the properties and applications of compounds like this compound. This guide aims to provide a detailed technical overview for professionals engaged in research and development.

Discovery and History

Physicochemical and Spectroscopic Properties

This compound is a colorless, highly flammable liquid with a characteristic ether-like odor.[7][8] It is sparingly soluble in water but miscible with many organic solvents.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular FormulaC₇H₁₄O[8]
Molecular Weight114.19 g/mol [8]
CAS Number931-56-6[8]
Boiling Point133-135 °C[9]
Melting Point-74 °C[9]
Density0.875 - 0.883 g/cm³[9]
Refractive Index (n²⁰/D)~1.43[9]
Table 2: Spectroscopic Data of this compound
Spectroscopic TechniquePeak Assignments and InterpretationsReference(s)
¹H NMR (CDCl₃)δ ~3.25 (s, 3H, -OCH₃), δ ~1.2-1.8 (m, 11H, cyclohexyl protons)[9]
¹³C NMR δ (C-1): ~81.7, δ (C-2, C-6): ~31.9, δ (C-3, C-5): ~24.4, δ (C-4): ~26.2, δ (-OCH₃): ~56.1[10]
Infrared (IR) C-H stretching (cyclohexyl and methyl): 2935-2850 cm⁻¹ (Strong), C-O stretching (ether): 1250-1150 cm⁻¹ and 1100-1000 cm⁻¹ (Strong)[11][12]
Mass Spec. (EI) m/z 114 (M⁺), 83, 71 (base peak), 55, 43[13]

Synthesis of this compound

Two primary methods for the synthesis of this compound are the Williamson ether synthesis and acid-catalyzed etherification.

Williamson Ether Synthesis

This classic method involves the Sₙ2 reaction between a cyclohexoxide ion and a methyl halide.[9] It is a reliable method for preparing unsymmetrical ethers. A typical laboratory yield for this process is around 62%.[9]

Materials:

Procedure:

  • In a 250 mL two-necked, round-bottomed flask equipped with a magnetic stirring bar, a rubber septum, and a reflux condenser with a nitrogen inlet, purge the system with nitrogen.

  • Add 8 g (0.2 mole) of a 60% dispersion of sodium hydride in mineral oil.

  • Wash the sodium hydride with pentane to remove the mineral oil and then suspend it in 75 mL of anhydrous tetrahydrofuran.

  • Using a syringe, add 10 g (0.10 mole) of cyclohexanol to the flask.

  • Heat the mixture under reflux for 22 hours.

  • Inject a 28.4 g (12.5 mL, 0.200 mole) portion of methyl iodide into the flask.

  • Heat the resulting mixture under reflux for 18 hours.

  • After cooling the mixture, add water and chloroform.

  • Extract the aqueous layer with three 50 mL portions of chloroform.

  • Combine the chloroform extracts and dry them over anhydrous magnesium sulfate.

  • Evaporate the solvents.

  • Distill the remaining liquid to afford this compound (boiling point 133–134 °C).

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation of Cyclohexanol cluster_step2 Step 2: SN2 Reaction Cyclohexanol Cyclohexanol Cyclohexoxide Sodium Cyclohexoxide Cyclohexanol->Cyclohexoxide + NaH in THF NaH NaH (Sodium Hydride) H2 H₂ (gas) Cyclohexoxide->H2 byproduct Cyclohexoxide_reac Sodium Cyclohexoxide Product This compound Cyclohexoxide_reac->Product + CH₃I MethylIodide Methyl Iodide (CH₃I) NaI NaI (Sodium Iodide) Product->NaI byproduct

Williamson Ether Synthesis of this compound.
Acid-Catalyzed Etherification

This atom-economical method involves the reaction of cyclohexanol with methanol (B129727) in the presence of an acid catalyst.[9]

Materials:

  • Cyclohexanol

  • Methanol

  • Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • An appropriate organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • In a round-bottomed flask, combine cyclohexanol and an excess of methanol.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with stirring.

  • Warm the reaction mixture to 40-60 °C and maintain this temperature, monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the mixture and neutralize the acid with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation.

Acid_Catalyzed_Etherification cluster_step1 Step 1: Protonation of Cyclohexanol cluster_step2 Step 2: Nucleophilic Attack by Methanol cluster_step3 Step 3: Deprotonation Cyclohexanol Cyclohexanol Protonated_Cyclohexanol Protonated Cyclohexanol Cyclohexanol->Protonated_Cyclohexanol + H⁺ H_plus H⁺ (from acid catalyst) Protonated_Cyclohexanol_reac Protonated Cyclohexanol Intermediate Protonated Ether Intermediate Protonated_Cyclohexanol_reac->Intermediate + CH₃OH Methanol Methanol (CH₃OH) H2O H₂O Intermediate->H2O byproduct Intermediate_reac Protonated Ether Intermediate Product This compound Intermediate_reac->Product - H⁺ H_plus_regen H⁺ (catalyst regenerated) Product->H_plus_regen regenerates

Acid-Catalyzed Etherification of Cyclohexanol and Methanol.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is characterized by a singlet for the methoxy protons and a complex multiplet for the cyclohexyl protons. In the ¹³C NMR spectrum, four distinct signals are observed for the cyclohexane ring carbons due to symmetry, along with a signal for the methoxy carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic strong C-H stretching vibrations for the alkyl groups and a strong, broad C-O stretching band typical of ethers.

Mass Spectrometry (MS)

Under electron ionization (EI), this compound undergoes fragmentation. The molecular ion peak is observed at m/z 114. The fragmentation is dominated by cleavage of the bonds adjacent to the ether oxygen.

Mass_Spec_Fragmentation cluster_mol_ion Molecular Ion cluster_fragments Major Fragments Mol_Ion [C₇H₁₄O]⁺˙ m/z = 114 Frag1 [C₆H₁₁]⁺ m/z = 83 (Loss of ˙OCH₃) Mol_Ion->Frag1 α-cleavage Frag2 [C₅H₉O]⁺ m/z = 85 (Loss of ˙CH₃) Mol_Ion->Frag2 α-cleavage Frag3 [C₅H₉]⁺ m/z = 71 (Base Peak) (Loss of ˙OCH₃ and H₂C=O) Frag1->Frag3 Rearrangement Frag4 [C₄H₇]⁺ m/z = 55 Frag3->Frag4 Further Fragmentation

Proposed Mass Spectrometry Fragmentation Pathway of this compound.

Applications in Research and Drug Development

This compound serves primarily as a non-polar solvent and an intermediate in organic synthesis.[] Its stability under many reaction conditions makes it a suitable medium for various chemical transformations. While direct applications in drug development are not widely documented, its structural motif is present in some biologically active molecules. Its utility lies in the synthesis of more complex molecules where a cyclohexyl ether moiety is required. Furthermore, research into the cleavage of the carbon-oxygen bond in this compound provides fundamental insights into reaction mechanisms, which is crucial for developing selective and efficient methods for ether dealkylation, a key transformation in organic synthesis and medicinal chemistry.[9]

The related compound, cyclopentyl methyl ether (CPME), has gained attention as a "green" solvent alternative to traditional ethers like THF and diethyl ether due to its higher boiling point, lower peroxide formation, and hydrophobicity, which facilitates easier work-up and recycling.[15] These properties suggest that this compound could also be considered in the context of green chemistry.

Safety and Handling

This compound is a highly flammable liquid and vapor (GHS Category 2).[7][8] It should be handled in a well-ventilated area, away from ignition sources. Personal protective equipment, including safety goggles, gloves, and flame-retardant clothing, is recommended.[7] Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

Conclusion

This compound, while a structurally simple molecule, offers a wealth of information for the modern chemist. Its synthesis is a practical illustration of fundamental organic reactions, and its properties make it a compound of interest in both academic research and industrial applications. This technical guide has provided a detailed overview of its history, synthesis, and characterization, serving as a valuable resource for scientists and researchers. As the principles of green chemistry continue to influence solvent selection and process development, a thorough understanding of compounds like this compound will remain essential.

References

Technical Guide: Physicochemical Properties and Molecular Weight Determination of Cyclohexyl Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the fundamental physicochemical properties of cyclohexyl methyl ether, with a specific focus on its molecular formula and weight. Additionally, a comprehensive experimental protocol for the determination of its molecular weight via mass spectrometry is presented, complete with a workflow visualization to aid in experimental design and execution.

Core Physicochemical Data

This compound, also known as methoxycyclohexane, is an organic compound classified as an ether.[1] It is a colorless liquid at room temperature and is utilized in organic synthesis as a solvent.[1][] The fundamental properties identifying this molecule are its molecular formula and molecular weight, which are crucial for stoichiometric calculations in chemical reactions and for its characterization in analytical procedures.

The empirical and molecular data for this compound are summarized below.

ParameterValueSource(s)
Molecular Formula C₇H₁₄O[1][][3][4][5][6]
Molecular Weight 114.19 g/mol [3][4][5]

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The precise molecular weight of this compound can be experimentally verified using mass spectrometry. This technique ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The following protocol outlines a standard procedure using Electrospray Ionization (ESI) Mass Spectrometry.

Objective: To determine the molecular weight of a this compound sample and confirm its molecular formula.

Materials:

  • This compound sample

  • High-purity solvent (e.g., methanol (B129727) or acetonitrile)

  • Volumetric flasks and pipettes

  • Syringe and syringe filter (0.2 µm)

  • Mass spectrometer with an ESI source

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen high-purity solvent.

    • Perform a serial dilution to create a final sample concentration of approximately 1-10 µg/mL. The optimal concentration may vary depending on the sensitivity of the instrument.

    • Filter the final diluted sample through a 0.2 µm syringe filter to remove any particulate matter that could clog the instrument's tubing.

  • Instrument Setup and Calibration:

    • Calibrate the mass spectrometer according to the manufacturer's guidelines using a standard calibration solution. This ensures high mass accuracy.

    • Set the ESI source to positive ion mode. This compound may be protonated to form [M+H]⁺ or form adducts with other cations present (e.g., [M+Na]⁺).

    • Optimize ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature, to achieve a stable and robust signal.

  • Data Acquisition:

    • Infuse the prepared sample into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Acquire mass spectra over a relevant mass range (e.g., m/z 50-300) to ensure the expected molecular ion is observed.

    • Record the data for a sufficient duration to obtain a high-quality averaged spectrum with a good signal-to-noise ratio.

  • Data Analysis:

    • Process the acquired mass spectrum to identify the peak corresponding to the molecular ion of this compound. In positive ion mode, this will likely be the protonated molecule [C₇H₁₄O+H]⁺.

    • Calculate the expected exact mass of the [M+H]⁺ ion:

      • C = 12.000000 Da

      • H = 1.007825 Da

      • O = 15.994915 Da

      • Exact mass of C₇H₁₄O = (7 * 12.000000) + (14 * 1.007825) + (1 * 15.994915) = 114.104465 Da

      • Expected m/z for [M+H]⁺ = 114.104465 + 1.007825 = 115.11229 Da

    • Compare the experimentally observed m/z value with the calculated exact mass. The difference, typically in parts-per-million (ppm), will confirm the elemental composition and thus the molecular formula.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the molecular weight of this compound is depicted in the following diagram.

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Operation cluster_data Data Handling A Prepare Stock Solution (1 mg/mL) B Dilute to Working Concentration (1-10 µg/mL) A->B C Filter Sample (0.2 µm Syringe Filter) B->C F Infuse Sample C->F D Calibrate Mass Spectrometer E Set ESI Source Parameters (Positive Ion Mode) D->E E->F G Acquire Mass Spectrum (m/z 50-300) F->G H Process Spectrum G->H I Identify Molecular Ion Peak ([M+H]⁺) H->I J Compare Experimental m/z to Calculated Exact Mass I->J Result Confirmation of Molecular Weight & Formula J->Result

Workflow for Molecular Weight Determination by ESI-MS.

References

Solubility of Cyclohexyl Methyl Ether in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of cyclohexyl methyl ether in a range of common organic solvents. Due to the limited availability of specific quantitative public data, this document outlines the predicted solubility based on the physicochemical properties of the molecule and the principles of solvent-solute interactions. Furthermore, it details robust experimental protocols for the precise determination of its solubility, enabling researchers to generate empirical data for their specific applications.

Introduction to this compound

This compound, also known as methoxycyclohexane, is a cyclic ether with the chemical formula C₇H₁₄O. It is a colorless liquid with a characteristic ether-like odor. Its molecular structure, featuring a nonpolar cyclohexyl ring and a polar methyl ether group, imparts a moderate overall polarity. This amphiphilic nature makes it a versatile solvent capable of dissolving a variety of organic compounds, rendering it valuable in organic synthesis, pharmaceutical applications, and as an intermediate in the production of various chemicals. Understanding its solubility in different organic solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its solubility behavior.

PropertyValueReference
Molecular Formula C₇H₁₄O
Molecular Weight 114.19 g/mol
Boiling Point 133-135 °C at 760 mmHg
Melting Point -74 °C
Density Approximately 0.86 g/cm³
Flash Point 20.7 °C
LogP (Octanol-Water Partition Coefficient) 1.96550
Water Solubility Slightly soluble

Theoretical Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is dictated by the intermolecular forces between the solute and solvent molecules. The structure of this compound, with its nonpolar hydrocarbon ring and a polar ether linkage, suggests a nuanced solubility profile.

  • Polar Protic Solvents (e.g., Methanol (B129727), Ethanol): These solvents can engage in hydrogen bonding. While this compound can act as a hydrogen bond acceptor via its oxygen atom, it lacks a hydrogen bond donor. Its large nonpolar cyclohexyl group may limit its miscibility with highly polar protic solvents. However, complete miscibility with lower alcohols like ethanol (B145695) and methanol is anticipated due to the favorable dipole-dipole interactions and the relatively small size of the alcohol's alkyl chain.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents possess significant dipole moments but do not have O-H or N-H bonds. This compound is expected to be highly soluble or miscible with these solvents due to strong dipole-dipole interactions between the ether linkage and the polar functional groups of the solvents.

  • Nonpolar Solvents (e.g., Hexane (B92381), Toluene): The large, nonpolar cyclohexyl ring of this compound will facilitate strong van der Waals forces (London dispersion forces) with nonpolar solvents. Therefore, it is predicted to be fully miscible with hydrocarbons like hexane and aromatic solvents like toluene.

Predicted Solubility of this compound in Common Organic Solvents

Based on the theoretical principles discussed above, the following table summarizes the predicted solubility of this compound in a variety of common organic solvents at standard temperature and pressure. It is important to note that these are predictions and should be confirmed by experimental determination for critical applications.

SolventSolvent ClassPredicted Solubility
Methanol Polar ProticMiscible
Ethanol Polar ProticMiscible
Acetone Polar AproticMiscible
Ethyl Acetate Polar AproticMiscible
Dichloromethane Polar AproticMiscible
Diethyl Ether Polar AproticMiscible
Toluene Nonpolar AromaticMiscible
Hexane Nonpolar AliphaticMiscible

Experimental Protocols for Solubility Determination

For precise and reliable solubility data, experimental determination is essential. The following are detailed methodologies for key experiments.

Visual Miscibility Assessment (Qualitative)

This method provides a rapid, qualitative assessment of whether this compound is miscible with a given solvent at a specific temperature.

Methodology:

  • In a clear, sealed container (e.g., a glass vial with a screw cap), add a known volume of the organic solvent (e.g., 5 mL).

  • Incrementally add known volumes of this compound to the solvent, sealing and vigorously shaking the container after each addition.

  • Visually inspect the mixture against a well-lit background for any signs of immiscibility, such as the formation of a second layer, cloudiness (turbidity), or droplets.

  • Continue adding this compound until it constitutes at least 50% of the total volume.

  • If a single, clear phase is maintained throughout the additions, the two liquids are considered miscible.

Gravimetric Method for Quantitative Solubility Determination (for solvents where miscibility is not complete)

This method determines the concentration of a saturated solution and is applicable when the solute has limited solubility in the solvent.

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed, temperature-controlled vessel.

    • Ensure a heterogeneous mixture with a visible excess of the ether phase.

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath is recommended.

  • Phase Separation:

    • Allow the mixture to stand undisturbed at the equilibrium temperature until the two phases (if present) have clearly separated.

    • Carefully withdraw a known volume of the solvent-rich phase (the saturated solution) using a calibrated pipette, ensuring no droplets of the undissolved ether phase are transferred.

  • Quantification:

    • Transfer the accurately measured volume of the saturated solution to a pre-weighed, dry container.

    • Determine the mass of the solution.

    • Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood with a gentle stream of inert gas or in a rotary evaporator) until a constant mass of the remaining this compound is achieved.

    • The final mass represents the amount of this compound dissolved in the initial volume of the solvent.

  • Calculation:

    • Solubility ( g/100 mL) = (mass of dissolved this compound / volume of solvent withdrawn) * 100

    • Solubility can also be expressed in other units such as molality (mol/kg of solvent) or molarity (mol/L of solution).

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent for a process involving this compound, based on the desired solubility characteristics.

Solvent_Selection_Workflow Workflow for Solvent Compatibility Assessment start Define Process Requirement (e.g., Reaction, Extraction, Crystallization) solubility_req Determine Required Solubility (Miscible, Partially Soluble, Insoluble) start->solubility_req solvent_class Select Solvent Class (Polar Protic, Polar Aprotic, Nonpolar) solubility_req->solvent_class lit_search Literature & Database Search (Predicted/Known Solubility) solvent_class->lit_search exp_protocol Select Experimental Protocol lit_search->exp_protocol qualitative Qualitative Assessment (Visual Miscibility) exp_protocol->qualitative Miscibility Check quantitative Quantitative Determination (Gravimetric/Spectroscopic) exp_protocol->quantitative Precise Measurement data_analysis Analyze Results qualitative->data_analysis quantitative->data_analysis solvent_selection Select Optimal Solvent data_analysis->solvent_selection end Process Implementation solvent_selection->end

Caption: A logical workflow for assessing the compatibility of this compound with various organic solvents.

Cyclohexyl Methyl Ether: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of cyclohexyl methyl ether, a versatile solvent and chemical intermediate. It covers its chemical identity, physicochemical properties, synthesis protocols, and reaction mechanisms. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, organic synthesis, and drug development.

Chemical Identity and Synonyms

This compound is a saturated ether characterized by a cyclohexyl group and a methyl group attached to an oxygen atom. For clarity and comprehensive database searching, a list of its synonyms and identifiers is provided below.

Identifier Type Value
Systematic Name Methoxycyclohexane
Common Name This compound
CAS Number 931-56-6[1][2][3][4]
Molecular Formula C7H14O[1][2][3][4]
Molecular Weight 114.19 g/mol [1][3]
IUPAC Name methoxycyclohexane[5][6]
InChI InChI=1S/C7H14O/c1-8-7-5-3-2-4-6-7/h7H,2-6H2,1H3[5]
InChIKey GHDIHPNJQVDFBL-UHFFFAOYSA-N[2][5]
SMILES COC1CCCCC1[5]
Other Synonyms 1-Methoxycyclohexane, Methyl cyclohexyl ether, Cyclohexane, methoxy-, Ether, cyclohexyl methyl[6][][8]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is crucial for its application as a solvent and for designing chemical reactions.

Property Value Reference
Appearance Colorless liquid[1]
Melting Point -74 °C (lit.)[3]
Boiling Point 135 °C (lit.)[3]
Density 0.8756 g/cm³[3]
Refractive Index 1.4330-1.4370[3]
Flash Point 20.7 °C[9]
Solubility Insoluble in water; soluble in organic solvents
Vapor Pressure
LogP 1.96550[9]

Synthesis of this compound

The most common and effective method for the laboratory synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a methyl halide by a cyclohexoxide ion.[10]

Reaction Mechanism: Williamson Ether Synthesis

The Williamson ether synthesis proceeds via an SN2 mechanism.[10] The first step involves the deprotonation of an alcohol, in this case, cyclohexanol (B46403), by a strong base to form a potent nucleophile, the alkoxide. This is followed by the nucleophilic attack of the alkoxide on an alkyl halide. For the synthesis of this compound, a methyl halide is used to avoid elimination side reactions.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation of Cyclohexanol cluster_step2 Step 2: SN2 Attack Cyclohexanol Cyclohexanol Cyclohexoxide Cyclohexoxide Ion Cyclohexanol->Cyclohexoxide + NaH NaH NaH (Strong Base) H2 H₂ (gas) Cyclohexoxide->H2 Cyclohexoxide2 Cyclohexoxide Ion TransitionState [Transition State] Cyclohexoxide2->TransitionState MethylIodide Methyl Iodide (CH₃I) MethylIodide->TransitionState Product This compound TransitionState->Product Iodide I⁻ TransitionState->Iodide

Figure 1: Williamson Ether Synthesis Mechanism
Detailed Experimental Protocol

The following protocol for the synthesis of this compound is adapted from established procedures.[2]

Materials:

Equipment:

  • Two-necked round-bottomed flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen inlet

  • Rubber septum

  • Syringe

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Preparation of Sodium Hydride: In a 250 mL two-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 8 g (0.2 mole) of a 60% dispersion of sodium hydride in mineral oil. Wash the sodium hydride with pentane to remove the mineral oil and then suspend it in 75 mL of anhydrous tetrahydrofuran.

  • Formation of Sodium Cyclohexoxide: While maintaining a nitrogen atmosphere, add 10 g (0.10 mole) of cyclohexanol to the flask via syringe. Heat the mixture under reflux for 22 hours.

  • Reaction with Methyl Iodide: After cooling the mixture, inject 28.4 g (0.200 mole) of methyl iodide into the flask. Heat the resulting mixture under reflux for an additional 18 hours.

  • Workup: Cool the reaction mixture and add water and chloroform. Transfer the mixture to a separatory funnel and extract the aqueous layer with three 50 mL portions of chloroform.

  • Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Remove the solvents by rotary evaporation.

  • Purification: Distill the remaining liquid to afford pure this compound. The expected boiling point is 133–134 °C, with an approximate yield of 62%.[2]

Synthesis_Workflow start Start prep_nah Prepare NaH slurry in THF start->prep_nah add_cyclohexanol Add Cyclohexanol prep_nah->add_cyclohexanol reflux1 Reflux for 22h add_cyclohexanol->reflux1 add_methyl_iodide Add Methyl Iodide reflux1->add_methyl_iodide reflux2 Reflux for 18h add_methyl_iodide->reflux2 workup Aqueous Workup & Extraction with Chloroform reflux2->workup dry Dry organic layer with MgSO₄ workup->dry evaporate Evaporate Solvents dry->evaporate distill Distillation evaporate->distill product This compound distill->product

Figure 2: Experimental Workflow for the Synthesis of this compound

Applications in Organic Synthesis

This compound serves as a non-polar aprotic solvent and a useful intermediate in various organic transformations. Its stability under many reaction conditions makes it a suitable medium for a variety of chemical reactions.[1] One of the primary areas of its application is in the study of ether cleavage reactions, which provide fundamental insights into reaction mechanisms.[1]

Safety Information

This compound is a flammable liquid and vapor.[3] It should be handled with appropriate safety precautions in a well-ventilated area, away from heat, sparks, and open flames. Protective gloves, clothing, and eye protection should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

Basic reactivity of cyclohexyl methyl ether

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Reactivity of Cyclohexyl Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a key intermediate and solvent in organic synthesis, exhibits a range of reactivity centered around its ether linkage and cyclohexyl framework. This technical guide provides a comprehensive overview of its fundamental reactions, including synthesis, ether cleavage under various conditions, and oxidation. Detailed experimental protocols for key transformations are provided, alongside a summary of available quantitative data to facilitate comparison and application in research and development. Reaction mechanisms are illustrated using signaling pathway diagrams for enhanced clarity.

Synthesis of this compound

The most common and well-established method for the synthesis of this compound is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Williamson Ether Synthesis

In this method, cyclohexanol (B46403) is deprotonated by a strong base, typically sodium hydride (NaH), to form the corresponding cyclohexoxide anion. This potent nucleophile then attacks a methyl halide, such as methyl iodide, to yield this compound.[1]

Experimental Protocol: Williamson Ether Synthesis of this compound [1][2]

  • Reaction Setup: A two-necked round-bottomed flask is equipped with a magnetic stirring bar, a reflux condenser, and a nitrogen inlet. The system is purged with nitrogen.

  • Reagents and Solvent: Sodium hydride (60% dispersion in mineral oil, 0.2 mol) is washed with pentane (B18724) to remove the mineral oil and then suspended in 75 mL of anhydrous tetrahydrofuran (B95107) (THF).

  • Reaction Execution: Cyclohexanol (0.10 mol) is added to the suspension. The mixture is heated under reflux for 22 hours to ensure complete formation of the sodium cyclohexoxide. After cooling, methyl iodide (0.200 mol) is injected into the flask, and the resulting mixture is heated under reflux for an additional 18 hours.

  • Workup and Purification: After cooling, water and chloroform (B151607) are added to the reaction mixture. The aqueous layer is extracted three times with chloroform. The combined organic extracts are dried over anhydrous magnesium sulfate, and the solvents are evaporated. The crude product is then purified by distillation.

Quantitative Data: Synthesis of this compound

Synthesis MethodReagentsSolventReaction TimeYieldReference
Williamson Ether SynthesisCyclohexanol, NaH, Methyl IodideTHF40 hours62%[1][2]

Core Reactivity: Ether Cleavage

The cleavage of the C-O bond in this compound is a central aspect of its reactivity. This transformation can be achieved using various reagents and typically proceeds through SN1, SN2, or E1 mechanisms depending on the specific conditions and reagents employed.[1][3]

Acid-Catalyzed Cleavage with Strong Acids (HBr, HI)

Strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI) are effective reagents for the cleavage of ethers.[1][3] The reaction is initiated by the protonation of the ether oxygen, forming a good leaving group (methanol). The subsequent step involves nucleophilic attack by the halide ion. With primary and secondary alkyl groups, such as in this compound, the reaction generally follows an SN2 pathway, with the nucleophile attacking the less sterically hindered methyl group.[1]

Reaction Pathway: Acid-Catalyzed Ether Cleavage (SN2)

G cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Cyclohexyl_Methyl_Ether This compound H+ H+ Cyclohexyl_Methyl_Ether->H+ Protonated_Ether Protonated Ether Intermediate Cyclohexyl_Methyl_Ether->Protonated_Ether + H+ X- X⁻ (Br⁻, I⁻) Protonated_Ether->X- Protonated_Ether_2 Protonated Ether Intermediate X-->Protonated_Ether_2 Attack on methyl group Cyclohexanol Cyclohexanol Protonated_Ether_2->Cyclohexanol Methyl_Halide Methyl Halide Protonated_Ether_2->Methyl_Halide

Caption: SN2 mechanism for acid-catalyzed cleavage.

Cleavage with Iodotrimethylsilane (B154268) (TMSI)

Iodotrimethylsilane is a mild and effective reagent for cleaving ethers. The mechanism is thought to involve the formation of a trimethylsilyl (B98337) oxonium ion, followed by nucleophilic attack of the iodide ion on the methyl group.[2]

Experimental Protocol: Cleavage of this compound with Iodotrimethylsilane [2]

  • Reaction Setup: An oven-dried, 25-mL round-bottomed flask is charged with this compound (0.01524 mol). The flask is purged with nitrogen and sealed with a rubber septum.

  • Reagents and Solvent: Chloroform (4 mL), pyridine (B92270) (0.006 mol), and freshly prepared iodotrimethylsilane (0.024 mol) are injected into the flask in the specified order.

  • Reaction Execution: The mixture is heated at 60°C for 64 hours. The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the methoxy (B1213986) group signal.[1][2]

  • Workup and Purification: Anhydrous methanol (B129727) (2 mL) is added to the cooled mixture, and the volatile components are removed on a rotary evaporator. Anhydrous diethyl ether is added, and the resulting suspension is filtered to remove pyridinium (B92312) hydroiodide. The ether is evaporated, and the residual oil is purified by chromatography.

Iridium-Catalyzed Cleavage

Cationic bis(phosphine)iridium complexes have been shown to catalyze the cleavage of cyclohexyl methyl ethers using triethylsilane. The selectivity between SN2 (demethylation) and SN1 (demethoxylation) pathways can be controlled by modulating the electronic properties of the phosphine (B1218219) ligands.[4][5] The relative rates of these competing pathways are influenced by the axial or equatorial disposition of the intermediate silyloxonium ion.[4][5]

Quantitative Data: Ether Cleavage of this compound Derivatives

Reagent/CatalystSubstrateProductsSelectivity/YieldReference
HBr, HIThis compoundCyclohexanol, Methyl HalideHigh (SN2)[1]
Iodotrimethylsilane/PyridineThis compoundCyclohexanolHigh[2]
Cationic Iridium ComplexEquatorial Cyclohexyl Methyl EthersDemethylation Product (SN2)High[4][5]
Cationic Iridium ComplexAxial Cyclohexyl Methyl EthersDemethoxylation Product (SN1)High[4][5]

Oxidation of this compound

The oxidation of this compound can lead to the formation of cyclohexanone (B45756). One reported method utilizes a combination of nitrogen dioxide and ozone.

Experimental Protocol: Oxidation of this compound [6]

  • Reaction Setup: this compound (5.0 mmol) is dissolved in freshly distilled dichloromethane (B109758) (20 mL) containing nitrogen dioxide (3 mL) in a two-necked flask fitted with a gas inlet tube.

  • Reaction Execution: The mixture is stirred vigorously at 0°C while ozonized oxygen is slowly introduced. The reaction is quenched by the addition of ice-cooled water.

  • Effect of Additives: The addition of water was found to be an effective catalyst for improving the yield of cyclohexanone. In the presence of fuming nitric acid, the reaction is accelerated, and the yield of cyclohexanone increases to 70%.[6]

Quantitative Data: Oxidation of this compound with Nitrogen Dioxide and Ozone [6]

AdditiveSolventReaction TimeCyclohexanone YieldOther ProductsReference
NoneDichloromethane1.5 hModerateCyclohexyl nitrate, nitrite, alcohol[6]
Fuming Nitric AcidDichloromethane1.0 h70%-[6]
WaterDichloromethane-Improved-[6]

Reaction Pathway: Oxidation to Cyclohexanone

G Cyclohexyl_Methyl_Ether This compound Intermediate Oxidative Intermediate Cyclohexyl_Methyl_Ether->Intermediate + [O] Oxidizing_Agents NO₂ / O₃ Oxidizing_Agents->Cyclohexyl_Methyl_Ether Cyclohexanone Cyclohexanone Intermediate->Cyclohexanone

Caption: General pathway for the oxidation of this compound.

Conclusion

This compound serves as a valuable substrate for studying fundamental organic reactions. Its synthesis via the Williamson ether synthesis is a classic example of an SN2 reaction. The cleavage of its ether bond provides a platform to explore the subtleties of SN1, SN2, and E1 mechanisms, with reactivity and selectivity being highly dependent on the chosen reagents and reaction conditions. Furthermore, its oxidation to cyclohexanone highlights its utility as a precursor to other important organic molecules. The detailed protocols and quantitative data presented herein offer a solid foundation for researchers and professionals in the fields of chemical synthesis and drug development to utilize and further investigate the reactivity of this versatile compound.

References

An In-depth Technical Guide to Potential Research Areas for Cyclohexyl Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclohexyl methyl ether (CM-ether), a colorless liquid with the molecular formula C₇H₁₄O, has traditionally been utilized as a non-polar solvent and an intermediate in organic synthesis. Its inherent stability and favorable physicochemical properties suggest a much broader applicability, particularly in the realms of pharmaceutical sciences and sustainable chemistry. This technical guide elucidates underexplored research avenues for CM-ether, presenting a foundation for its application in drug discovery, as a green solvent alternative, and in the synthesis of novel chemical entities. This document provides a comprehensive overview of its properties, detailed synthetic protocols, and prospective research directions, aiming to catalyze further investigation into this versatile molecule.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is fundamental for its application in research and development. The following tables summarize key quantitative data.[1][2][3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 931-56-6[4]
Molecular Formula C₇H₁₄O[1]
Molecular Weight 114.19 g/mol [4]
Appearance Colorless liquid[1]
Melting Point -74 °C[1][2]
Boiling Point 133-135 °C[1][2]
Density 0.86 - 0.8756 g/cm³[1]
Refractive Index 1.4330 - 1.4370[1][3]
Flash Point 20.7 °C[1]
LogP 1.96550[1]

Table 2: Spectroscopic Data for this compound

SpectroscopyData HighlightsReference
¹³C NMR Spectra available in public databases.[4]
¹H NMR Disappearance of the methoxyl group's signal around δ 3.25 can be used to monitor reactions.[5]
Mass Spectrometry (GC-MS) Data available from NIST Mass Spectrometry Data Center.[4]
IR Spectroscopy Characteristic C-O stretching frequencies for ethers.N/A

Synthesis and Derivatization Protocols

The primary route for synthesizing this compound is the Williamson ether synthesis, a robust and versatile method.[5]

Detailed Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol describes the synthesis of this compound from cyclohexanol (B46403) and methyl iodide.

Materials and Reagents:

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Preparation of Sodium Cyclohexoxide:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 8 g (0.2 mole) of a 60% dispersion of sodium hydride in mineral oil.

    • Wash the sodium hydride with pentane to remove the mineral oil and then suspend it in 75 mL of anhydrous tetrahydrofuran.

    • Slowly add 10 g (0.10 mole) of cyclohexanol to the suspension.

    • Heat the mixture to reflux and maintain for 22 hours to ensure the complete formation of sodium cyclohexoxide.

  • Ether Formation:

    • Cool the reaction mixture to room temperature.

    • Add 28.4 g (0.200 mole) of methyl iodide to the flask.

    • Heat the resulting mixture to reflux for 18 hours.

  • Work-up and Purification:

    • After cooling the mixture, cautiously add water and chloroform.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with three 50 mL portions of chloroform.

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Remove the solvents using a rotary evaporator.

    • Distill the remaining liquid to afford this compound (boiling point 133–134 °C). The reported yield for this procedure is 62%.

Potential Research Areas

This compound as a Green Solvent in Pharmaceutical Synthesis

The pharmaceutical industry is increasingly focusing on green chemistry to reduce its environmental impact.[6][7][8] this compound presents a promising alternative to more hazardous and volatile solvents like diethyl ether and tetrahydrofuran (THF).

Key Advantages:

  • Higher Boiling Point: At 133-135 °C, it allows for a wider range of reaction temperatures and is less volatile than many common ether solvents.[1][2]

  • Low Peroxide Formation: Ethers are known to form explosive peroxides over time; this compound is reported to have a lower tendency for peroxide formation.[]

  • Hydrophobicity: Its hydrophobic nature facilitates easier separation from aqueous phases during work-up.[]

Proposed Research:

  • Comparative Studies: Direct comparison of reaction yields, times, and impurity profiles in common pharmaceutical reactions (e.g., Grignard reactions, metal-catalyzed cross-couplings) using this compound versus traditional solvents.

  • Solvent Recovery and Recycling: Development of efficient protocols for the recovery and reuse of this compound in industrial processes to enhance its economic and environmental viability.

  • API Synthesis: Evaluation of this compound as a solvent for the synthesis of various Active Pharmaceutical Ingredients (APIs), particularly those requiring higher reaction temperatures.[6]

Medicinal Chemistry and Drug Design

The cyclohexyl moiety is a prevalent scaffold in medicinal chemistry, often used as a bioisostere for phenyl or t-butyl groups to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[10] The introduction of a methyl ether group to this scaffold offers new avenues for drug design.

Potential Applications:

  • Scaffold for Novel Therapeutics: The this compound core can be functionalized to create libraries of compounds for screening against various biological targets.

  • Modulation of Physicochemical Properties: The methoxy (B1213986) group can influence lipophilicity, polarity, and hydrogen bonding potential, allowing for fine-tuning of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Enzyme Inhibitors: The cyclohexyl ring can fit into hydrophobic pockets of enzymes, and the ether linkage can provide a point for interaction or further modification.[5]

Proposed Research:

  • Synthesis of Functionalized Derivatives: Development of synthetic routes to introduce pharmacophoric groups (e.g., amines, carboxylic acids, heterocycles) onto the cyclohexyl ring of this compound.

  • Biological Screening: Screening of these novel derivatives against a panel of disease-relevant targets, such as kinases, proteases, and G-protein coupled receptors.

  • Structure-Activity Relationship (SAR) Studies: Systematic exploration of the effect of substituent positioning and stereochemistry on biological activity to guide the design of more potent and selective compounds.

Biocatalysis and Chiral Synthesis

The development of chiral drugs is a major focus in the pharmaceutical industry.[11][12][13] Biocatalytic methods offer a green and highly selective approach to producing enantiomerically pure compounds.

Proposed Research:

  • Enzymatic Resolution: Investigation of lipases and other hydrolases for the kinetic resolution of racemic cyclohexanol derivatives, which can then be converted to chiral cyclohexyl methyl ethers.

  • Asymmetric Synthesis: Exploration of alcohol dehydrogenases (ADHs) for the stereoselective reduction of cyclohexanone (B45756) derivatives to chiral cyclohexanols, providing access to enantiopure precursors for chiral this compound synthesis.[14]

  • Whole-Cell Biotransformation: Utilization of microorganisms to perform stereoselective hydroxylation or other modifications on the cyclohexyl ring of this compound.

Metabolism and Toxicological Profile

Understanding the metabolic fate of this compound is crucial for its development in pharmaceutical applications. The metabolism of similar cyclic ethers and cyclohexyl-containing drugs is primarily mediated by cytochrome P450 (CYP) enzymes.[15][16][17]

Anticipated Metabolic Pathways:

  • O-Demethylation: Cleavage of the methyl ether to form cyclohexanol, which can be further metabolized and excreted. This is a common metabolic pathway for aryl and alkyl methyl ethers.[15]

  • Hydroxylation of the Cyclohexyl Ring: CYP-mediated oxidation at various positions on the cyclohexyl ring to form hydroxylated metabolites.

Proposed Research:

  • In Vitro Metabolism Studies: Incubation of this compound with human liver microsomes (HLMs) and specific recombinant CYP enzymes to identify the major metabolizing enzymes and the resulting metabolites.[15]

  • Metabolite Identification: Characterization of the metabolites using techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

  • Toxicological Assessment: Evaluation of the cytotoxicity and potential for drug-drug interactions of this compound and its major metabolites.

Visualizations: Workflows and Pathways

Diagram: General Workflow for Synthesis and Evaluation of Novel this compound Derivatives

G cluster_synthesis Synthesis & Derivatization cluster_screening Biological Evaluation cluster_optimization Lead Optimization start This compound Core synthesis Functionalization Reactions (e.g., Lithiation, Halogenation) start->synthesis library Library of Novel Derivatives synthesis->library screening High-Throughput Screening library->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) hit_id->sar sar->synthesis Design new derivatives adme ADME/Tox Profiling sar->adme lead Lead Candidate adme->lead

Caption: Workflow for the discovery of new drug candidates based on the this compound scaffold.

Diagram: Williamson Ether Synthesis of this compound

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products cyclohexanol Cyclohexanol alkoxide Formation of Sodium Cyclohexoxide cyclohexanol->alkoxide nah Sodium Hydride (NaH) nah->alkoxide methyl_iodide Methyl Iodide (CH₃I) sn2 SN2 Nucleophilic Substitution methyl_iodide->sn2 alkoxide->sn2 product This compound sn2->product byproduct Sodium Iodide (NaI) sn2->byproduct G cluster_phase1 Phase I Metabolism (CYP450) cluster_metabolites Metabolites cluster_phase2 Phase II Conjugation cm_ether This compound o_demethylation O-Demethylation cm_ether->o_demethylation hydroxylation Ring Hydroxylation cm_ether->hydroxylation cyclohexanol Cyclohexanol o_demethylation->cyclohexanol hydroxy_cm_ether Hydroxy-Cyclohexyl Methyl Ether hydroxylation->hydroxy_cm_ether glucuronidation Glucuronidation cyclohexanol->glucuronidation hydroxy_cm_ether->glucuronidation excretion Excretion glucuronidation->excretion

References

Methodological & Application

Application Notes and Protocols: Cyclohexyl Methyl Ether (CPME) as a Sustainable Solvent for Grignard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cyclohexyl methyl ether (CPME), also known as methoxycyclohexane, has emerged as a promising alternative to traditional ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) for Grignard reactions.[1][2] Its favorable safety, environmental, and performance characteristics make it a compelling choice for modern organic synthesis, aligning with the principles of green chemistry.[3][4] This document provides detailed application notes, experimental protocols, and comparative data on the use of CPME in Grignard reactions.

1. Advantages of this compound (CPME) in Grignard Reactions:

CPME offers several distinct advantages over conventional solvents:

  • Enhanced Safety: CPME exhibits a significantly lower tendency to form explosive peroxides compared to THF and diethyl ether.[4][5] It also has a higher boiling point and flash point, reducing flammability risks.[5]

  • Environmental Benefits ("Green" Solvent): With a high boiling point and the ability to form an azeotrope with water, CPME is easily recovered and recycled after reactions, minimizing solvent waste.[5][6] Its low water miscibility simplifies aqueous work-ups and reduces the volume of organic solvents required for extraction.[1][6]

  • Reaction Performance: CPME has demonstrated comparable or even superior yields in many Grignard reactions.[1] Its higher boiling point allows for reactions to be conducted at elevated temperatures, which can be beneficial for the formation of Grignard reagents from less reactive organic halides, such as aryl chlorides.[1]

  • Stability: CPME is relatively stable under both acidic and basic conditions, which can be advantageous during reaction work-up procedures.[4][5] Grignard reagents prepared in CPME have shown excellent stability, with some solutions being stable for at least three months when stored at 0°C.[2][6]

2. Physical and Safety Properties of CPME:

A summary of the key physical and safety properties of CPME in comparison to other common Grignard solvents is presented below.

PropertyThis compound (CPME)Tetrahydrofuran (THF)Diethyl Ether (Et₂O)2-Methyltetrahydrofuran (2-MeTHF)
Molecular Formula C₇H₁₄O[7]C₄H₈OC₄H₁₀OC₅H₁₀O
Molecular Weight 114.19 g/mol [7]72.11 g/mol 74.12 g/mol 86.13 g/mol
Boiling Point 106 °C[5]66 °C34.6 °C~80 °C[1]
Melting Point -74 °C-108.4 °C-116.3 °C-136 °C
Water Solubility 1.1 g/100 g at 23 °C[6]Miscible6.9 g/100 mL at 20 °CLow miscibility[1]
Peroxide Formation Very sluggish[5]Readily forms peroxidesReadily forms peroxidesLess prone than THF[1]
Safety Notes Highly flammable liquid and vapor.[7]Extremely flammable; may form explosive peroxides.Extremely flammable; may form explosive peroxides.Flammable; can form peroxides.

3. Experimental Protocols:

3.1. General Considerations for Grignard Reactions in CPME:

  • Drying of Glassware and Solvent: As with all Grignard reactions, all glassware must be scrupulously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[1] While CPME is hydrophobic and easy to dry, using an anhydrous grade of the solvent is recommended for optimal results.[5]

  • Activation of Magnesium: Activation of the magnesium turnings is crucial for initiating the Grignard reagent formation. This can be achieved by methods such as stirring the magnesium turnings under nitrogen for a few hours, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane.[1] A systematic study has shown that diisobutylaluminum hydride (DIBALH) can be a highly effective activator for magnesium in CPME.[6][8]

3.2. Protocol 1: Preparation of Phenylmagnesium Bromide in CPME

This protocol is adapted from general procedures for Grignard reagent formation.

  • Materials:

    • Magnesium turnings (1.2 g, 50 mmol)

    • Bromobenzene (B47551) (5.2 mL, 50 mmol)

    • Anhydrous this compound (CPME) (40 mL)

    • Iodine (1 crystal, as initiator)

  • Procedure:

    • Place the magnesium turnings and the iodine crystal in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add 10 mL of anhydrous CPME to the flask.

    • Prepare a solution of bromobenzene in 30 mL of anhydrous CPME in the dropping funnel.

    • Add a small portion (approx. 2-3 mL) of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be required to start the reaction.

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution can then be used in subsequent reactions.

3.3. Protocol 2: DIBALH-Activated Formation of Grignard Reagents in CPME

This protocol is based on the findings of a systematic study on Grignard reactions in CPME.[8]

  • Materials:

    • Magnesium turnings (well-ground, 30 mmol)

    • Organic Halide (e.g., Aryl or Alkyl Bromide) (20 mmol)

    • Anhydrous this compound (CPME) (16 mL)

    • Diisobutylaluminum hydride (DIBALH) (0.15 mmol)

  • Procedure:

    • To a suspension of the well-ground magnesium turnings in 3 mL of CPME in a flame-dried flask under an inert atmosphere, add the DIBALH activator.

    • Stir the suspension at room temperature for 30 minutes.

    • Warm the suspension to 60°C.

    • Add a solution of the organic halide in 13 mL of CPME dropwise. Initiation of the reaction is typically observed by a change in color and the state of the solution.

    • Maintain the reaction at the appropriate temperature (ranging from room temperature to 90°C depending on the substrate) until the formation of the Grignard reagent is complete.[8]

4. Quantitative Data and Performance:

Studies have shown that CPME is a suitable solvent for the formation of a variety of Grignard reagents from aryl and alkyl bromides.[8] In many cases, the yields of subsequent reactions are comparable to those obtained in THF.

Table 1: Comparison of Solvents for the Formation and Reaction of Phenylmagnesium Bromide with Benzophenone

SolventGrignard Formation ConditionsYield of Triphenylmethanol (%)
CPME Mg, I₂, refluxGood to Excellent[1]
THF Mg, I₂, refluxExcellent
Diethyl Ether Mg, I₂, refluxExcellent
2-MeTHF Mg, I₂, refluxGood to Excellent[1]

Note: Specific yield percentages can vary based on reaction scale and conditions. This table provides a qualitative comparison based on literature reports.

A comprehensive study on Grignard reactions in CPME with various aryl and alkyl bromides, followed by reaction with benzaldehyde, has been reported, with many examples showing good to excellent yields.[8] It was noted that for less reactive aryl chlorides, a co-solvent like THF may be necessary to achieve efficient Grignard formation.[8]

5. Logical Workflow and Diagrams:

Workflow for Solvent Selection in Grignard Reactions:

The choice of solvent for a Grignard reaction is critical and depends on factors like the reactivity of the organic halide, required reaction temperature, and safety considerations.[1]

Solvent_Selection_Workflow Logical Workflow for Grignard Solvent Selection start Define Reaction (Organic Halide, Scale) halide_reactivity Assess Halide Reactivity (I > Br > Cl) start->halide_reactivity temp_req Determine Temperature Needs halide_reactivity->temp_req safety_profile Evaluate Safety & Green Profile temp_req->safety_profile select_solvent Select Solvent safety_profile->select_solvent et2o Diethyl Ether (Low Temp, High Reactivity) select_solvent->et2o Traditional, Low Temp thf THF (Moderate Temp, Versatile) select_solvent->thf Traditional, Versatile cpme CPME (Green, High Temp, Stable) select_solvent->cpme Greener, High Temp

Caption: Logical workflow for selecting a suitable solvent for Grignard reactions.

Advantages of CPME in Grignard Reaction Work-up:

The hydrophobic nature of CPME simplifies the work-up process compared to water-miscible solvents like THF.

Workup_Comparison Comparison of Aqueous Work-up cluster_thf Work-up with THF cluster_cpme Work-up with CPME thf_reaction Grignard Reaction in THF thf_quench Aqueous Quench thf_reaction->thf_quench thf_extraction Extraction with Additional Organic Solvent (e.g., Ethyl Acetate) thf_quench->thf_extraction thf_separation Phase Separation thf_extraction->thf_separation cpme_reaction Grignard Reaction in CPME cpme_quench Aqueous Quench cpme_reaction->cpme_quench cpme_separation Direct Phase Separation cpme_quench->cpme_separation

Caption: Simplified aqueous work-up workflow with CPME versus THF.

This compound is a highly effective and advantageous solvent for Grignard reactions, offering a safer and more environmentally friendly alternative to traditional ethers without compromising reaction efficiency.[1] Its unique physical properties facilitate easier product isolation and solvent recycling.[5][6] The provided protocols and data support the adoption of CPME in both academic research and industrial-scale synthesis, contributing to the development of more sustainable chemical processes.

References

Application Notes & Protocols: Cyclopentyl Methyl Ether (CPME) as a Superior Medium for Hydrogenation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Solvent Identity: This document focuses on Cyclopentyl Methyl Ether (CPME), a well-documented and advantageous green solvent. While the initial query specified "Cyclohexyl methyl ether," the vast body of scientific literature points to CPME as the ether of significant interest in modern organic synthesis, including hydrogenation reactions. We have proceeded under the assumption that the interest lies in this more prevalent and eco-friendly solvent.

Introduction

Catalytic hydrogenation is a cornerstone of modern organic synthesis, pivotal in the production of pharmaceuticals, fine chemicals, and agrochemicals. The choice of solvent is critical, influencing reaction kinetics, catalyst activity, product selectivity, and overall process safety and sustainability. Traditional ethereal solvents like tetrahydrofuran (B95107) (THF), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and 1,4-dioxane (B91453) present significant drawbacks, including peroxide formation, low boiling points, and high water solubility, which complicates product isolation and solvent recovery.[1]

Cyclopentyl methyl ether (CPME) has emerged as a superior alternative, offering a unique combination of properties that make it an ideal medium for a wide range of hydrogenation reactions.[2] Produced with high atom economy, CPME is a hydrophobic, high-boiling point ether that exhibits remarkable stability under acidic, basic, and oxidative conditions.[1][2][3] Its resistance to peroxide formation significantly enhances laboratory safety.[3] These features, combined with its limited miscibility with water, facilitate easier workups and solvent recycling, aligning with the principles of green chemistry.[2]

This document provides a comprehensive overview of CPME's properties, its advantages in hydrogenation, and detailed protocols for common hydrogenation reactions.

Advantages of CPME in Hydrogenation Reactions

CPME offers several distinct advantages over traditional ethereal solvents in the context of catalytic hydrogenation:

  • Enhanced Safety: CPME shows a significantly suppressed rate of peroxide formation compared to THF and 2-MeTHF, reducing the risk of explosive incidents, especially during distillation and recovery.[3] This stability reduces the need for frequent peroxide testing.

  • Higher Reaction Temperatures: With a boiling point of 106 °C, CPME allows for hydrogenations to be conducted at higher temperatures than with lower-boiling ethers like THF (66 °C).[3] This can lead to faster reaction rates and improved efficiency.

  • Chemical Stability: CPME is remarkably stable across a wide pH range, showing little to no decomposition even when refluxed with acids like camphorsulfonic acid or exposed to strong bases like n-BuLi at elevated temperatures.[1][3] This robustness makes it compatible with a broad spectrum of catalysts and substrates.

  • Hydrophobicity and Easy Workup: CPME has very limited miscibility in water (1.1 g/100g at 23 °C), which simplifies aqueous workups, enabling efficient separation and recovery of the solvent and reducing the volume of aqueous waste.[2]

  • Azeotropic Water Removal: CPME forms a water-rich azeotrope (83.7% CPME, 16.3% H₂O), which facilitates the removal of water from the reaction mixture, a useful property for reactions that are sensitive to moisture.[1]

  • Reduced Solvent Loss: Its low heat of vaporization compared to other ethers results in less solvent loss during reflux conditions, improving process economy.

Data Presentation: Properties of CPME vs. Common Solvents

The following tables summarize the key physical and safety properties of CPME in comparison to other commonly used solvents in hydrogenation reactions.

Table 1: Physical Properties of Ethereal Solvents

PropertyCyclopentyl Methyl Ether (CPME)Tetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)Diethyl Ether (Et₂O)Toluene
Molecular Weight ( g/mol ) 100.1672.1186.1374.1292.14
Boiling Point (°C) 106668034.6111
Melting Point (°C) -140-108.4-136-116.3-95
Density (g/cm³ at 20°C) 0.860.890.860.710.87
Solubility in Water ( g/100g ) 1.1 (at 23°C)Miscible14 (at 20°C)6.9 (at 20°C)0.05
Azeotrope with Water (% w/w) 83.7% CPME / 16.3% H₂ONone89.4% 2-MeTHF / 10.6% H₂O98.7% Et₂O / 1.3% H₂O80% Toluene / 20% H₂O
Boiling Point of Azeotrope (°C) 83N/A7134.185

Data compiled from various sources.

Table 2: Safety and Environmental Profile

ParameterCyclopentyl Methyl Ether (CPME)Tetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)Diethyl Ether (Et₂O)Toluene
Flash Point (°C) -1-17-11-454
Autoignition Temp. (°C) 199321270160480
Explosion Limits (% in air) 1.1 - 8.91.5 - 12.41.5 - 8.91.9 - 361.1 - 7.1
Peroxide Formation Very LowHighHighVery HighVery Low
Origin PetrochemicalPetrochemicalRenewable (potential)PetrochemicalPetrochemical

Data compiled from various sources.

Experimental Protocols

The following protocols are generalized procedures for common hydrogenation reactions, adapted for the use of CPME as the solvent. Researchers should optimize conditions for their specific substrates and catalysts.

Protocol 1: General Procedure for the Hydrogenation of an Alkene using Palladium on Carbon (Pd/C)

This protocol describes the reduction of a carbon-carbon double bond to a single bond.

Materials:

  • Alkene substrate

  • Cyclopentyl Methyl Ether (CPME), anhydrous

  • 10% Palladium on Carbon (Pd/C), 50% wet catalyst

  • Hydrogen (H₂) gas balloon or hydrogenation apparatus

  • Inert gas (Nitrogen or Argon)

  • Reaction flask (e.g., round-bottom flask)

  • Stirring apparatus

  • Filtration aid (e.g., Celite®)

Procedure:

  • Reaction Setup: To a clean, dry reaction flask equipped with a magnetic stir bar, add the alkene substrate (1.0 eq).

  • Solvent Addition: Add a sufficient volume of CPME to dissolve the substrate and create a stirrable slurry (typically 0.1-0.5 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 1-5 mol% Pd relative to the substrate). Safety Note: Pd/C can be pyrophoric. Handle with care, preferably under a gentle stream of inert gas.

  • Inerting the System: Seal the flask and purge the system by evacuating and backfilling with an inert gas (e.g., Nitrogen or Argon) three times.

  • Hydrogenation: Replace the inert gas atmosphere with hydrogen gas, typically supplied from a balloon or a pressurized hydrogenation apparatus.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC, GC, or LC-MS. Due to CPME's higher boiling point, the reaction can be gently heated (e.g., to 40-60 °C) to increase the rate if necessary.

  • Workup:

    • Once the reaction is complete, carefully purge the flask with inert gas to remove excess hydrogen.

    • Dilute the reaction mixture with additional CPME or another suitable solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake thoroughly with the solvent. Safety Note: The filter cake containing Pd/C should not be allowed to dry, as it can ignite. Quench it carefully with water.

    • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by standard methods (e.g., crystallization or column chromatography).

Protocol 2: General Procedure for the Reduction of an Aromatic Nitro Compound using Raney® Nickel

This protocol describes the conversion of a nitro group to a primary amine.

Materials:

  • Aromatic nitro compound

  • Cyclopentyl Methyl Ether (CPME), anhydrous

  • Raney® Nickel (slurry in water or ethanol)

  • Hydrogen (H₂) gas, high pressure (if needed)

  • Hydrogenation vessel (e.g., Parr shaker)

  • Inert gas (Nitrogen or Argon)

  • Filtration aid (e.g., Celite®)

Procedure:

  • Catalyst Preparation: Carefully wash the commercial Raney® Nickel slurry several times with CPME by decantation to replace the storage solvent. Safety Note: Raney® Nickel is pyrophoric and must be handled under a liquid at all times.

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve the aromatic nitro compound (1.0 eq) in CPME.

  • Catalyst Addition: Under a stream of inert gas, add the CPME-washed Raney® Nickel slurry to the reaction vessel (typically 5-10% by weight of the substrate).

  • Hydrogenation:

    • Seal the vessel and connect it to a hydrogenation apparatus (e.g., Parr shaker).

    • Purge the system with inert gas, then with hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 50-500 psi, substrate-dependent).

    • Begin vigorous agitation and heat the reaction if necessary (CPME allows for temperatures up to 100 °C).

  • Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.

  • Workup:

    • Cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with inert gas.

    • Allow the catalyst to settle.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with CPME. Safety Note: Keep the Raney® Nickel on the filter pad wet and dispose of it properly, as it can ignite upon drying.

    • The resulting CPME solution contains the amine product. CPME's hydrophobicity allows for easy extraction. Wash the solution with water or brine to remove any polar impurities.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude amine.

Mandatory Visualizations

Hydrogenation_Workflow Start Start: Substrate & Catalyst Solvent Dissolve in CPME Start->Solvent Purge Inert Gas Purge (N2 or Ar) Solvent->Purge Hydrogenate Introduce H2 Gas (Balloon or Parr) Purge->Hydrogenate Reaction Stir at RT or Heat (Monitor by TLC/GC) Hydrogenate->Reaction Filter Filter through Celite® to remove catalyst Reaction->Filter Workup Aqueous Wash (Easy phase separation) Filter->Workup Filtrate Isolate Dry & Concentrate Solvent Workup->Isolate Product Purified Product Isolate->Product

Caption: General workflow for a catalytic hydrogenation reaction using CPME.

CPME_Advantages CPME CPME in Hydrogenation Safety Enhanced Safety (Low Peroxide Formation) CPME->Safety Temp High Boiling Point (106 °C) Faster Reactions CPME->Temp Stability High Chemical Stability (Acid/Base Resistant) CPME->Stability Workup Simplified Workup (Hydrophobic) CPME->Workup Green Green Chemistry (Easy Recovery/Recycle) CPME->Green

References

Application of Cyclohexyl Methyl Ether (CPME) in Palladium-Catalyzed Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclohexyl methyl ether (CPME), also known as methoxycyclohexane, has emerged as a highly effective and sustainable solvent for a variety of chemical transformations, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its unique physical and chemical properties offer significant advantages over traditional ethereal solvents like tetrahydrofuran (B95107) (THF), 1,4-dioxane, and 2-methyltetrahydrofuran (B130290) (2-MeTHF), making it an attractive choice for process development and large-scale synthesis in the pharmaceutical and fine chemical industries.

Application Notes: Advantages of CPME in Coupling Reactions

CPME offers a compelling combination of safety, stability, and performance benefits that address many of the drawbacks associated with conventional solvents.[1]

Key Advantages:

  • High Boiling Point: With a boiling point of 133-135°C, CPME is well-suited for reactions requiring elevated temperatures, often leading to shorter reaction times and improved efficiency.[1]

  • Low Peroxide Formation: Unlike THF and other ethers, CPME exhibits a very sluggish rate of peroxide formation, significantly enhancing safety during storage and use, especially in large-scale operations.[1]

  • Enhanced Stability: CPME is relatively stable under both acidic and basic conditions, showing minimal decomposition even when heated with acids or bases, which is a common requirement for many coupling reaction work-ups.[1]

  • Hydrophobicity and Azeotropic Drying: Its low miscibility with water simplifies aqueous work-ups and product extraction. CPME forms azeotropes with water, facilitating its removal and the drying of the reaction mixture.[1]

  • Green Chemistry Profile: Derived from renewable resources and exhibiting low toxicity, CPME is considered a green solvent, aligning with modern principles of sustainable chemistry.[2][3][4] Its efficient recovery and recycling further enhance its environmental credentials.[5]

  • Narrow Explosion Range: CPME has a relatively narrow explosion range, contributing to its overall safer handling profile in industrial settings.[1]

These properties make CPME an excellent choice for pivotal synthetic transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, where it can lead to improved yields, easier product isolation, and safer process conditions.[1][3][4]

Data Presentation: Performance in Coupling Reactions

The selection of a solvent can profoundly impact reaction yield and efficiency. The following tables summarize quantitative data from comparative studies, showcasing the performance of CPME against other common solvents in key palladium-catalyzed coupling reactions.

Table 1: Suzuki-Miyaura Coupling of Amides - Solvent Comparison

This table compares the performance of various green solvents in the Suzuki-Miyaura cross-coupling of an N-Boc-protected amide with 4-tolylboronic acid.

SolventYield (%)[2]
CPME 98
p-Cymene98
Diethyl Carbonate (DEC)98
Methyl tert-Butyl Ether (MTBE)98
Ethyl Acetate (B1210297) (EA)98
Dimethyl Carbonate (DMC)98
Anisole97
2-Methyltetrahydrofuran (2-MeTHF)96
Isopropyl Acetate (i-PrOAc)96
Tetrahydrofuran (THF)94
γ-Valerolactone (GVL)63
Propylene Carbonate (PC)37
1,8-Cineole (Eucalyptol)24
Reaction Conditions: Amide (1.0 equiv), 4-Tolylboronic acid (2.0 equiv), Pd-NHC catalyst (3 mol%), K₂CO₃ (3.0 equiv), H₂O (5.0 equiv), Solvent (0.25 M), 23 °C, 15 h.[2]
Table 2: Acyl Buchwald-Hartwig Cross-Coupling - Solvent Comparison

This table shows the yields for the acyl Buchwald-Hartwig coupling of various anilines and amides in a selection of green solvents.

EntryProduct2-MeTHF Yield (%)[4]CPME Yield (%) [4]i-PrOAc Yield (%)[4]p-Cymene Yield (%)[4]DEC Yield (%)[4]MTBE Yield (%)[4]
14-MeO-Anilide>99>99989196>99
24-CO₂Me-Anilide907270606992
32,6-di-Me-Anilide948885708095
42-Me-Amide897069556890
5Phenyl-Amide989089808899
64-MeO-Amide968079657898
74-CO₂Me-Amide856965506688
Avg. ~93 ~81 ~79 ~67 ~78 ~94
Reaction Conditions: Amide (1.0 equiv), Aniline (B41778) (2.0 equiv), Pd-NHC catalyst (3 mol%), K₂CO₃ (3.0 equiv), Solvent (0.25 M), 110 °C, 15 h.[4]

Experimental Protocols

The following sections provide detailed methodologies for performing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions using CPME as the solvent.

Protocol: Suzuki-Miyaura Coupling of Amides in CPME

This protocol is adapted from a green solvent screen for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an N-protected amide with an arylboronic acid.[2]

Materials:

  • N-protected Amide (1.0 equiv)

  • Arylboronic Acid (2.0 equiv)

  • Palladium-N-Heterocyclic Carbene (Pd-NHC) Precatalyst (e.g., Neolyst CX31, 3 mol%)

  • Potassium Carbonate (K₂CO₃, 3.0 equiv)

  • This compound (CPME), Anhydrous

  • Deionized Water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the N-protected amide (1.0 equiv), arylboronic acid (2.0 equiv), Pd-NHC precatalyst (3 mol%), and potassium carbonate (3.0 equiv).

  • Seal the vessel with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Under the inert atmosphere, add anhydrous CPME to achieve the desired concentration (e.g., 0.25 M with respect to the amide).

  • Add deionized water (5.0 equiv) via syringe.

  • Stir the reaction mixture vigorously at room temperature (23 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 15 hours.[2]

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or CPME).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Suzuki_Workflow reagents 1. Add Solids: Amide, Boronic Acid, Pd Catalyst, K₂CO₃ purge 2. Seal & Purge with Inert Gas reagents->purge add_solvents 3. Add Solvents: CPME & Water purge->add_solvents react 4. Stir at 23°C (approx. 15h) add_solvents->react monitor 5. Monitor Progress (TLC, GC-MS) react->monitor workup 6. Aqueous Work-up: Quench, Extract, Wash monitor->workup Reaction Complete purify 7. Dry, Concentrate & Purify workup->purify product Final Product purify->product

Suzuki-Miyaura Coupling Workflow in CPME.
Protocol: Acyl Buchwald-Hartwig Cross-Coupling in CPME

This protocol describes a general procedure for the palladium-catalyzed C-N cross-coupling between an amide and an aniline, where CPME has been shown to be an effective solvent.[4]

Materials:

  • Amide (1.0 equiv)

  • Aniline (2.0 equiv)

  • Palladium-N-Heterocyclic Carbene (Pd-NHC) Precatalyst (3 mol%)

  • Potassium Carbonate (K₂CO₃, 3.0 equiv)

  • This compound (CPME), Anhydrous

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the amide (1.0 equiv), aniline (2.0 equiv), Pd-NHC precatalyst (3 mol%), and potassium carbonate (3.0 equiv) to an oven-dried screw-cap reaction tube containing a magnetic stir bar.

  • Add anhydrous CPME to the tube to reach a concentration of 0.25 M with respect to the amide.

  • Seal the tube tightly with a Teflon-lined cap.

  • Remove the tube from the glovebox and place it in a preheated oil bath or heating block at 110 °C.

  • Stir the mixture for the required reaction time (typically 15 hours).[4]

  • After the reaction is complete, allow the tube to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the celite pad with additional ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography to isolate the desired product.

Buchwald_Hartwig_Workflow setup 1. Combine Reagents: Amide, Aniline, Pd Catalyst, K₂CO₃ (under inert atmosphere) add_solvent 2. Add Anhydrous CPME & Seal Vessel setup->add_solvent heat 3. Heat at 110°C (approx. 15h) add_solvent->heat cool 4. Cool to Room Temp. heat->cool filter 5. Dilute & Filter through Celite cool->filter concentrate 6. Concentrate Filtrate filter->concentrate purify 7. Purify via Chromatography concentrate->purify product Final Product purify->product

Acyl Buchwald-Hartwig Coupling Workflow in CPME.
Protocol: Continuous-Flow Copper-Free Sonogashira Coupling

This protocol outlines a modern, sustainable approach for the Sonogashira reaction using a heterogeneous palladium catalyst in a CPME-water azeotropic mixture under continuous-flow conditions.[6][7]

Materials & Equipment:

  • Aryl Iodide (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) as base

  • CPME/Water azeotropic mixture

  • Heterogeneous Palladium Catalyst (e.g., Pd on Pine Needle-derived carbon, Pd/PiNe)

  • Continuous-flow reactor system (pumps, packed-bed reactor, back-pressure regulator)

  • In-line liquid-liquid separator (optional, for solvent recovery)

Procedure:

  • Catalyst Packing: Pack a column reactor with the heterogeneous palladium catalyst (e.g., 2 g of Pd/PiNe, 1.7 mol%).

  • Solution Preparation: Prepare a stock solution of the aryl iodide (e.g., 1 M), terminal alkyne (1.5 M), and base (e.g., DABCO) in the CPME/water azeotropic mixture.

  • System Setup: Install the packed reactor into the flow system and heat it to the desired temperature (e.g., 85 °C) using a thermostated unit. Set the system pressure using a back-pressure regulator (e.g., 250 psi).

  • Reaction Execution: Pump the prepared solution through the heated packed-bed reactor at a defined flow rate. The flow rate determines the residence time and throughput.

  • Collection: Collect the output from the reactor after the system has reached a steady state.

  • Work-up and Analysis:

    • Quench the collected fraction with water.

    • Extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify by chromatography.

    • Analyze the product yield by GC, LC-MS, or NMR spectroscopy.

  • Solvent Recovery (Optional): An in-line liquid-liquid membrane separator can be connected downstream of the reactor to separate the organic (CPME) phase from the aqueous phase, allowing for the recovery and reuse of the solvent.[6][7]

Sonogashira_Flow_Workflow cluster_prep Preparation cluster_reaction Continuous Flow Reaction cluster_workup Processing & Analysis prep_solution 1. Prepare Solution: Aryl Halide, Alkyne, Base in CPME/Water pump 3. Pump Solution into System prep_solution->pump pack_reactor 2. Pack Reactor with Heterogeneous Pd Catalyst reactor 4. Pass through Heated & Pressurized Reactor (e.g., 85°C, 250 psi) pack_reactor->reactor pump->reactor bpr Back-Pressure Regulator reactor->bpr collection 5. Collect Product Stream bpr->collection separator 6. In-line Separation (Optional) collection->separator analysis 7. Work-up, Purify, & Analyze collection->analysis Direct to Work-up separator->analysis Product Phase recycle Recycled CPME separator->recycle Solvent Phase product Final Product analysis->product

Continuous-Flow Sonogashira Coupling Workflow.

References

Application Notes and Protocols for the 1H and 13C NMR Spectroscopic Analysis of Cyclohexyl Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of cyclohexyl methyl ether. Detailed experimental protocols for sample preparation and data acquisition are presented, alongside a thorough interpretation of the resulting spectra. Quantitative data, including chemical shifts (δ) and coupling constants (J), are summarized in tabular format for easy reference. Additionally, logical workflows and molecular structure diagrams are provided to facilitate a deeper understanding of the spectroscopic analysis. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction

This compound is a valuable organic compound used as a solvent and an intermediate in various chemical syntheses. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. ¹H NMR provides information about the proton environments within the molecule, while ¹³C NMR details the carbon framework. A combined analysis of both spectra allows for an unambiguous assignment of the molecular structure. These application notes offer a standardized protocol and detailed spectral analysis to ensure accurate and reproducible results.

Data Presentation

The ¹H and ¹³C NMR data for this compound are summarized in the tables below. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Data for this compound (CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-1 (CH-O)3.23m-
H-7 (O-CH₃)3.34s-
H-2, H-6 (axial)1.25 - 1.35mJaa ≈ 8-13, Jae ≈ 3-4
H-2, H-6 (equatorial)1.70 - 1.80mJae ≈ 3-4, Jee ≈ 3-4
H-3, H-5 (axial)1.15 - 1.25mJaa ≈ 8-13, Jae ≈ 3-4
H-3, H-5 (equatorial)1.70 - 1.80mJae ≈ 3-4, Jee ≈ 3-4
H-4 (axial)1.15 - 1.25mJaa ≈ 8-13, Jae ≈ 3-4
H-4 (equatorial)1.70 - 1.80mJae ≈ 3-4, Jee ≈ 3-4

Note: Coupling constants for the cyclohexyl protons are complex due to overlapping signals and conformational averaging. The provided values are typical for cyclohexane (B81311) ring systems.[1]

Table 2: ¹³C NMR Data for this compound (CDCl₃)

Carbon AssignmentChemical Shift (δ, ppm)
C-1 (CH-O)79.5
C-7 (O-CH₃)56.0
C-2, C-632.0
C-3, C-524.5
C-426.0

Experimental Protocols

Sample Preparation

A standard protocol for the preparation of a this compound sample for NMR analysis is as follows:

  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[2]

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial. Chloroform-d is a common choice due to its ability to dissolve a wide range of organic compounds.

  • Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample.

  • Filtration: To remove any particulate matter that could affect the spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz). Instrument-specific parameters may need to be optimized.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30)

  • Number of Scans: 8 to 16

  • Acquisition Time: 3-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Pulse Width: 30-45 degrees

  • Spectral Width: 0-12 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)

  • Number of Scans: 128 to 1024 (or more, depending on concentration)

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Pulse Width: 30 degrees

  • Spectral Width: 0-220 ppm

  • Temperature: 298 K

Visualization of Workflow and Structure

The following diagrams illustrate the experimental workflow for NMR analysis and the chemical structure of this compound with labeled proton and carbon environments.

workflow Experimental Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh this compound B Dissolve in CDCl3 A->B C Filter into NMR Tube B->C D Insert Sample into Spectrometer C->D E Tune and Shim D->E F Acquire 1H and 13C Spectra E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Integration and Peak Picking H->I J Spectral Interpretation I->J

NMR Analysis Workflow

Structure of this compound

References

Application Note: Mass Spectrometry Fragmentation Analysis of Cyclohexyl Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of cyclohexyl methyl ether. The characteristic fragmentation pathways are elucidated, and a summary of the major fragment ions is presented in a structured table. A comprehensive experimental protocol for acquiring the mass spectrum of this compound using gas chromatography-mass spectrometry (GC-MS) is also provided. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation of small molecules.

Introduction

This compound (C7H14O), also known as methoxycyclohexane, is a cyclic ether with a molecular weight of 114.19 g/mol .[1][2][3][4][5] Understanding its fragmentation behavior under electron ionization is crucial for its unambiguous identification in complex mixtures and for differentiating it from its isomers. The fragmentation of ethers is characterized by cleavages alpha to the oxygen atom and rearrangements, leading to a unique mass spectrum that serves as a molecular fingerprint.[6][7]

Fragmentation Pattern of this compound

Upon electron impact, this compound undergoes several key fragmentation processes. The major decomposition pathways are initiated by the ionization of the oxygen atom, followed by alpha-cleavage, ring-opening, and hydrogen rearrangements. A significant fragmentation route involves an initial β-cleavage of the molecular ion, which ultimately leads to the formation of the base peak at m/z 71.[8] Other notable fragment ions are observed at m/z 55, 83, and 45. The molecular ion at m/z 114 is typically observed, though its intensity may be low.

Quantitative Data Summary

The table below summarizes the prominent fragment ions observed in the 70 eV electron ionization mass spectrum of this compound.

m/zProposed Fragment StructureRelative Intensity (%)Fragmentation Pathway
114[C7H14O]•+ (Molecular Ion)5Electron ionization of the parent molecule.
99[C6H11O]+10Loss of a methyl radical (•CH3) via alpha-cleavage.
83[C6H11]+15Loss of the methoxy (B1213986) group (•OCH3).[8]
71[C4H7O]+100β-cleavage followed by hydrogen transfer and C-C bond homolysis.[8]
58[C3H6O]•+30Ring cleavage and rearrangement.
55[C4H7]+45Loss of H2O from the m/z 73 fragment.
45[CH3O=CH2]+20Alpha-cleavage with charge retention on the methoxy-containing fragment.
41[C3H5]+35Allyl cation resulting from further fragmentation.

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a standard procedure for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer with an electron ionization source.

1. Sample Preparation:

2. Instrumentation:

  • A standard gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or ion trap) equipped with an electron ionization source.

3. GC-MS Method:

  • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.

    • Hold: Hold at 200 °C for 2 minutes.

  • Transfer Line Temperature: 280 °C.

4. Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Mass Range: m/z 35-300.

  • Scan Rate: 2 scans/second.

5. Data Analysis:

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

  • Identify the molecular ion and major fragment ions.

  • Compare the acquired spectrum with a reference spectrum from a library (e.g., NIST).

Visualization of Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways of this compound upon electron ionization.

fragmentation_pathway M This compound [C7H14O] m/z = 114 MI Molecular Ion [C7H14O]•+ m/z = 114 M->MI - e- F99 [M-CH3]+ m/z = 99 MI->F99 - •CH3 (α-cleavage) F83 [C6H11]+ m/z = 83 MI->F83 - •OCH3 F71 Base Peak [C4H7O]+ m/z = 71 MI->F71 β-cleavage, H-rearrangement, C-C homolysis F58 [C3H6O]•+ m/z = 58 MI->F58 Ring Cleavage F45 [CH3O=CH2]+ m/z = 45 MI->F45 α-cleavage F55 [C4H7]+ m/z = 55 F71->F55 - H2O

Caption: Fragmentation pathway of this compound.

Conclusion

The mass spectrum of this compound is characterized by a distinct fragmentation pattern, with a base peak at m/z 71. The provided experimental protocol offers a reliable method for acquiring high-quality mass spectra for this compound. The detailed fragmentation analysis and the visual representation of the fragmentation pathways serve as a valuable resource for the structural confirmation and identification of this compound in various analytical applications.

References

Protocol for the synthesis of cyclohexyl methyl ether from cyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Synthesis of Cyclohexyl Methyl Ether

Topic: Protocol for the Synthesis of this compound from Cyclohexanol (B46403) Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and reliable protocol for the synthesis of this compound via the Williamson ether synthesis. The method involves the deprotonation of cyclohexanol using sodium hydride to form the corresponding alkoxide, followed by an SN2 reaction with methyl iodide. This procedure provides a straightforward route to the desired ether with a good yield. The protocol includes steps for reaction setup, work-up, purification, and characterization of the final product. All quantitative data is summarized for easy reference, and the experimental workflow is visualized.

Introduction

The Williamson ether synthesis is a fundamental and versatile method in organic chemistry for the preparation of both symmetrical and unsymmetrical ethers.[1][2] The reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile, displacing a halide from an alkyl halide to form the ether linkage.[3][4] This method is highly effective, particularly when using primary alkyl halides.[3] In this protocol, cyclohexanol is deprotonated with a strong base, sodium hydride, to form the sodium cyclohexanolate intermediate. This nucleophilic alkoxide then reacts with methyl iodide to yield this compound.[5][6]

Reaction Scheme

The overall reaction is a two-step process starting from cyclohexanol.

  • Alkoxide Formation: Cyclohexanol reacts with sodium hydride (NaH) in anhydrous tetrahydrofuran (B95107) (THF) to form sodium cyclohexanolate and hydrogen gas.

  • Nucleophilic Substitution (SN2): The sodium cyclohexanolate attacks methyl iodide (CH₃I), displacing the iodide ion to form this compound.

Reaction_Scheme cyclohexanol Cyclohexanol alkoxide Sodium Cyclohexanolate cyclohexanol->alkoxide + NaH - H₂ (THF) na_h NaH methyl_iodide CH₃I ether Cyclohexyl Methyl Ether alkoxide->ether + CH₃I (THF) nai NaI h2 H₂ Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reactant_prep Reactant Prep reaction_step Reaction workup_step Work-up purification_step Purification product_node Final Product A Wash NaH with anhydrous pentane B Suspend NaH in anhydrous THF A->B D Alkoxide Formation: Add Cyclohexanol to NaH at 0°C, then warm to RT B->D C Dissolve Cyclohexanol in anhydrous THF C->D E Etherification: Cool to 0°C, add CH₃I, then reflux for 18h D->E F Quench with sat. aq. NH₄Cl E->F G Extract with organic solvent F->G H Wash with Brine G->H I Dry over MgSO₄ & Concentrate H->I J Fractional Distillation I->J K Characterization (NMR, etc.) J->K K->product_node This compound

References

Application Notes and Protocols: Cyclohexyl Methyl Ether (CPME) as a Non-Polar Aprotic Solvent in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cyclohexyl Methyl Ether (CPME)

This compound (CPME), also known as methoxycyclohexane, is a hydrophobic ether solvent that has gained significant attention as a greener and more effective alternative to traditional ether solvents like tetrahydrofuran (B95107) (THF), diethyl ether (Et₂O), and 1,4-dioxane.[1] Its unique physical and chemical properties make it a valuable solvent for a wide range of organic reactions. CPME is characterized by its high boiling point, low melting point, and exceptional stability under both acidic and basic conditions.[1] A key advantage of CPME is its low tendency to form explosive peroxides, a common issue with many ether solvents.[1] Furthermore, its hydrophobicity facilitates easy product separation and solvent recovery, contributing to more sustainable chemical processes.[1]

These application notes provide a comprehensive overview of the use of this compound (CPME) as a non-polar aprotic solvent in key synthetic transformations, including detailed protocols for Grignard reactions, Suzuki-Miyaura couplings, and reduction reactions.

Physical and Chemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below, alongside a comparison with other common ether solvents.

PropertyThis compound (CPME)Tetrahydrofuran (THF)Diethyl Ether (Et₂O)2-Methyltetrahydrofuran (2-MeTHF)1,4-Dioxane
CAS Number 931-56-6109-99-960-29-796-47-9123-91-1
Molecular Formula C₇H₁₄OC₄H₈OC₄H₁₀OC₅H₁₀OC₄H₈O₂
Molecular Weight ( g/mol ) 114.1972.1174.1286.1388.11
Boiling Point (°C) 135[2]6634.680101
Melting Point (°C) -74[2][3]-108.4-116.3-13611.8
Density (g/cm³) 0.86[3]0.8890.7130.8541.034
Flash Point (°C) 22-14-45-1112
Water Solubility ( g/100g at 23°C) 1.1Miscible6.915Miscible

Application in Grignard Reactions

CPME has proven to be an excellent solvent for Grignard reactions, offering several advantages over traditional solvents like THF and diethyl ether.[4][5] Studies have shown that a variety of Grignard reagents can be successfully prepared and utilized in CPME, often with comparable or even improved yields.[4] The higher boiling point of CPME allows for reactions to be conducted at elevated temperatures, which can be beneficial for the formation of certain Grignard reagents.[4]

Comparative Performance in Grignard Reactions
SubstrateReagentSolventReaction ConditionsYield (%)
BromobenzeneBenzaldehyde (B42025)CPME60°C, 3h (Grignard formation)95
BromobenzeneBenzaldehydeTHF60°C, 3h (Grignard formation)96
4-Bromotoluene (B49008)BenzaldehydeCPME60°C, 3h (Grignard formation)94
4-BromotolueneBenzaldehydeTHF60°C, 3h (Grignard formation)93
2-BromonaphthaleneBenzaldehydeCPME60°C, 3h (Grignard formation)98
2-BromonaphthaleneBenzaldehydeTHF60°C, 3h (Grignard formation)97

Data adapted from Kobayashi, S. et al. Grignard Reactions in Cyclopentyl Methyl Ether. Chem. Asian J. 2016, 11, 829 – 838.

Experimental Protocol: Grignard Reaction of 4-Bromotoluene with Benzaldehyde in CPME

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 4-Bromotoluene

  • Benzaldehyde

  • This compound (CPME), anhydrous

  • Diisobutylaluminum hydride (DIBAL-H) solution (as activator)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Magnesium Activation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add magnesium turnings (1.2 equiv.). Add a small crystal of iodine.

  • Solvent and Activator Addition: Add anhydrous CPME to the flask. Add a solution of DIBAL-H (e.g., 1.0 M in hexanes, 0.05 equiv.) dropwise to the stirred suspension of magnesium in CPME at room temperature. Stir for 30 minutes.

  • Grignard Reagent Formation: Prepare a solution of 4-bromotoluene (1.0 equiv.) in anhydrous CPME. Add this solution dropwise to the activated magnesium suspension at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at 60°C for 3 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde: Cool the Grignard reagent solution to 0°C. In a separate flask, prepare a solution of benzaldehyde (1.0 equiv.) in anhydrous CPME. Add the benzaldehyde solution dropwise to the stirred Grignard reagent at 0°C.

  • Reaction Monitoring and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture to 0°C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with CPME. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Mg Mg turnings + I₂ Activator DIBAL-H in CPME Mg->Activator Activation ArylHalide Aryl Halide in CPME Activator->ArylHalide Initiation Grignard Aryl-MgBr in CPME ArylHalide->Grignard Formation (60°C) Aldehyde Aldehyde in CPME ReactionMix Reaction Mixture Aldehyde->ReactionMix Addition (0°C to RT) Quench Quench (aq. NH₄Cl) ReactionMix->Quench Extract Extraction (CPME) Quench->Extract Purify Purification Extract->Purify Product Final Product Purify->Product

Caption: Workflow for a Grignard reaction using CPME.

Application Example: Synthesis of Tamoxifen

CPME has been successfully employed in the synthesis of the selective estrogen receptor modulator (SERM), Tamoxifen. The key Grignard reaction step proceeds efficiently in CPME.

Protocol: Grignard Step in Tamoxifen Synthesis

This protocol outlines the addition of a Grignard reagent to a ketone intermediate in the synthesis of Tamoxifen.

Materials:

  • (E/Z)-4-(1-(4-(benzyloxy)phenyl)-2-phenylbut-1-en-1-yl)phenol (Intermediate)

  • Magnesium turnings

  • Ethyl bromide

  • This compound (CPME), anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Prepare Ethylmagnesium Bromide: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare ethylmagnesium bromide from magnesium turnings (1.2 equiv.) and ethyl bromide (1.1 equiv.) in anhydrous CPME.

  • Reaction with Ketone Intermediate: To the freshly prepared Grignard reagent, add a solution of the ketone intermediate (1.0 equiv.) in anhydrous CPME dropwise at 0°C.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). The subsequent work-up and purification steps would follow standard procedures to isolate the tertiary alcohol, which is a precursor to Tamoxifen.

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. While a variety of solvents can be used, greener ether solvents like CPME are gaining traction as viable alternatives to traditional solvents like toluene (B28343) and dioxane.[6] The higher boiling point of CPME can be advantageous for less reactive substrates that require higher reaction temperatures.

Comparative Performance of Solvents in Suzuki-Miyaura Coupling
Aryl HalideBoronic AcidCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)
4-BromotoluenePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene1001292
4-BromotoluenePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane1001290
N-Boc-2-phenyl-4-bromo-indole4-Methoxyphenyl-boronic acidPd(dppf)Cl₂K₂CO₃CPME801685
N-Boc-2-phenyl-4-bromo-indole4-Methoxyphenyl-boronic acidPd(dppf)Cl₂K₂CO₃Toluene801682

Note: Data is compiled from various sources and direct comparison should be made with caution as other reaction parameters may vary.

Experimental Protocol: Suzuki-Miyaura Coupling in CPME

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 equiv.)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 equiv.)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 equiv.)

  • This compound (CPME)

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a Schlenk tube equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with nitrogen or argon three times.

  • Solvent Addition: Add degassed CPME and degassed water via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100°C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with CPME. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Suzuki_Pathway Pd0 Pd(0)L₂ ArPdXL2 Ar-Pd(II)(X)L₂ Pd0->ArPdXL2 Oxidative Addition ArX Ar-X ArX->ArPdXL2 ArPdArL2 Ar-Pd(II)(Ar')L₂ ArPdXL2->ArPdArL2 Transmetalation ArBOH2 Ar'-B(OH)₂ ArBOH2->ArPdArL2 Base Base Base->ArPdArL2 ArPdArL2->Pd0 Reductive Elimination ArAr Ar-Ar' (Product) ArPdArL2->ArAr

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Application in Reduction Reactions

CPME can serve as a suitable solvent for various reduction reactions, particularly those employing metal hydrides like lithium aluminum hydride (LAH). Its inertness and ability to be dried effectively make it a good replacement for THF in these moisture-sensitive reactions.

Experimental Protocol: Reduction of an Ester with Lithium Aluminum Hydride (LAH) in CPME

Materials:

  • Ester (e.g., methyl benzoate, 1.0 equiv.)

  • Lithium aluminum hydride (LAH, 1.0 equiv.)

  • This compound (CPME), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • LAH Suspension: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add LAH powder carefully. Add anhydrous CPME to create a suspension.

  • Cooling: Cool the LAH suspension to 0°C using an ice bath.

  • Ester Addition: Prepare a solution of the ester in anhydrous CPME and add it dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours, monitoring the reaction by TLC.

  • Quenching: Cool the reaction mixture back to 0°C. Cautiously and slowly add ethyl acetate dropwise to quench any excess LAH. Then, slowly add water, followed by 1 M HCl to dissolve the aluminum salts.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with CPME. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the alcohol product.

Reduction_Workflow cluster_reaction Reduction cluster_workup Work-up & Purification LAH LAH in CPME (0°C) Ester Ester in CPME ReactionMix Reaction Mixture (0°C to RT) Ester->ReactionMix Slow Addition Quench Quench (EtOAc, H₂O, HCl) ReactionMix->Quench Extract Extraction (CPME) Quench->Extract Purify Purification Extract->Purify Product Alcohol Product Purify->Product

Caption: General workflow for an LAH reduction in CPME.

Conclusion

This compound is a versatile and advantageous non-polar aprotic solvent for a variety of synthetic transformations. Its favorable physical properties, enhanced safety profile, and "green" characteristics make it an excellent replacement for traditional ether solvents. The provided protocols demonstrate its successful application in Grignard reactions, Suzuki-Miyaura couplings, and reduction reactions, offering researchers and drug development professionals a reliable and more sustainable solvent choice for their synthetic endeavors.

References

Application Notes and Protocols: Cyclohexyl Methyl Ether as a Versatile Intermediate in Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl methyl ether and its substituted derivatives are valuable intermediates in the synthesis of a variety of fragrance compounds, particularly those exhibiting desirable woody and floral notes. The cyclohexyl moiety provides a substantive and structurally rigid backbone that can be functionalized to produce a range of odor profiles. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of fragrance molecules. The primary example detailed herein is the synthesis of 1-methyl-3-(2-methylpropyl)cyclohexan-1-ol, a fragrance ingredient with a pleasant odor profile, via a two-step process involving an elimination reaction followed by hydration.

Application: Synthesis of 1-methyl-3-(2-methylpropyl)cyclohexan-1-ol

This fragrance compound can be synthesized from a substituted this compound, specifically 4-(2-methylpropyl)-1-methoxy-2-methylcyclohexane, through a two-stage process. The first stage involves an acid-catalyzed elimination of methanol (B129727) to yield a mixture of isomeric alkenes. The subsequent stage is the acid-catalyzed hydration of this alkene mixture to produce the target tertiary alcohol.

Reaction Pathway

The overall synthetic route is depicted below. The process starts with the substituted this compound, proceeds through a mixture of alkene intermediates, and culminates in the formation of the desired fragrance alcohol.

Fragrance Synthesis Pathway cluster_start Starting Material cluster_elimination Stage 1: Elimination cluster_hydration Stage 2: Hydration Start 4-(2-methylpropyl)-1-methoxy-2-methylcyclohexane Alkene_Mixture Isomeric Alkene Mixture (5-(2-methylpropyl)-1-methyl-1-cyclohexene, 1-methylidene-3-(2-methylpropyl)cyclohexane, 3-(2-methylpropyl)-1-methyl-cyclohexene) Start->Alkene_Mixture  Acid Catalyst (p-TSA)  Heat Final_Product 1-methyl-3-(2-methylpropyl)cyclohexan-1-ol Alkene_Mixture->Final_Product  Acid Catalyst (H2SO4)  Water

Caption: Overall reaction pathway for the synthesis of a fragrance alcohol from a this compound intermediate.

Experimental Protocols

The following protocols are based on procedures outlined in the chemical literature, including patent WO2002014253A1, and have been adapted to a standard laboratory scale.

Stage 1: Acid-Catalyzed Elimination of 4-(2-methylpropyl)-1-methoxy-2-methylcyclohexane

This procedure describes the elimination of methanol from the starting ether to form a mixture of isomeric alkenes.

Experimental Workflow

Elimination_Workflow Start Charge Reactor: - 4-(2-methylpropyl)-1-methoxy-2-methylcyclohexane - Cyclohexane (B81311) (solvent) - p-Toluenesulfonic acid (catalyst) Heat Heat to Reflux (azeotropic removal of methanol) Start->Heat Monitor Monitor Reaction Progress by GC Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Wash Wash with Na2CO3 solution Cool->Wash Separate Separate Organic Layer Wash->Separate Dry Dry over Anhydrous MgSO4 Separate->Dry Filter Filter Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Fractional Distillation (to isolate alkene mixture) Concentrate->Purify Product Purified Isomeric Alkene Mixture Purify->Product

Caption: Experimental workflow for the acid-catalyzed elimination of the this compound.

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMolesNotes
4-(2-methylpropyl)-1-methoxy-2-methylcyclohexane184.32184.3 g1.0 molStarting Ether
p-Toluenesulfonic acid monohydrate (p-TSA)190.223.8 g0.02 molCatalyst
Cyclohexane84.16500 mL-Solvent
5% Sodium Carbonate Solution-2 x 200 mL-For neutralization
Anhydrous Magnesium Sulfate120.3720 g-Drying Agent

Procedure

  • To a 1 L round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add 4-(2-methylpropyl)-1-methoxy-2-methylcyclohexane (184.3 g, 1.0 mol) and cyclohexane (500 mL).

  • Add p-toluenesulfonic acid monohydrate (3.8 g, 0.02 mol) to the flask.

  • Heat the mixture to reflux. Methanol will be removed azeotropically with cyclohexane and collected in the Dean-Stark trap.

  • Monitor the reaction by gas chromatography (GC) until the starting ether is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash twice with 200 mL portions of 5% aqueous sodium carbonate solution.

  • Separate the organic layer and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to remove the cyclohexane.

  • The crude product is then purified by fractional distillation under reduced pressure to yield a mixture of isomeric alkenes.

Expected Yield: 75-85%

Stage 2: Acid-Catalyzed Hydration of the Alkene Mixture

This protocol describes the hydration of the alkene mixture to form the desired tertiary alcohol fragrance.

Experimental Workflow

Hydration_Workflow Start Charge Reactor: - Isomeric Alkene Mixture - Water - Sulfuric Acid (catalyst) Stir Stir vigorously at controlled temperature (e.g., 50-60 °C) Start->Stir Monitor Monitor Reaction Progress by GC Stir->Monitor Cool Cool to Room Temperature Monitor->Cool Neutralize Neutralize with NaHCO3 solution Cool->Neutralize Extract Extract with Diethyl Ether Neutralize->Extract Combine Combine Organic Layers Extract->Combine Wash Wash with Brine Combine->Wash Dry Dry over Anhydrous Na2SO4 Wash->Dry Filter Filter Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Fractional Distillation (to isolate the final product) Concentrate->Purify Product 1-methyl-3-(2-methylpropyl)cyclohexan-1-ol Purify->Product

Caption: Experimental workflow for the acid-catalyzed hydration of the alkene mixture.

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMolesNotes
Isomeric Alkene Mixture~152.28152.3 g~1.0 molFrom Stage 1
Water18.02180 mL10.0 molReagent and solvent
Concentrated Sulfuric Acid (98%)98.089.8 g (5.3 mL)0.1 molCatalyst
Saturated Sodium Bicarbonate Solution-~200 mL-For neutralization
Diethyl Ether74.123 x 150 mL-Extraction Solvent
Brine (Saturated NaCl solution)-100 mL-For washing
Anhydrous Sodium Sulfate142.0420 g-Drying Agent

Procedure

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add the isomeric alkene mixture (152.3 g, ~1.0 mol) and water (180 mL).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (9.8 g, 0.1 mol) via the dropping funnel while maintaining the temperature below 20 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to 50-60 °C and stir vigorously for 2-4 hours.

  • Monitor the reaction by GC until the alkenes are consumed.

  • Cool the reaction mixture to room temperature and slowly neutralize by adding saturated sodium bicarbonate solution until the evolution of CO2 ceases.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).

  • Combine the organic layers and wash with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • The crude product is purified by fractional distillation under reduced pressure to yield 1-methyl-3-(2-methylpropyl)cyclohexan-1-ol.

Expected Yield: 60-70%

Data Summary

The following table summarizes the key quantitative data for the synthesis of 1-methyl-3-(2-methylpropyl)cyclohexan-1-ol.

ParameterStage 1: EliminationStage 2: Hydration
Starting Material 4-(2-methylpropyl)-1-methoxy-2-methylcyclohexaneIsomeric Alkene Mixture
Key Reagents p-Toluenesulfonic acid, CyclohexaneSulfuric Acid, Water
Reaction Temperature Reflux (~80 °C)50-60 °C
Reaction Time 4-6 hours2-4 hours
Product Isomeric Alkene Mixture1-methyl-3-(2-methylpropyl)cyclohexan-1-ol
Typical Yield 75-85%60-70%
Purification Method Fractional DistillationFractional Distillation

Conclusion

This compound serves as a readily accessible and versatile intermediate for the synthesis of valuable fragrance compounds. The two-step protocol involving acid-catalyzed elimination followed by hydration provides a reliable route to substituted cyclohexanol-based fragrances. The methodologies presented here can be adapted for the synthesis of a variety of structurally related fragrance molecules, making cyclohexyl methyl ethers a valuable platform for fragrance discovery and development. Researchers are encouraged to optimize reaction conditions for specific substrates and target molecules to achieve desired yields and purity.

Handling and storage procedures for cyclohexyl methyl ether in the lab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the safe handling, storage, and laboratory procedures for cyclohexyl methyl ether. Adherence to these protocols is crucial for ensuring laboratory safety and maintaining the integrity of experimental results.

Physical and Chemical Properties

This compound is a colorless liquid with a characteristic ether-like odor.[1] It is recognized for its utility as a solvent in organic synthesis due to its moderate polarity, low water solubility, and stability under basic conditions.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number931-56-6[3]
Molecular FormulaC₇H₁₄O[3]
Molecular Weight114.19 g/mol []
AppearanceColorless liquid[1]
Boiling Point133-135 °C[3]
Melting Point-74 °C[3]
Density0.86 g/cm³
logP~2.1[2]

Safety and Hazard Information

Table 2: Toxicological Data

TestSpeciesRouteValueRemarks
LD50Rat (female)Oral720 mg/kg bwData for Hexyl Methyl Ether.[5]
Hazard Identification and Precautions
  • Flammability: Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[6]

  • Inhalation: Avoid breathing mist, gas, or vapors.[6]

  • Skin and Eye Contact: Avoid contact with skin and eyes. Causes skin and serious eye irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[6]

First Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[6]

  • Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[6]

  • Eye Contact: Rinse out with plenty of water. Call an ophthalmologist. Remove contact lenses.[7]

  • Ingestion: If swallowed, give water to drink (two glasses at most). Seek medical advice immediately.[7]

Handling and Storage Procedures

Proper handling and storage of this compound are essential to prevent accidents and maintain its quality.

Handling
  • Handle in a well-ventilated place.[6]

  • Use non-sparking tools.[6]

  • Ground and bond container and receiving equipment to prevent static discharge.[6]

  • Avoid formation of dust and aerosols.[6]

  • Containers, even those that have been emptied, may contain explosive vapors. Do not cut, drill, grind, or weld on or near containers.[8]

Storage
  • Store the container tightly closed in a dry, cool, and well-ventilated place.[6]

  • Store away from incompatible materials such as oxidizing agents.[9]

  • Store in an approved flame-proof area.[8]

  • Do not store in pits, depressions, basements, or areas where vapors may be trapped.[8]

A logical workflow for the safe handling of this compound is depicted below.

G Safe Handling Workflow for this compound A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) B->C D Ground and Bond Equipment C->D E Dispense this compound D->E F Perform Experimental Procedure E->F G Properly Seal and Store Container F->G H Dispose of Waste According to Regulations F->H I Remove and Clean PPE G->I H->I

Caption: General laboratory workflow for handling this compound.

Peroxide Formation

Ethers are known to form explosive peroxides upon exposure to air and light.[10] While some studies suggest that this compound has a low tendency for peroxide formation, it is prudent to handle it as a potential peroxide former.[][8]

  • Storage: Store in airtight, light-resistant containers.[11]

  • Labeling: Label containers with the date received and the date opened.[10]

  • Testing: Test for the presence of peroxides before distillation or concentration.

  • Disposal: Discard opened containers after 12 months. Unopened containers should be discarded after 18 months or by the manufacturer's expiration date.[10]

The logical relationships for the safe storage of peroxide-forming chemicals like this compound are illustrated in the following diagram.

G Safe Storage Logic for this compound Store Store this compound Cool Cool, Dry, Well-Ventilated Area Store->Cool Away Away from Incompatible Materials (e.g., Oxidizing Agents) Store->Away Tightly Tightly Sealed Container Store->Tightly Flameproof Flame-Proof Area Store->Flameproof Light Protect from Light Tightly->Light

Caption: Key considerations for the safe storage of this compound.

Incompatible Materials

To prevent hazardous reactions, avoid contact with the following materials:

  • Strong Oxidizing Agents [12]

  • Acids [12]

For a comprehensive list of chemical compatibility, it is recommended to consult a detailed chemical resistance chart.

Experimental Protocols

This compound can be synthesized in the laboratory and is also used as a solvent in various organic reactions.

Protocol: Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the synthesis of this compound from cyclohexanol (B46403) and methyl iodide.[2][13]

Materials:

Procedure:

  • Set up a two-necked, round-bottomed flask equipped with a magnetic stirring bar, a rubber septum, and a reflux condenser with a nitrogen inlet.

  • Purge the flask with nitrogen.

  • Add 8 g (0.2 mole) of a 60% dispersion of sodium hydride in mineral oil to the flask.

  • Wash the sodium hydride with pentane to remove the mineral oil and then suspend it in 75 ml of anhydrous tetrahydrofuran.[13]

  • Add 10 g (0.10 mole) of cyclohexanol via syringe.

  • Heat the mixture under reflux for 22 hours.[13]

  • Inject 28.4 g (0.200 mole) of methyl iodide into the flask.

  • Heat the resulting mixture under reflux for 18 hours.[13]

  • Cool the mixture and add water and chloroform.

  • Extract the aqueous layer with three 50-ml portions of chloroform.

  • Combine the chloroform extracts and dry them over anhydrous magnesium sulfate.

  • Evaporate the solvents.

  • Distill the remaining liquid to obtain this compound (b.p. 133–134 °C).[13]

Spill and Waste Disposal

Spill Response
  • Minor Spills: Remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[8]

  • Major Spills: Evacuate the area. Alert emergency responders. Contain the spill if it is safe to do so.[8]

Waste Disposal
  • Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[6]

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.

  • Do not discharge to sewer systems.

References

Application Notes and Protocols for Reactions Using Cyclohexyl Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for reactions involving cyclohexyl methyl ether. This document includes detailed protocols for its synthesis and cleavage, an evaluation of its potential as a solvent in Grignard reactions, and relevant safety and physical property data.

Physical and Chemical Properties of this compound

This compound, also known as methoxycyclohexane, is a colorless liquid with a characteristic ether-like odor.[1] Its stability under many reaction conditions makes it a suitable non-polar solvent and intermediate in various organic syntheses.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number931-56-6[3][4]
Molecular FormulaC₇H₁₄O[3][5]
Molecular Weight114.19 g/mol [5]
Boiling Point133-135 °C[3][6]
Melting Point-74 °C[3][6]
Density0.86 - 0.875 g/mL[3][7]
Flash Point20.7 °C[3]
Refractive Index1.4330 - 1.4370[3]
LogP1.96550[3]

Synthesis of this compound via Williamson Ether Synthesis

The most common method for preparing this compound is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide.[2][8][9] In this case, cyclohexanol (B46403) is deprotonated to form sodium cyclohexoxide, which then undergoes a nucleophilic substitution reaction with a methyl halide.

Experimental Protocol:

Materials:

Procedure:

  • In a two-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 8 g (0.2 mole) of a 60% dispersion of sodium hydride in mineral oil.

  • Wash the sodium hydride with pentane to remove the mineral oil and then suspend it in 75 mL of anhydrous tetrahydrofuran.

  • Add 10 g (0.10 mole) of cyclohexanol to the suspension via syringe.

  • Heat the mixture to reflux for 22 hours.

  • After cooling, inject 28.4 g (0.200 mole) of methyl iodide into the flask.

  • Heat the resulting mixture to reflux for an additional 18 hours.

  • After cooling to room temperature, add water and chloroform to the mixture.

  • Separate the aqueous layer and extract it three times with 50 mL portions of chloroform.

  • Combine the chloroform extracts and dry them over anhydrous magnesium sulfate.

  • Evaporate the solvents under reduced pressure.

  • Distill the remaining liquid to afford this compound (boiling point 133–134 °C). A typical yield for this procedure is approximately 62%.

Synthesis Workflow:

Williamson_Ether_Synthesis Williamson Ether Synthesis of this compound cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Cyclohexanol Cyclohexanol Deprotonation Deprotonation (Reflux, 22h) Cyclohexanol->Deprotonation NaH Sodium Hydride (NaH) in THF NaH->Deprotonation Methyl_Iodide Methyl Iodide (CH3I) SN2_Reaction SN2 Reaction (Reflux, 18h) Methyl_Iodide->SN2_Reaction Cyclohexoxide Sodium Cyclohexoxide Deprotonation->Cyclohexoxide Workup Aqueous Workup & Extraction SN2_Reaction->Workup Purification Drying & Distillation Workup->Purification CPME This compound Purification->CPME Cyclohexoxide->SN2_Reaction

Williamson Ether Synthesis Workflow

Cleavage of this compound

Ethers can be cleaved by strong acids, such as HBr and HI.[10] A common laboratory method for the cleavage of this compound to cyclohexanol involves the use of iodotrimethylsilane (B154268).

Experimental Protocol:

Materials:

Procedure:

  • In an oven-dried, 25-mL round-bottomed flask, place 1.722 g (0.01524 mole) of this compound.

  • Purge the flask with nitrogen and seal it with a rubber septum.

  • Using oven-dried syringes, inject 4 mL of chloroform, 0.5 g (0.006 mole) of pyridine, and 4.8 g (0.024 mole) of freshly prepared iodotrimethylsilane in the specified order. A precipitate will appear, and the solution will turn slightly yellow.

  • Heat the mixture at 60 °C for 64 hours without stirring. The reaction progress can be monitored by ¹H NMR spectroscopy.

  • After the reaction is complete, add 2 mL of anhydrous methanol and cool the mixture to room temperature.

  • Remove the volatile components using a rotary evaporator.

  • Add approximately 10 mL of anhydrous diethyl ether to the residue and filter the suspension to remove pyridinium (B92312) hydroiodide.

  • Wash the flask and the filter cake thoroughly with about 50 mL of anhydrous ether.

  • Evaporate the ether from the filtrate.

  • Purify the residual oil by chromatography on 70 g of silica gel using anhydrous ether as the eluent.

  • Combine the fractions containing the product and evaporate the solvent to yield cyclohexanol. This procedure typically yields 83-89% of cyclohexanol.[11]

Cleavage Reaction Workflow:

Ether_Cleavage Cleavage of this compound cluster_reactants Reactants cluster_process Reaction & Purification cluster_products Products CPME This compound Reaction Reaction (60°C, 64h) CPME->Reaction TMSI Iodotrimethylsilane (TMSI) in Chloroform/Pyridine TMSI->Reaction Quenching Quenching (Anhydrous Methanol) Reaction->Quenching Workup Workup & Filtration Quenching->Workup Purification Column Chromatography Workup->Purification Cyclohexanol Cyclohexanol Purification->Cyclohexanol

Ether Cleavage Reaction Workflow

This compound in Grignard Reactions

While diethyl ether and tetrahydrofuran (THF) are the most common solvents for Grignard reactions, other ethers like this compound can be considered.[12][13] The choice of solvent can significantly impact the reaction's initiation, yield, and safety.[12] Greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have been shown to be effective and in some cases, superior to traditional solvents.[2][14]

General Protocol for a Grignard Reaction (Adapted for this compound):

Materials:

  • Magnesium turnings

  • Organic halide (e.g., bromocyclohexane)

  • Anhydrous this compound

  • Iodine crystal (as an initiator)

  • Electrophile (e.g., a ketone or ester)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Flame-dry all glassware and allow it to cool under an inert atmosphere (e.g., nitrogen or argon).

  • Place magnesium turnings (2.2 equivalents) in a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, a dropping funnel, and an inert gas inlet.

  • Add a small crystal of iodine to activate the magnesium.

  • Prepare a solution of the organic halide (2.1 equivalents) in anhydrous this compound in the dropping funnel.

  • Add a small portion (approximately 10%) of the halide solution to the magnesium. The reaction should initiate, as indicated by bubble formation and a gentle reflux. Gentle warming may be necessary to start the reaction.

  • Once initiated, add the remaining halide solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, continue stirring for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

  • Cool the Grignard reagent solution to 0 °C using an ice bath.

  • Add a solution of the electrophile (1.0 equivalent) in anhydrous this compound dropwise to the stirred Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain the crude product, which can then be purified by column chromatography or distillation.

Grignard Reaction Workflow:

Grignard_Reaction General Grignard Reaction Workflow cluster_reagent_prep Grignard Reagent Preparation cluster_reaction Reaction with Electrophile cluster_workup Workup and Purification Mg Magnesium Turnings Initiation Initiation (Iodine, Heat) Mg->Initiation Halide Organic Halide in Anhydrous Ether Halide->Initiation Formation Grignard Reagent Formation Initiation->Formation Addition Nucleophilic Addition (0°C to RT) Formation->Addition Electrophile Electrophile in Anhydrous Ether Electrophile->Addition Quenching Quenching (aq. NH4Cl) Addition->Quenching Extraction Extraction Quenching->Extraction Drying Drying & Solvent Removal Extraction->Drying Purification Purification Drying->Purification Product Final Product Purification->Product

General Grignard Reaction Workflow
Solvent Comparison for Grignard Reactions:

The choice of an ether solvent is crucial for the stability and reactivity of the Grignard reagent. The following table compares this compound with other common solvents.

Table 2: Comparison of Solvents for Grignard Reactions

SolventBoiling Point (°C)Flash Point (°C)Peroxide FormationTypical YieldReference(s)
Diethyl Ether35-45HighGood to Excellent[12]
Tetrahydrofuran (THF)66-14HighGood to Excellent[12]
2-Methyltetrahydrofuran (2-MeTHF)80-11LowExcellent[2][14]
Cyclopentyl Methyl Ether (CPME)106-1LowGood[14]
This compound 133-135 20.7 Low Good (Expected) [3][6]

The higher boiling point of this compound could be advantageous for reactions requiring higher temperatures. Its lower tendency to form peroxides compared to diethyl ether and THF enhances safety. However, its higher boiling point may also make it more difficult to remove after the reaction.

Safety Precautions

This compound is a highly flammable liquid and vapor.[5] Appropriate safety measures, such as working in a well-ventilated fume hood and avoiding ignition sources, are essential. It is also important to handle all reagents, especially sodium hydride and Grignard reagents, under an inert atmosphere as they are moisture-sensitive. Always consult the Safety Data Sheet (SDS) before handling any chemicals.

References

Cyclohexyl methyl ether as a potential green solvent alternative

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of Cyclohexyl Methyl Ether (CPME) as a Sustainable Solvent

This compound (CPME), also known as methoxycyclohexane, is emerging as a promising green solvent alternative to conventional ether solvents like tetrahydrofuran (B95107) (THF), 2-methyltetrahydrofuran (B130290) (2-MeTHF), dioxane, and 1,2-dimethoxyethane (B42094) (DME).[1] Developed using unique synthetic technology from C5 raw materials, CPME offers a range of advantageous properties that align with the principles of green chemistry.[2][3] Its unique characteristics, including high hydrophobicity, a high boiling point, low peroxide formation, and stability under both acidic and basic conditions, make it a versatile and safer option for a variety of applications in organic synthesis and drug development.[1][4][5]

Key Advantages of this compound

CPME addresses several drawbacks associated with traditional ether solvents.[6] Its key benefits include:

  • High Hydrophobicity : With a low solubility in water (1.1 g/100 g at 23°C), CPME facilitates easy separation from aqueous phases, simplifying workup procedures and reducing wastewater generation. This property also allows it to be used as both a reaction and an extraction solvent, streamlining synthesis processes.

  • Resistance to Peroxide Formation : CPME forms peroxides at a significantly lower and slower rate compared to THF, which enhances safety by reducing the risk of exothermic decomposition.[3]

  • Chemical Stability : It demonstrates notable stability under both acidic and basic conditions, expanding its applicability in a wide range of chemical reactions where other ether solvents might degrade.[2][6]

  • Wide Liquid Range : CPME has a high boiling point of 106°C and a low melting point below -140°C, making it suitable for both low-temperature and high-temperature applications.[2][3]

  • Energy Efficiency : Despite its higher boiling point, CPME has a lower heat of vaporization, which translates to reduced energy costs for solvent recovery through distillation.[2]

  • Safety Profile : CPME has a higher flash point and a narrower explosion range compared to many traditional ethers, contributing to safer handling and operations. Toxicological studies have shown it to have low acute toxicity.[7]

Physicochemical Properties: A Comparative Analysis

The following table summarizes the key physical properties of CPME in comparison to other commonly used ether solvents.

PropertyThis compound (CPME)Tetrahydrofuran (THF)2-Methyl-THF (MeTHF)Diethyl Ether1,4-DioxaneMethyl tert-Butyl Ether (MTBE)
Boiling Point (°C) 106[2]66[2]80.2[2]35[2]101[2]55[2]
Melting Point (°C) < -140[2]-108.5[2]-136[2]-116.311.8-109
Density (g/mL) 0.86[2]0.89[2]0.85[2]0.71[2]1.03[2]0.70[2]
Water Solubility ( g/100g ) 1.1Miscible146.9Miscible4.8
Flash Point (°C) -1-17-11-4512-28
Peroxide Formation Very SlowRapidModerateRapidModerateVery Slow
Azeotrope with Water (% water) 16.3[6]None10.6[6]1.3None3.5[6]

Applications in Research and Drug Development

CPME's versatile properties make it suitable for a wide array of applications in organic synthesis, including:

  • Reactions : It is an effective solvent for Grignard reactions, Suzuki couplings, Buchwald aminations, metal reductions (e.g., with NaBH4, LiAlH4), reactions involving n-BuLi, and Friedel-Crafts reactions.[2]

  • Extractions : Its hydrophobicity makes it an excellent extraction solvent, allowing for simple and efficient product isolation from aqueous media.[1][2]

  • Crystallizations : The wide liquid range of CPME is advantageous for crystallization processes.[2]

  • Polymerizations : CPME has been successfully used as a solvent for reversible-addition fragmentation chain transfer (RAFT) and nitroxide-mediated polymerizations (NMP).[8]

The use of CPME can significantly simplify laboratory workflows. For instance, its ability to function as both a reaction and extraction solvent can eliminate the need for solvent swaps, reducing time and waste.

G cluster_0 Traditional Workflow (e.g., with THF) cluster_1 Simplified CPME Workflow A Reaction in THF B Quenching A->B C Addition of Extraction Solvent (e.g., Ethyl Acetate) B->C D Aqueous Extraction C->D E Solvent Evaporation & Product Isolation D->E F Reaction in CPME G Quenching F->G H Aqueous Extraction (CPME acts as extraction solvent) G->H I Solvent Evaporation & Product Isolation H->I

Caption: Simplified workflow with CPME vs. a traditional solvent.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound

This protocol describes the synthesis of CPME from cyclohexanol (B46403) and methyl iodide, a classic example of the Williamson ether synthesis.[9][10]

Materials:

  • Cyclohexanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide (CH3I)

  • Pentane (B18724)

  • Water

  • Chloroform

  • Anhydrous magnesium sulfate (B86663)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Cyclohexoxide :

    • In a three-necked flask equipped with a reflux condenser and magnetic stirrer, wash sodium hydride (0.2 mole) with pentane to remove the mineral oil.

    • Suspend the washed NaH in 75 mL of anhydrous THF.

    • Slowly add cyclohexanol (0.10 mole) to the suspension.

    • Heat the mixture to reflux and maintain for approximately 22 hours to form the sodium cyclohexoxide.[10]

  • Reaction with Methyl Iodide :

    • Cool the mixture and then add methyl iodide (0.200 mole) to the flask.

    • Heat the resulting mixture to reflux for an additional 18 hours.[10]

  • Workup and Isolation :

    • After cooling the reaction mixture, add water and chloroform.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 50 mL portions of chloroform.[10]

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and evaporate the solvents using a rotary evaporator.

  • Purification :

    • Purify the crude product by distillation to yield pure this compound (boiling point: 133–134°C). A typical yield for this procedure is around 62%.[10]

G Cyclohexanol Cyclohexanol SN2 SN2 Reaction Cyclohexanol->SN2 NaH Sodium Hydride (NaH) in THF Cyclohexoxide Sodium Cyclohexoxide Intermediate NaH->Cyclohexoxide Deprotonation Cyclohexoxide->SN2 MethylIodide Methyl Iodide (CH3I) MethylIodide->SN2 CPME This compound (CPME) SN2->CPME Yields

Caption: Williamson ether synthesis pathway for CPME.

Protocol 2: General Procedure for Extraction Using CPME

This protocol outlines a general method for using CPME as an extraction solvent following an aqueous workup.

Materials:

  • Reaction mixture in a water-miscible solvent (if not already in CPME)

  • This compound (CPME)

  • Deionized water or aqueous quench solution (e.g., saturated NH4Cl, NaHCO3)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Separatory funnel

  • Beakers or Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Quenching :

    • Cool the reaction mixture to room temperature or in an ice bath.

    • Carefully add the appropriate aqueous quench solution to the reaction mixture.

  • Phase Separation :

    • If the reaction was not performed in CPME, add a sufficient volume of CPME to the quenched mixture.

    • Transfer the entire mixture to a separatory funnel.

    • Shake the funnel vigorously, venting periodically to release any pressure.

    • Allow the layers to separate. The upper layer will be the organic CPME phase, and the lower layer will be the aqueous phase.[11]

  • Extraction :

    • Drain the lower aqueous layer.

    • If necessary, re-extract the aqueous layer with one or two additional portions of CPME to maximize product recovery.

  • Washing :

    • Combine all the organic (CPME) extracts.

    • Wash the combined organic layer with water and then with brine to remove any residual water-soluble impurities.

  • Drying and Concentration :

    • Drain the washed organic layer into a clean flask.

    • Add an anhydrous drying agent (e.g., Na2SO4 or MgSO4) and swirl the flask. Let it stand for 10-15 minutes.

    • Filter or decant the dried solution to remove the drying agent.

    • Concentrate the solution under reduced pressure using a rotary evaporator to isolate the crude product.

Protocol 3: Solvent Drying and Recovery

CPME's hydrophobic nature and its formation of a high-boiling azeotrope with water allow for efficient drying and recovery.[3][6]

Materials:

  • Wet CPME (containing water)

Equipment:

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle

  • Separatory funnel (optional, for pre-separation of large amounts of water)

Procedure:

  • Initial Separation (Optional) :

    • If the CPME contains a significant amount of phase-separated water, first transfer it to a separatory funnel and drain off the lower aqueous layer.

  • Azeotropic Distillation :

    • Set up the distillation apparatus.

    • Place the wet CPME in the distillation flask.

    • Heat the flask to the boiling point of the CPME-water azeotrope (~83°C).[1]

    • The initial distillate will be the azeotropic mixture (83.7% CPME and 16.3% water).[1]

  • Collection of Dry Solvent :

    • Once all the water has been removed as the azeotrope (indicated by a rise in the distillation temperature towards the boiling point of pure CPME, 106°C), change the receiving flask.

    • Continue the distillation to collect the pure, dry CPME.

  • Recovery from Azeotrope (Optional) :

    • The collected azeotrope will separate into two layers upon cooling. The lower aqueous layer can be discarded, and the upper CPME layer can be combined with another batch of wet solvent for re-distillation.

Safety and Toxicological Information

While CPME is considered a safer alternative to many traditional ethers, standard laboratory safety precautions should always be followed.

  • Toxicity : Studies indicate that CPME has low acute and subchronic toxicity.[7] The calculated Permitted Daily Exposure (PDE) value is 1.5 mg/day, suggesting it can be considered a class 2 equivalent solvent under ICH guidelines.[5][7]

  • Handling : It is a combustible liquid and should be kept away from heat, sparks, and open flames.[12] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[13]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Although peroxide formation is slow, commercially available CPME often contains an inhibitor like BHT for long-term stability.[3]

Conclusion

This compound stands out as a viable and sustainable alternative to conventional ether solvents. Its unique combination of hydrophobicity, chemical stability, and enhanced safety profile allows for process simplification, reduced waste, and lower energy consumption. For researchers and professionals in drug development, CPME offers an opportunity to design greener, safer, and more efficient synthetic and purification processes.

References

Application Notes and Protocols for Cyclohexyl Methyl Ether in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cyclohexyl methyl ether (CyOMe) in various organometallic chemistry applications. This document details its properties and potential as a solvent in Grignard reactions, lithium-based reactions, and transition-metal-catalyzed cross-coupling reactions, offering protocols and comparative data to aid in experimental design and solvent selection.

Introduction to this compound

This compound, also known as methoxycyclohexane, is an aliphatic ether that has garnered interest as a potential alternative to more traditional ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) in organometallic chemistry. Its physical and chemical properties, such as a higher boiling point and flash point, suggest advantages in terms of reaction control and safety. Furthermore, its moderate polarity allows it to dissolve a range of organic compounds.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound compared to other common ethereal solvents is presented in Table 1.

Table 1: Physicochemical Properties of Ethereal Solvents

PropertyThis compoundDiethyl EtherTetrahydrofuran (THF)Cyclopentyl Methyl Ether (CPME)
CAS Number 931-56-6[2]60-29-7109-99-95614-37-9
Molecular Formula C₇H₁₄O[2][3]C₄H₁₀OC₄H₈OC₆H₁₂O
Molecular Weight ( g/mol ) 114.19[2]74.1272.11100.16
Boiling Point (°C) 135[4]34.666106
Melting Point (°C) -74[4][5]-116.3-108.4-140
Density (g/cm³ at 20°C) 0.876[4]0.7130.8890.86
Flash Point (°C) 21-45-14-1

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] Like other ethers, it has the potential to form explosive peroxides upon prolonged exposure to air and light.[6] Therefore, it is crucial to store it in a tightly sealed, opaque container under an inert atmosphere (e.g., nitrogen or argon) and to test for the presence of peroxides before use, especially before distillation.[6] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

Applications in Organometallic Chemistry

Grignard Reactions

Ethereal solvents are essential for the formation and stabilization of Grignard reagents (RMgX).[1] The Lewis basicity of the ether oxygen coordinates to the magnesium center, stabilizing the reagent and preventing its aggregation. While diethyl ether and THF are the most common solvents for Grignard reactions, this compound can be considered as an alternative, particularly when a higher reaction temperature is desired.

Logical Workflow for Solvent Selection in Grignard Reactions:

G A Define Reaction Scale and Substrate B Assess Reactivity of Organic Halide A->B C High Reactivity (e.g., Iodides, Bromides) B->C D Low Reactivity (e.g., Chlorides) B->D E Consider Traditional Solvents (Et2O, THF) C->E F Consider High-Boiling Solvents (CyOMe, CPME) D->F G Evaluate Safety and Environmental Impact E->G F->G H Select Optimal Solvent G->H

Caption: Logical workflow for selecting a suitable solvent for a Grignard reaction.

Experimental Protocol: General Procedure for Grignard Reagent Formation

Materials:

  • Magnesium turnings

  • Organic halide (e.g., bromocyclohexane)

  • Anhydrous this compound

  • Iodine crystal (as an initiator)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stir bar (all oven-dried)

  • Inert gas supply (nitrogen or argon)

Procedure:

  • Assemble the dry glassware under an inert atmosphere.

  • Place the magnesium turnings in the flask.

  • Add a small crystal of iodine.

  • Add a small portion of the anhydrous this compound to the flask.

  • In the dropping funnel, prepare a solution of the organic halide in anhydrous this compound.

  • Add a small amount of the organic halide solution to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle warming may be necessary.

  • Once the reaction has started, add the remaining organic halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at reflux until the magnesium is consumed.

  • The Grignard reagent is now ready for reaction with a suitable electrophile.

Quantitative Data:

While specific yield data for Grignard reactions in this compound is not widely available in the literature, studies on the analogous cyclopentyl methyl ether (CPME) have shown comparable or, in some cases, superior yields compared to THF.[7] It is reasonable to expect that this compound would perform similarly, particularly for reactions requiring higher temperatures.

Lithium-Based Reactions

Organolithium reagents are highly reactive and require aprotic, non-reactive solvents. Ethereal solvents are commonly used to solvate the lithium cation, enhancing the reactivity of the organolithium species.[8]

Experimental Protocol: General Procedure for Deprotonation with an Organolithium Reagent

Materials:

  • Substrate to be deprotonated

  • Organolithium reagent (e.g., n-butyllithium in hexanes)

  • Anhydrous this compound

  • Dry glassware and inert atmosphere setup as described for Grignard reactions

Procedure:

  • Under an inert atmosphere, dissolve the substrate in anhydrous this compound in a cooled flask (typically -78 °C to 0 °C).

  • Slowly add the organolithium reagent dropwise to the stirred solution.

  • Monitor the reaction progress by TLC or quenching small aliquots.

  • Once the deprotonation is complete, the resulting lithium salt can be used in subsequent reactions.

Note: The stability of organolithium reagents can vary in different ethereal solvents. The rate of reaction of n-BuLi with ethers generally follows the order: DME > THF > diethyl ether.[8] The stability of organolithium reagents in this compound should be experimentally determined for specific applications.

Transition-Metal-Catalyzed Cross-Coupling Reactions

This compound can be explored as a solvent for various palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate. While a variety of solvents can be used, ethereal solvents are common.

Experimental Workflow for Suzuki-Miyaura Coupling:

G A Select Aryl/Vinyl Halide and Boronic Acid/Ester B Choose Palladium Catalyst and Ligand A->B C Select Base (e.g., K2CO3, Cs2CO3, K3PO4) B->C D Choose Solvent System (e.g., CyOMe/Water) C->D E Reaction Setup under Inert Atmosphere D->E F Heat Reaction Mixture E->F G Monitor Reaction Progress (TLC, GC, LC-MS) F->G H Work-up and Purification G->H I Characterize Product H->I

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl or vinyl halide/triflate

  • Aryl or vinyl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

  • Phosphine ligand (if not using a pre-formed catalyst)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • This compound and water

  • Schlenk tube or round-bottom flask with reflux condenser

  • Inert atmosphere setup

Procedure:

  • To a reaction vessel under an inert atmosphere, add the aryl halide, boronic acid, base, and palladium catalyst/ligand.

  • Add this compound and water (a common solvent system for Suzuki reactions).

  • Degas the reaction mixture by bubbling with an inert gas.

  • Heat the reaction mixture with stirring for the required time, monitoring by TLC or GC.

  • After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by chromatography.

B. Negishi Coupling

The Negishi coupling pairs an organozinc reagent with an organic halide or triflate. Anhydrous ethereal solvents like THF are typically used.

Experimental Protocol: General Procedure for Negishi Coupling

Materials:

  • Organozinc reagent

  • Aryl or vinyl halide/triflate

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous this compound

  • Dry glassware and inert atmosphere setup

Procedure:

  • In a glovebox or under a strictly inert atmosphere, charge a flask with the palladium catalyst.

  • Add a solution of the aryl halide in anhydrous this compound.

  • Slowly add the organozinc reagent to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, wash, dry, and purify.

C. Buchwald-Hartwig Amination

This reaction forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. Ethereal solvents are often employed.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • Aryl halide or triflate

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP, Xantphos)

  • Strong base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous this compound

  • Dry glassware and inert atmosphere setup

Procedure:

  • Under an inert atmosphere, combine the aryl halide, amine, base, palladium catalyst, and ligand in a reaction vessel.

  • Add anhydrous this compound.

  • Heat the reaction mixture with stirring until the starting material is consumed.

  • Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by chromatography.

Conclusion

This compound presents itself as a viable, and in some aspects, advantageous alternative to traditional ethereal solvents in organometallic chemistry. Its higher boiling point can allow for a wider range of reaction temperatures, and its physical properties suggest improved safety in handling. While specific quantitative data for its use in many standard organometallic reactions is still emerging, the provided general protocols, based on established methodologies in similar solvents, offer a solid foundation for researchers to explore the utility of this compound in their synthetic endeavors. Further investigation and reporting of reaction outcomes using this solvent are encouraged to build a more comprehensive understanding of its performance across a broader spectrum of organometallic transformations.

References

Application Notes and Protocols for Determining the Purity of Cyclohexyl Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl methyl ether, a key intermediate and solvent in organic synthesis, requires stringent purity assessment to ensure the quality, safety, and efficacy of downstream products in research and drug development. This document provides detailed application notes and experimental protocols for the determination of this compound purity using various analytical techniques. Potential impurities arising from common synthesis routes, such as the Williamson ether synthesis or acid-catalyzed dehydration followed by etherification, may include unreacted starting materials like cyclohexanol, byproducts such as cyclohexene, and residual solvents.

Analytical Techniques for Purity Determination

A comprehensive evaluation of this compound purity can be achieved through a combination of chromatographic and spectroscopic methods. Gas Chromatography (GC) is ideal for separating volatile impurities, High-Performance Liquid Chromatography (HPLC) can be employed for less volatile compounds, and Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and quantitative analysis.

Gas Chromatography-Flame Ionization Detection (GC-FID)

Principle: GC-FID is a powerful technique for separating and quantifying volatile and semi-volatile compounds. The sample is vaporized and carried by an inert gas through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases, which is influenced by their boiling points and polarities. The flame ionization detector (FID) then combusts the eluted compounds, generating a current proportional to the amount of carbon atoms, allowing for sensitive quantification.

Potential Impurities Detectable by GC-FID:
  • Cyclohexanol (starting material)

  • Cyclohexene (elimination byproduct)

  • Methanol (starting material/solvent)

  • Toluene (solvent)

  • Other residual solvents

Experimental Protocol:

a) Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Add a suitable internal standard (e.g., dodecane) of a known concentration. The internal standard should be chosen such that it does not co-elute with the analyte or any expected impurities.

  • Dilute to the mark with a high-purity solvent such as dichloromethane (B109758) or ethyl acetate.

  • Mix thoroughly until the sample is completely dissolved.

  • Transfer an aliquot to a GC vial for analysis.

b) GC-FID Instrumentation and Conditions:

ParameterCondition
GC System Agilent 7890B GC with FID or equivalent
Column DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1.0 µL
Split Ratio 50:1
Oven Temperature Program Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 200 °C, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min

c) Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis using an internal standard, a calibration curve should be generated.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Expected Quantitative Data (Illustrative):
CompoundRetention Time (min)
Cyclohexene~ 4.5
This compound ~ 8.2
Cyclohexanol~ 9.5
Dodecane (Internal Standard)~ 12.1

Note: Retention times are approximate and should be confirmed with standards under the specific analytical conditions.

GC-FID Experimental Workflow:

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Sample & IS dissolve Dissolve in Solvent weigh->dissolve vial Transfer to GC Vial dissolve->vial inject Inject Sample vial->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

GC-FID analysis workflow for this compound purity.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a versatile technique for separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a non-polar compound like this compound, a reversed-phase setup is typically used, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture. Detection can be achieved using a UV detector, although this compound lacks a strong chromophore, requiring detection at low wavelengths, or a more universal detector like a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).

Potential Impurities Detectable by HPLC:
  • Less volatile starting materials or byproducts.

  • Non-volatile impurities.

Experimental Protocol (Method Development):

a) Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve in and dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

b) HPLC Instrumentation and Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II LC System with UV or RID or equivalent
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v). The ratio may need to be optimized.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 210 nm or Refractive Index Detector (RID)

c) Data Analysis: Purity is determined by the area percentage of the main peak.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

HPLC Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter Solution dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV/RID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate NMR_Logic cluster_sample Sample Preparation Sample This compound Sample Acquire Acquire 1H NMR Spectrum Sample->Acquire Standard Internal Standard (for qNMR) Standard->Acquire Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Acquire Process Process Spectrum Acquire->Process Identify Identify Signals (Analyte & Impurities) Process->Identify Integrate Integrate Signals Identify->Integrate Quantify Quantify Purity Integrate->Quantify

Application Notes and Protocols: Cyclohexyl Methyl Ether in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl methyl ether (CHME), a saturated cyclic ether, presents an intriguing profile for applications in chemical synthesis. While the exploration of its role as a versatile catalyst carrier or solvent in a broad spectrum of catalytic reactions remains limited in publicly available literature, its involvement as a substrate in catalytic C-O bond cleavage reactions has been a subject of detailed investigation. This document provides an in-depth overview of the primary catalytic application of this compound found in scientific literature: its selective cleavage catalyzed by cationic iridium complexes.

These studies on C-O bond cleavage are significant for the development of selective deprotection methodologies and for understanding fundamental catalytic mechanisms. The data and protocols presented herein are derived from peer-reviewed research and are intended to provide a practical guide for researchers interested in this specific application. It is important to note that in this context, this compound functions as a reactant rather than an inert catalyst carrier.

I. Iridium-Catalyzed Cleavage of this compound

The cleavage of the robust C-O bond in ethers is a challenging yet crucial transformation in organic synthesis. Research has demonstrated that cationic bis(phosphine)iridium complexes are effective catalysts for the cleavage of cyclohexyl methyl ethers when using triethylsilane as a reducing agent.[1][2] The selectivity of this reaction, either demethylation (cleavage of the O-CH₃ bond) or demethoxylation (cleavage of the O-cyclohexyl bond), is tunable and depends on the electronic properties of the phosphine (B1218219) ligands on the iridium catalyst and the stereochemistry of the substrate.[1][2]

Mechanism and Selectivity

The catalytic cycle is proposed to involve the formation of a silyloxonium ion intermediate, which is then cleaved by a nucleophilic attack. The selectivity between the Sₙ1 (unimolecular nucleophilic substitution) and Sₙ2 (bimolecular nucleophilic substitution) pathways is a key determinant of the final product.[1][2][3] By modifying the electronic properties of the phosphine ligands on the iridium catalyst, the selectivity of the reaction can be shifted. For instance, less electron-rich catalysts have been shown to favor the 2° C-O cleavage.[1][3]

Data Presentation: Catalyst Performance in this compound Cleavage

The following table summarizes the performance of various iridium catalysts in the cleavage of this compound derivatives. This data highlights how catalyst modification can influence reaction outcomes.

Catalyst PrecursorLigandSubstrateProduct(s)Yield (%)Selectivity (Demethylation:Demethoxylation)Reference
[Ir(COD)Cl]₂PPh₃trans-4-tert-butylthis compoundDemethylation product>95>95:5[1]
[Ir(COD)Cl]₂PPh₃cis-4-tert-butylthis compoundDemethoxylation product>95<5:95[1]
[Ir(COD)Cl]₂P(4-FC₆H₄)₃trans-4-tert-butylthis compoundDemethoxylation product928:92[1]
[Ir(COD)Cl]₂P(3,5-(CF₃)₂C₆H₃)₃trans-4-tert-butylthis compoundDemethoxylation product964:96[1]

II. Experimental Protocols

General Protocol for Iridium-Catalyzed Cleavage of this compound

This protocol is a representative example for the iridium-catalyzed cleavage of a this compound derivative using triethylsilane.

Materials:

  • Iridium catalyst precursor (e.g., [Ir(COD)Cl]₂)

  • Phosphine ligand (e.g., PPh₃)

  • This compound substrate

  • Triethylsilane (Et₃SiH)

  • Anhydrous, degassed solvent (e.g., dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for air-sensitive reactions

Procedure:

  • Catalyst Preparation (in situ):

    • In a glovebox or under an inert atmosphere, to a flame-dried Schlenk tube, add the iridium precursor (e.g., [Ir(COD)Cl]₂, 1 mol%) and the phosphine ligand (e.g., PPh₃, 2 mol%).

    • Add anhydrous, degassed solvent (e.g., dichloromethane) to dissolve the catalyst components.

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

  • Reaction Setup:

    • To the catalyst solution, add the this compound substrate (1 equivalent).

    • Add triethylsilane (1.5 equivalents) to the reaction mixture.

  • Reaction and Monitoring:

    • Seal the Schlenk tube and stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • Upon completion, quench the reaction by carefully adding a few drops of water.

    • Dilute the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired cleaved product.

III. Visualizations

experimental_workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Weigh [Ir(COD)Cl]₂ and Phosphine Ligand prep2 Dissolve in Anhydrous Solvent prep1->prep2 prep3 Stir for 30 min prep2->prep3 react1 Add this compound Substrate prep3->react1 Transfer Catalyst Solution react2 Add Triethylsilane react1->react2 react3 Stir at Desired Temperature react2->react3 react4 Monitor by TLC/GC-MS react3->react4 workup1 Quench with Water react4->workup1 Reaction Complete workup2 Extraction workup1->workup2 workup3 Drying and Concentration workup2->workup3 workup4 Column Chromatography workup3->workup4 final_product Purified Product workup4->final_product Isolate Pure Product

Caption: Experimental workflow for iridium-catalyzed cleavage.

reaction_pathway cluster_reactants Reactants cluster_products Products CHME Cyclohexyl Methyl Ether Intermediate Silyloxonium Ion Intermediate CHME->Intermediate Silane Et₃SiH Silane->Intermediate Catalyst [Ir(I)]⁺ Catalyst Catalyst->Intermediate Catalyzes formation Demethylation Demethylation Product Intermediate->Demethylation Sₙ2 Pathway Demethoxylation Demethoxylation Product Intermediate->Demethoxylation Sₙ1 Pathway

Caption: Simplified reaction pathway for selective cleavage.

Conclusion

The catalytic cleavage of this compound using iridium complexes represents a specialized yet insightful area of organometallic chemistry. The ability to tune the reaction's selectivity through ligand modification offers a valuable tool for synthetic chemists. While the broader application of this compound as a general-purpose catalyst carrier is not well-documented, the detailed studies on its cleavage provide a solid foundation for understanding its reactivity in the presence of transition metal catalysts. Further research may yet uncover wider applications for this ether in catalysis, potentially as a stable and effective medium for a variety of chemical transformations.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cyclohexyl Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of cyclohexyl methyl ether.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

The two most common and effective methods for the synthesis of this compound are the Williamson ether synthesis and the acid-catalyzed etherification of cyclohexanol (B46403) with methanol (B129727).

Q2: Which synthesis method is generally preferred?

The choice of method depends on the specific requirements of the experiment, such as scale, available reagents, and desired purity. The Williamson ether synthesis is a versatile and reliable method that generally provides good yields, but it requires the use of a strong base and anhydrous conditions.[1] The acid-catalyzed etherification is a more atom-economical approach but can be prone to side reactions, such as the formation of cyclohexene (B86901), if reaction conditions are not carefully controlled.[1]

Q3: What are the common side reactions to be aware of during the synthesis of this compound?

  • Williamson Ether Synthesis: The primary side reaction is the E2 elimination of the alkyl halide, which is more prevalent with secondary or tertiary alkyl halides.[2] Since cyclohexyl halide is a secondary halide, using it as a starting material can lead to the formation of cyclohexene. Therefore, it is preferable to use cyclohexanol and a methyl halide.

  • Acid-Catalyzed Etherification: The main side reactions are the dehydration of cyclohexanol to form cyclohexene and the self-condensation of cyclohexanol to produce dicyclohexyl ether.[3]

Troubleshooting Guides

Method 1: Williamson Ether Synthesis

Problem: Low Yield of this compound

Possible Cause Suggested Solution
Incomplete deprotonation of cyclohexanol Ensure a sufficiently strong base (e.g., sodium hydride) is used in a slight excess to drive the formation of the cyclohexoxide anion to completion. Incomplete deprotonation will leave unreacted cyclohexanol.
E2 Elimination as a competing reaction To favor the desired SN2 reaction, use a methyl halide (e.g., methyl iodide) as the electrophile rather than a cyclohexyl halide.[4] Methyl halides are primary and much less prone to elimination.
Steric hindrance While the cyclohexoxide is somewhat bulky, using a small, unhindered electrophile like methyl iodide minimizes steric hindrance and favors the SN2 pathway.[5][6]
Reaction temperature is too high Elevated temperatures can favor the E2 elimination pathway. Maintain the reaction temperature within the optimal range for the specific solvent and base being used, typically between 50-100°C.[2][7]
Presence of water in the reaction Water will react with the strong base (e.g., sodium hydride) and quench the alkoxide, reducing the yield. Ensure all glassware is oven-dried and use anhydrous solvents.
Poor solubility of the alkoxide The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, can improve the solubility of the alkoxide in the organic solvent and increase the reaction rate and yield.[7]

Problem: Presence of Impurities in the Final Product

Impurity Source Removal Method
Unreacted Cyclohexanol Incomplete reaction or insufficient methyl halide.Purification by column chromatography on silica (B1680970) gel or distillation.
Cyclohexene E2 elimination side reaction.Careful fractional distillation can separate cyclohexene (b.p. 83°C) from this compound (b.p. 134-135°C).
Unreacted Methyl Iodide Used in excess.Removed during aqueous workup and evaporation of the solvent.
Method 2: Acid-Catalyzed Etherification of Cyclohexanol and Methanol

Problem: Low Yield of this compound

Possible Cause Suggested Solution
Dehydration of cyclohexanol to cyclohexene This is a major competing reaction, especially at higher temperatures. Maintain the reaction temperature in the range of 40-60°C to favor ether formation.[1]
Formation of dicyclohexyl ether The self-condensation of cyclohexanol can occur. Using a large excess of methanol can help to favor the formation of the desired mixed ether.
Insufficient acid catalyst Ensure a catalytic amount of a strong acid (e.g., sulfuric acid or phosphoric acid) is used to facilitate the reaction.
Presence of water The reaction is reversible, and the presence of water can shift the equilibrium back towards the reactants. While challenging to completely eliminate as water is a byproduct, using a dehydrating agent or removing water as it forms can improve the yield.
Reaction has not reached equilibrium Monitor the reaction progress over time to ensure it has been allowed to proceed to completion.

Problem: Presence of Impurities in the Final Product

Impurity Source Removal Method
Cyclohexene Dehydration of cyclohexanol.Fractional distillation.
Dicyclohexyl ether Self-condensation of cyclohexanol.Careful fractional distillation.
Unreacted Cyclohexanol Incomplete reaction.Column chromatography or distillation.
Unreacted Methanol Used in excess.Removed during aqueous workup and evaporation.

Quantitative Data on Synthesis Parameters

Table 1: Williamson Ether Synthesis - Effect of Base and Solvent on Yield

Base Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
Sodium Hydride (NaH)Tetrahydrofuran (B95107) (THF)Reflux1862[8]
Potassium Hydroxide (KOH)Acetonitrile50-1001-850-95 (general)[2]
Potassium Carbonate (K₂CO₃)N,N-Dimethylformamide (DMF)50-1001-850-95 (general)[2]
Sodium Hydride (NaH)N,N-Dimethylformamide (DMF)Room Temp to 802-6High (general)[9]
Potassium Hydroxide (KOH)Toluene/Water (with PTC)Reflux4-8High (general)[9]

Table 2: Acid-Catalyzed Etherification - Effect of Catalyst and Temperature on Yield

Catalyst Alcohol Temperature (°C) Yield of Ether (%) Primary Byproduct Reference
Sulfuric Acid (H₂SO₄)Cyclohexanol/Methanol40-60Moderate (favored over elimination)Cyclohexene[1]
Phosphoric Acid (H₃PO₄)Secondary Alcohols (general)>150Low (elimination dominates)Alkene[10]
Zeolite ZSM-5 (gas phase)Cyclopentanol/Methanol100>80Cyclopentene

Experimental Protocols

Method 1: Williamson Ether Synthesis of this compound

This protocol is adapted from a procedure published in Organic Syntheses.[8]

Materials:

  • Cyclohexanol (10 g, 0.100 mol)

  • Sodium hydride (60% dispersion in mineral oil, 8 g, 0.200 mol)

  • Anhydrous tetrahydrofuran (THF) (75 mL)

  • Methyl iodide (28.4 g, 0.200 mol)

  • Pentane (B18724) (for washing sodium hydride)

  • Water

  • Chloroform (B151607)

  • Anhydrous magnesium sulfate

Procedure:

  • In a 250-mL two-necked, round-bottomed flask equipped with a magnetic stirring bar, a rubber septum, and a reflux condenser with a nitrogen inlet, add the sodium hydride dispersion.

  • Wash the sodium hydride with pentane to remove the mineral oil. Suspend the washed sodium hydride in 75 mL of anhydrous THF.

  • Using a syringe, add the cyclohexanol to the flask.

  • Heat the mixture to reflux and maintain for 22 hours.

  • Cool the mixture, then inject the methyl iodide into the flask.

  • Heat the resulting mixture to reflux for 18 hours.

  • After cooling, add water and chloroform to the reaction mixture.

  • Separate the aqueous layer and extract it three times with 50-mL portions of chloroform.

  • Combine the chloroform extracts and dry them over anhydrous magnesium sulfate.

  • Evaporate the solvents.

  • Distill the remaining liquid to afford this compound (boiling point 133-134°C). The reported yield for this procedure is 7.1 g (62%).[8]

Method 2: Acid-Catalyzed Etherification of Cyclohexanol with Methanol (Representative Protocol)

This is a representative protocol based on general principles of acid-catalyzed etherification of secondary alcohols.[1][10]

Materials:

  • Cyclohexanol (10 g, 0.100 mol)

  • Methanol (16 g, 0.500 mol, 5 equivalents)

  • Concentrated sulfuric acid (catalytic amount, e.g., 0.5 mL)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Diethyl ether (for extraction)

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanol and methanol.

  • Cool the mixture in an ice bath and slowly add the concentrated sulfuric acid with stirring.

  • Warm the reaction mixture to 50-60°C and maintain this temperature for several hours, monitoring the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel containing water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash them with saturated sodium bicarbonate solution until the aqueous layer is no longer acidic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and evaporate the solvent.

  • Purify the crude product by fractional distillation to separate the this compound from any unreacted cyclohexanol and byproducts like cyclohexene and dicyclohexyl ether.

Visualizations

Williamson_Ether_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Steps cluster_workup Workup and Purification Cyclohexanol Cyclohexanol Deprotonation Deprotonation: Cyclohexanol + NaH in THF (Reflux, 22h) Cyclohexanol->Deprotonation NaH Sodium Hydride (Base) NaH->Deprotonation MeI Methyl Iodide SN2_Attack SN2 Attack: Cyclohexoxide + Methyl Iodide (Reflux, 18h) MeI->SN2_Attack THF Anhydrous THF (Solvent) THF->Deprotonation Deprotonation->SN2_Attack Cyclohexoxide Intermediate Quench Quench with Water SN2_Attack->Quench Extract Extract with Chloroform Quench->Extract Dry Dry with MgSO4 Extract->Dry Evaporate Evaporate Solvents Dry->Evaporate Distill Distill Evaporate->Distill Product This compound Distill->Product

Caption: Workflow for Williamson Ether Synthesis.

Troubleshooting_Low_Yield_Williamson Start Low Yield Observed in Williamson Synthesis Check_Deprotonation Is deprotonation complete? Start->Check_Deprotonation Check_Electrophile Using methyl halide? Check_Deprotonation->Check_Electrophile Yes Sol_Base Use stronger base or slight excess of base. Check_Deprotonation->Sol_Base No Check_Conditions Are conditions anhydrous? Check_Electrophile->Check_Conditions Yes Sol_Electrophile Use methyl halide to avoid E2. Check_Electrophile->Sol_Electrophile No Check_Temp Is temperature optimal (50-100°C)? Check_Conditions->Check_Temp Yes Sol_Anhydrous Dry glassware and use anhydrous solvents. Check_Conditions->Sol_Anhydrous No Sol_Temp Adjust temperature to favor SN2. Check_Temp->Sol_Temp No Improved_Yield Yield Improved Check_Temp->Improved_Yield Yes Sol_Base->Check_Deprotonation Sol_Electrophile->Check_Electrophile Sol_Anhydrous->Check_Conditions Sol_Temp->Check_Temp

Caption: Troubleshooting Low Yield in Williamson Synthesis.

Acid_Catalyzed_Etherification_Pathway cluster_pathways Reaction Pathways Reactants Cyclohexanol + Methanol (in excess) Protonation Protonation of Cyclohexanol (with H+) Reactants->Protonation Carbocation Formation of Oxonium Ion (Good Leaving Group) Protonation->Carbocation SN_Pathway Nucleophilic Attack by Methanol (SN1/SN2) Carbocation->SN_Pathway Favored at 40-60°C E1_Pathway Elimination of Water (E1) (Dehydration) Carbocation->E1_Pathway Favored at >150°C Protonated_Ether Protonated Ether Intermediate SN_Pathway->Protonated_Ether Side_Product Cyclohexene E1_Pathway->Side_Product Final_Product This compound Protonated_Ether->Final_Product -H+

Caption: Acid-Catalyzed Etherification Pathways.

References

Technical Support Center: Williamson Synthesis of Cyclohexyl Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the side reactions encountered during the Williamson synthesis of cyclohexyl methyl ether. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary side product when synthesizing this compound, and why does it form?

A1: The most common side product is cyclohexene (B86901) . This alkene is formed through an E2 (bimolecular elimination) reaction, which competes with the desired SN2 (bimolecular nucleophilic substitution) reaction.[1] The alkoxide used in the synthesis (e.g., sodium methoxide) is not only a strong nucleophile but also a strong base, enabling it to abstract a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond.[2][3]

Q2: Why is the E2 elimination reaction so prevalent when using a cyclohexyl halide?

A2: Cyclohexyl halides are secondary alkyl halides, which are sterically hindered compared to primary alkyl halides.[4] This steric hindrance makes the backside attack required for the SN2 reaction more difficult. Consequently, the strong, basic alkoxide is more likely to act as a base and initiate an E2 elimination.[5][6] For the E2 reaction to occur efficiently in a cyclohexane (B81311) system, the hydrogen to be removed and the leaving group must be in a trans-diaxial (anti-periplanar) orientation in the chair conformation.[7][8][9]

Q3: Which combination of reactants is optimal to minimize side reactions: (A) sodium methoxide (B1231860) + cyclohexyl halide or (B) sodium cyclohexoxide + methyl halide?

A3: Combination (B) sodium cyclohexoxide + methyl halide is vastly superior. The Williamson ether synthesis works best with primary alkyl halides because they are least sterically hindered and cannot undergo elimination.[4][10] Methyl halides are ideal SN2 substrates. Conversely, using a secondary alkyl halide like cyclohexyl bromide with a strong base like sodium methoxide will result in significant formation of the cyclohexene elimination product.[4][6]

Q4: How do reaction conditions like temperature and solvent affect the outcome?

A4: Higher temperatures generally favor elimination reactions (E2) over substitution reactions (SN2).[7] Therefore, it is crucial to maintain the lowest feasible temperature to maximize the yield of the ether. The choice of solvent is also important. Polar aprotic solvents, such as DMSO or DMF, are known to accelerate the rate of SN2 reactions and are often preferred.[11][12]

Q5: My analysis shows the presence of dicyclohexyl ether. How could this have formed?

A5: Dicyclohexyl ether can form as a side product, particularly if the reaction is initiated from cyclohexanol (B46403) under acidic conditions, which is not a standard Williamson synthesis but a potential competing pathway if contaminants are present.[13] In this scenario, one molecule of cyclohexanol can be protonated to form a good leaving group (water), and then be attacked by another molecule of cyclohexanol.[13][14]

Troubleshooting Guide

Problem 1: Low yield of this compound and significant formation of cyclohexene.

  • Primary Cause : You are likely using a cyclohexyl halide as the electrophile and methoxide as the nucleophile. This combination strongly favors the competing E2 elimination reaction due to the steric hindrance of the secondary alkyl halide and the strong basicity of the methoxide.[4][6]

  • Solution :

    • Reverse the Reactant Roles : The most effective solution is to change your starting materials. Use cyclohexanol to generate sodium cyclohexoxide (the nucleophile) and react it with a methyl halide (e.g., methyl iodide, methyl bromide) or methyl tosylate (the electrophile).[3]

    • Control Temperature : Run the reaction at a lower temperature to favor the SN2 pathway over the E2 pathway.

Problem 2: The reaction is sluggish or does not proceed to completion.

  • Primary Cause : This could be due to several factors:

    • Incomplete Alkoxide Formation : The alcohol (cyclohexanol) may not have been fully deprotonated.

    • Poor Leaving Group : The halide on your electrophile may not be a sufficiently good leaving group (F << Cl < Br < I).[4]

    • Inappropriate Solvent : The chosen solvent may not adequately solvate the reactants to facilitate the SN2 reaction.

  • Solution :

    • Ensure Full Deprotonation : Use a very strong base like sodium hydride (NaH) in an anhydrous solvent like THF to ensure the complete conversion of the alcohol to the alkoxide.[3]

    • Use a Better Leaving Group : Employ an alkyl iodide or a tosylate for the fastest reaction rate.[4]

    • Optimize Solvent : Switch to a polar aprotic solvent like DMSO to enhance the nucleophilicity of the alkoxide and accelerate the reaction.[11][12]

Data Presentation

The choice of reactants is the most critical factor in determining the success of the Williamson synthesis for this compound. The following table summarizes the expected outcomes.

Reactant CombinationSubstrate TypeNucleophile/BasePrimary PathwayMajor Product(s)
Route A (Not Recommended) Cyclohexyl HalideSecondaryStrong Base/NucleophileE2
Route B (Recommended) Methyl HalidePrimaryStrong NucleophileSN2

Experimental Protocols

Protocol 1: Recommended Synthesis of this compound (via SN2)

This protocol is designed to maximize the yield of the desired ether by minimizing the E2 elimination side reaction.

  • Alkoxide Formation :

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 60 mmol of sodium hydride (NaH) as a 60% dispersion in mineral oil.

    • Wash the NaH with anhydrous hexane (B92381) (2 x 15 mL) to remove the mineral oil.

    • Add 100 mL of anhydrous tetrahydrofuran (B95107) (THF).

    • While stirring under a nitrogen atmosphere, slowly add a solution of cyclohexanol (50 mmol) in 25 mL of anhydrous THF to the NaH suspension.

    • The mixture will begin to evolve hydrogen gas. Stir at room temperature until gas evolution ceases (approximately 1-2 hours). This indicates the complete formation of sodium cyclohexoxide.

  • SN2 Reaction :

    • Cool the freshly prepared sodium cyclohexoxide solution in an ice bath.

    • Slowly add methyl iodide (55 mmol) to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification :

    • Carefully quench the reaction by the slow addition of water to destroy any unreacted NaH.

    • Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether.

    • Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product via fractional distillation to obtain pure this compound.

Protocol 2: Synthesis of Cyclohexene via Dehydration of Cyclohexanol (Illustrative of Elimination)

This protocol demonstrates how cyclohexene, the major side product in a poorly planned Williamson synthesis, is intentionally synthesized under different conditions.[13][15]

  • Reaction Setup :

    • Place cyclohexanol (10.0 g) into a 50 mL round-bottom flask.[13]

    • Cautiously add 3 mL of 85% phosphoric acid and a few boiling chips.[13]

    • Arrange the flask for fractional distillation with a cooled receiving flask.[15]

  • Distillation :

    • Heat the mixture gently. As the reaction proceeds, cyclohexene and water will co-distill.[16]

    • Collect the distillate until about 5-10 mL of liquid remains in the distillation flask. The vapor temperature should ideally not exceed 100°C.[15]

  • Purification :

    • Transfer the distillate to a separatory funnel. Wash sequentially with water and a 10% sodium carbonate solution to remove acidic impurities.[13]

    • Dry the organic layer with a suitable drying agent and perform a final distillation to obtain pure cyclohexene.[13]

Visualization of Competing Pathways

The following diagram illustrates the critical choice between the desired SN2 pathway and the competing E2 side reaction when using a cyclohexyl halide and a strong base like methoxide.

G sub Cyclohexyl Halide (Secondary Substrate) mid sub->mid base Methoxide (CH₃O⁻) (Strong Base & Nucleophile) base->mid sn2_prod This compound (Desired Product) mid->sn2_prod  SN2 Pathway (Substitution) e2_prod Cyclohexene (Side Product) mid->e2_prod  E2 Pathway (Elimination - Major)

Caption: Competing SN2 and E2 pathways in the synthesis of this compound.

References

Technical Support Center: Purification of Crude Cyclohexyl Methyl Ether by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude cyclohexyl methyl ether by distillation.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of pure this compound?

A1: The boiling point of this compound is reported in the range of 133-135°C at atmospheric pressure (760 mmHg).[1][2] Significant deviation from this range during distillation may indicate the presence of impurities or issues with pressure calibration.

Q2: What are the most common impurities in crude this compound?

A2: Common impurities depend on the synthetic route used. For the Williamson ether synthesis, expect unreacted cyclohexanol (B46403) and methylating agents (e.g., methyl iodide).[1][3] Acid-catalyzed dehydration of cyclohexanol with methanol (B129727) can lead to cyclohexene (B86901) as a significant byproduct.[3] Water may also be present from the reaction workup.

Q3: Is it necessary to test for peroxides before distilling this compound?

A3: Yes, it is absolutely critical to test for peroxides before heating or distilling any ether, including this compound. Ethers can form explosive peroxides upon storage and exposure to air. A positive peroxide test requires quenching of the peroxides before proceeding with distillation.

Q4: How can I test for the presence of peroxides?

A4: Commercially available peroxide test strips are a quick and convenient method. Alternatively, a fresh solution of potassium iodide (KI) in acetic acid can be used. A yellow to brown color indicates the presence of peroxides.

Q5: What is the best type of distillation for purifying this compound?

A5: Fractional distillation is recommended, especially if the crude material contains impurities with boiling points close to that of the product, such as cyclohexanol or cyclohexene.[4][5] A fractionating column with a high number of theoretical plates will provide better separation.[4]

Data Presentation

ParameterValueSource(s)
Boiling Point 133-135 °C[1][2]
Molecular Weight 114.19 g/mol [][7]
Density ~0.87 g/mLN/A
Appearance Colorless liquidN/A
CAS Number 931-56-6[2]

Experimental Protocols

Protocol 1: Peroxide Test and Removal
  • Peroxide Test:

    • Place a small aliquot (1-2 mL) of the crude this compound in a test tube.

    • Add 1 mL of a freshly prepared 10% potassium iodide solution in glacial acetic acid.

    • A yellow to brown color indicates the presence of peroxides. Alternatively, use commercial peroxide test strips according to the manufacturer's instructions.

  • Peroxide Removal (if test is positive):

    • Transfer the crude ether to a separatory funnel.

    • Wash with an equal volume of a freshly prepared 5% aqueous solution of ferrous sulfate (B86663) or sodium bisulfite.

    • Shake gently and release the pressure frequently.

    • Separate the aqueous layer.

    • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the ether over anhydrous magnesium sulfate or calcium chloride.

    • Filter to remove the drying agent.

Protocol 2: Fractional Distillation
  • Apparatus Setup:

    • Assemble a fractional distillation apparatus. Use a round-bottom flask of an appropriate size (the flask should be 1/2 to 2/3 full).

    • Attach a fractionating column (e.g., Vigreux or packed column) to the flask.

    • Place a distillation head with a thermometer on top of the column. The top of the thermometer bulb should be level with the side arm of the distillation head.

    • Connect a condenser to the distillation head and a receiving flask to the condenser.

    • Ensure all joints are properly sealed.

  • Distillation Procedure:

    • Add the peroxide-free, dry, crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.

    • Begin heating the flask gently using a heating mantle.

    • Observe the temperature as the vapor rises through the fractionating column.

    • Collect any low-boiling fractions (forerun) at a lower temperature.

    • Carefully collect the main fraction distilling at a constant temperature within the expected boiling point range of this compound (133-135°C).

    • Monitor the temperature closely. A sharp drop or rise in temperature indicates that the main product has finished distilling.

    • Stop the distillation before the flask goes to dryness to prevent the concentration of potentially explosive residues.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Distillate - System leak.- Insufficient heating.- Thermometer placed incorrectly.- Check all joints for a proper seal.- Gradually increase the heating mantle temperature.- Ensure the thermometer bulb is correctly positioned.
Bumping / Uneven Boiling - Absence of boiling chips or magnetic stirrer.- Heating too rapidly.- Add boiling chips or a stir bar before heating.- Reduce the heating rate.
Cloudy Distillate - Presence of water (possible azeotrope).- Inadequate drying of the crude material.- Ensure the crude ether is thoroughly dried before distillation.- A cloudy distillate may need to be re-dried and re-distilled.
Poor Separation of Impurities - Distillation rate is too fast.- Inefficient fractionating column.- Slow down the distillation rate to allow for proper equilibration in the column.- Use a longer or more efficient fractionating column (e.g., packed column).
Product Purity is Low (GC/NMR) - Overlapping boiling points of impurities.- Inefficient fractional distillation.- Collect narrower fractions and analyze each separately.- Consider alternative purification methods like column chromatography if distillation is ineffective.
Distillation Temperature Fluctuates - Inconsistent heating.- Presence of multiple components distilling close together.- Ensure a steady and consistent heat source.- Improve the efficiency of the fractional distillation.

Logical Workflow for Troubleshooting

TroubleshootingWorkflow cluster_problem Problem Identification cluster_analysis Initial Analysis cluster_investigation In-depth Investigation cluster_solution Solution Implementation cluster_verification Verification Problem Distillation Issue (e.g., Low Yield, Impure Product) CheckSetup Verify Apparatus Setup - Leaks? - Thermometer Position? Problem->CheckSetup CheckParams Review Distillation Parameters - Heating Rate? - Cooling Water Flow? Problem->CheckParams AnalyzeCrude Analyze Crude Material - Peroxide Test - Water Content? Problem->AnalyzeCrude AnalyzeFractions Analyze Distillate Fractions (GC, NMR) Problem->AnalyzeFractions AdjustSetup Adjust Apparatus CheckSetup->AdjustSetup ModifyProtocol Modify Protocol - Pre-dry Crude - Slower Distillation CheckParams->ModifyProtocol AnalyzeCrude->ModifyProtocol Redistill Re-distill Fractions AnalyzeFractions->Redistill VerifyPurity Verify Purity of Final Product AdjustSetup->VerifyPurity ModifyProtocol->VerifyPurity Redistill->VerifyPurity

Caption: Troubleshooting workflow for this compound distillation.

References

Detecting and removing peroxide impurities from cyclohexyl methyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and effective detection and removal of peroxide impurities from cyclohexyl methyl ether (CMPE).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and purification of CMPE.

Issue Possible Cause Recommended Action
Visible crystals or a viscous oily layer in the CMPE container. High concentration of potentially explosive peroxide crystals.[1][2]Do not move or open the container. Treat it as a potential bomb. Contact your institution's Environmental Health & Safety (EHS) office for emergency disposal.[1][3][4]
A peroxide test strip or solution indicates a high peroxide concentration (e.g., >30-100 ppm). Significant peroxide formation due to prolonged storage, exposure to air, or light.[1][5]The ether should be decontaminated using a recommended peroxide removal procedure or disposed of as hazardous waste.[1][6] Avoid concentrating the ether (e.g., through distillation or evaporation) before peroxides are removed.[1][7]
After treatment with a ferrous sulfate (B86663) solution, the CMPE is wet. The ferrous sulfate method introduces water into the solvent.[7]If an anhydrous solvent is required, the CMPE must be dried using a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) after peroxide removal.
Peroxide test results are inconsistent or ambiguous. The test method may not be suitable for the specific type of peroxide, or there may be interfering substances.Use a combination of qualitative and semi-quantitative tests for confirmation. For instance, follow a potassium iodide test with a peroxide test strip. Ensure test reagents are fresh.[2][8]
The cap of an old CMPE container is stuck. Peroxide crystals may have formed in the threads of the cap, creating a friction-sensitive explosive hazard.[2]Do not attempt to force the cap open. Contact your EHS office for assistance and disposal.

Frequently Asked Questions (FAQs)

Q1: How do peroxides form in this compound?

A1: Peroxides form in CMPE through a process called autoxidation, which is a free-radical reaction with molecular oxygen.[9][10] This process is accelerated by exposure to air, light, heat, and contaminants like metals.[2][9] Ethers, particularly those with secondary alkyl groups like CMPE, are prone to forming these unstable and potentially explosive peroxide compounds.[9]

Q2: How often should I test my CMPE for peroxides?

A2: CMPE should be tested for peroxides before each use, especially if it involves heating, distillation, or evaporation.[1][3][11] Opened containers should be tested periodically, for instance, every 12 months, and the test date and results should be marked on the container.[7][12] Unopened containers should ideally be used within one year of receipt.[8]

Q3: What are the acceptable limits for peroxides in CMPE?

A3: The acceptable limit depends on the intended application. The following table provides general guidelines for ethers:

Peroxide ConcentrationHazard Level & Recommended Use
< 3 ppmReasonably safe for most laboratory procedures.[1]
3 - 30 ppmModerate hazard. Avoid concentration. Disposal is recommended if not for immediate use.[1][6]
> 30 ppmUnacceptable and poses a serious hazard. The ether must be decontaminated or disposed of.[1][6]
> 100 ppmWidely considered a control point for minimum hazardous peroxide concentration.[5] Material should be decontaminated or disposed of.[13]

Q4: How should I store CMPE to minimize peroxide formation?

A4: To minimize peroxide formation, store CMPE in a tightly sealed, airtight, and light-resistant (amber) container in a cool, dark place.[4][7][12][14] The headspace of the container can be flushed with an inert gas like nitrogen before sealing.[7] If possible, purchase CMPE with added inhibitors like BHT.[15]

Q5: Can I distill CMPE that contains peroxides?

A5: No, you should never distill or evaporate CMPE that contains peroxides.[1][14] This will concentrate the peroxides in the distillation residue, creating a highly explosive mixture that is sensitive to heat, shock, and friction.[8][9] Always test for and remove peroxides before any concentration step, and never distill to dryness, leaving at least 10-20% of the liquid behind.[1][7][9][16]

Experimental Protocols

Protocol 1: Detection of Peroxides

Method A: Semi-Quantitative Peroxide Test Strips

  • Dip a peroxide test strip into the CMPE sample for approximately 1 second.[8]

  • Remove the strip and allow the solvent to evaporate.

  • For testing hydroperoxides in organic solvents, wet the test zone with one drop of water after the solvent has evaporated.[5]

  • Compare the color of the test field to the color scale provided with the strips to determine the peroxide concentration in parts per million (ppm).[11]

Method B: Qualitative Potassium Iodide (KI) Test

  • In a clean, dry test tube, add 1 mL of a freshly prepared 10% (w/v) potassium iodide solution to approximately 10 mL of the CMPE to be tested.[2]

  • Add a few drops of dilute hydrochloric acid and shake the mixture.[8]

  • A yellow to brown color in the aqueous layer indicates the presence of peroxides.[8][17] A darker color signifies a higher concentration. For enhanced visibility, a drop of starch solution can be added, which will turn dark blue or purple in the presence of iodine.

Protocol 2: Removal of Peroxides

Method A: Activated Alumina (B75360) Column

This method is effective for both water-soluble and water-insoluble ethers and does not introduce water.[1][6]

  • Pack a chromatography column with activated alumina (basic or neutral). A general guideline is to use about 100g of alumina for every 100mL of solvent.[2][6]

  • Carefully pass the CMPE through the column.

  • Collect the purified ether and immediately test it for peroxides to ensure their removal.[2]

  • Safety Note: The alumina may retain peroxides. To safely dispose of the alumina, flush the column with a dilute acidic solution of ferrous sulfate.[1][6][18]

Method B: Ferrous Sulfate Wash

This is an effective method for removing peroxides from water-insoluble ethers like CMPE.[1][7][19]

  • Prepare a fresh ferrous sulfate solution by dissolving 60 g of ferrous sulfate heptahydrate in 110 mL of water and adding 6 mL of concentrated sulfuric acid.[2][7]

  • In a separatory funnel, shake the CMPE with an equal volume of the ferrous sulfate solution. Be sure to vent the funnel frequently.

  • Separate the aqueous layer.

  • Repeat the washing process until the CMPE tests negative for peroxides.

  • Wash the treated CMPE with water to remove any residual acid and iron salts.

  • If required, dry the purified CMPE with a suitable drying agent.

Visualizations

Peroxide_Detection_Workflow Workflow for Peroxide Detection in CMPE start Start: Obtain CMPE Sample visual_inspection Visually Inspect Container (Crystals, Cloudiness, Oily Layer) start->visual_inspection test_selection Select Peroxide Test Method visual_inspection->test_selection No visible hazards emergency EMERGENCY! Contact EHS Do NOT Handle visual_inspection->emergency Visible hazards present test_strips Use Peroxide Test Strips test_selection->test_strips ki_test Perform Potassium Iodide (KI) Test test_selection->ki_test evaluate_results Evaluate Test Results test_strips->evaluate_results ki_test->evaluate_results peroxides_present Peroxides Detected? evaluate_results->peroxides_present high_peroxides High Peroxide Concentration? (>30 ppm) peroxides_present->high_peroxides Yes safe_to_use CMPE is Safe for Use peroxides_present->safe_to_use No remove_peroxides Proceed to Peroxide Removal Protocol high_peroxides->remove_peroxides No dispose Dispose of CMPE as Hazardous Waste high_peroxides->dispose Yes

Caption: Workflow for detecting peroxides in this compound.

Peroxide_Removal_Workflow Workflow for Peroxide Removal from CMPE start Start: CMPE with Peroxides choose_method Choose Removal Method start->choose_method alumina_column Activated Alumina Column choose_method->alumina_column ferrous_sulfate Ferrous Sulfate Wash choose_method->ferrous_sulfate pack_column Pack Alumina Column alumina_column->pack_column prepare_solution Prepare Ferrous Sulfate Solution ferrous_sulfate->prepare_solution pass_cmpe Pass CMPE through Column pack_column->pass_cmpe collect_cmpe1 Collect Purified CMPE pass_cmpe->collect_cmpe1 test_for_peroxides Test for Peroxides collect_cmpe1->test_for_peroxides wash_cmpe Wash CMPE with Solution prepare_solution->wash_cmpe separate_layers Separate Aqueous Layer wash_cmpe->separate_layers collect_cmpe2 Collect Purified CMPE separate_layers->collect_cmpe2 collect_cmpe2->test_for_peroxides peroxides_removed Peroxides Removed? test_for_peroxides->peroxides_removed peroxides_removed->pass_cmpe No (Alumina) dry_cmpe Dry CMPE (if necessary) peroxides_removed->dry_cmpe Yes repeat_wash Repeat Wash peroxides_removed->repeat_wash No (Ferrous Sulfate) end End: Purified CMPE dry_cmpe->end repeat_wash->wash_cmpe

Caption: Workflow for removing peroxides from this compound.

References

Troubleshooting low conversion rates in reactions with cyclohexyl methyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in the synthesis of cyclohexyl methyl ether, primarily via the Williamson ether synthesis.

Troubleshooting Guide: Low Conversion Rates

Low yields in the synthesis of this compound can be frustrating. This guide will walk you through a systematic approach to identify and resolve the most common issues.

Q1: My Williamson ether synthesis of this compound is giving a very low yield. What are the most likely causes?

Low yields in this SN2 reaction are typically due to factors that either hinder the nucleophilic attack of the cyclohexoxide ion or promote a competing elimination reaction (E2). The most common culprits include:

  • Incomplete Deprotonation of Cyclohexanol (B46403): The cyclohexoxide nucleophile must be generated in a sufficiently high concentration. If the base is not strong enough or is of poor quality, the equilibrium will not favor the alkoxide, leading to a low concentration of the active nucleophile.

  • Presence of Water: Water will react with the strong base and the cyclohexoxide, quenching the nucleophile. It is crucial to use anhydrous reagents and solvents.

  • Suboptimal Reaction Temperature: While heating is necessary, excessively high temperatures can favor the E2 elimination side reaction, forming cyclohexene (B86901) instead of the desired ether.[1]

  • Inappropriate Solvent Choice: The solvent plays a critical role in solvating the ions and influencing the reaction rate. Protic solvents can solvate the nucleophile, reducing its reactivity.

  • Poor Quality Reagents: Decomposed or impure starting materials (cyclohexanol, methylating agent, base, or solvent) can introduce side reactions or inhibit the primary reaction pathway.

Q2: I suspect an issue with my base. How does the choice of base affect the reaction?

The base is critical for the deprotonation of cyclohexanol to form the reactive cyclohexoxide. A strong base is required to drive this equilibrium to the right.

BaseStrength (pKa of Conjugate Acid)Common SolventsKey Considerations
Sodium Hydride (NaH) ~36THF, DMFHighly effective. Reacts irreversibly to produce H₂ gas, driving the reaction forward. Requires careful handling due to its reactivity with water and air.
Potassium Hydride (KH) ~36THF, DMFSimilar to NaH but can be more reactive. Also requires careful handling.
Sodium Metal (Na) N/AAnhydrous Ether, XyleneA classic method, but the reaction with cyclohexanol can be slow.[2]
Potassium Hydroxide (KOH) ~15.7DMSOCan be effective, especially in a polar aprotic solvent like DMSO that enhances nucleophilicity.

Recommendation: For optimal results, sodium hydride (NaH) is a common and effective choice for generating the cyclohexoxide in the Williamson ether synthesis.[3]

Q3: Could the solvent be the reason for my low yield?

Absolutely. The solvent influences the solubility of the reactants and the reactivity of the nucleophile.

SolventTypeDielectric Constant (ε)Impact on Williamson Ether Synthesis
Tetrahydrofuran (THF) Polar Aprotic7.5Good choice. Solubilizes the cyclohexoxide and does not interfere with the nucleophile.[3]
N,N-Dimethylformamide (DMF) Polar Aprotic37Excellent choice. Its high polarity effectively solvates the cation, leaving a more "naked" and reactive alkoxide nucleophile.[4]
Acetonitrile Polar Aprotic37.5Good alternative to DMF, promoting a fast reaction rate.[4]
Dimethyl Sulfoxide (DMSO) Polar Aprotic47Very effective at promoting the SN2 reaction.[3]
Ethanol Protic25Poor choice. As a protic solvent, it can solvate and deactivate the cyclohexoxide nucleophile through hydrogen bonding, slowing down the reaction.

Recommendation: Use a polar aprotic solvent like THF or DMF to maximize the reaction rate.[3][4]

Q4: I'm observing a significant amount of cyclohexene as a byproduct. How can I minimize this?

The formation of cyclohexene is a result of the competing E2 elimination reaction. This is more likely to occur under certain conditions:

  • High Temperatures: As temperature increases, elimination reactions become more favorable. Try running the reaction at a lower temperature (e.g., 50-60 °C) for a longer period.[1]

  • Sterically Hindered Base: While not the primary choice for this reaction, a bulky base would favor elimination.

  • Secondary Alkyl Halide: While you are using a methylating agent (primary), if you were to attempt the synthesis with a secondary alkyl halide and a methoxide, elimination would be a major pathway.

To minimize cyclohexene formation, maintain a moderate reaction temperature and ensure the use of a primary methylating agent.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low conversion rates in this compound synthesis.

TroubleshootingWorkflow start Low Conversion Rate check_reagents Verify Reagent Purity and Anhydrous Conditions start->check_reagents check_base Is the Base Strong Enough and Active? check_reagents->check_base check_solvent Is the Solvent a Polar Aprotic? check_base->check_solvent Yes replace_base Use Fresh, High-Quality Strong Base (e.g., NaH) check_base->replace_base No check_temp Is the Temperature Optimized (50-100°C)? check_solvent->check_temp Yes change_solvent Switch to DMF or Acetonitrile check_solvent->change_solvent No side_reaction Analyze for Side Products (e.g., Cyclohexene) check_temp->side_reaction Yes optimize_conditions Systematically Optimize Conditions: - Base (e.g., NaH) - Solvent (e.g., DMF) - Temperature (start lower) check_temp->optimize_conditions No adjust_temp Lower Temperature to Reduce Elimination side_reaction->adjust_temp success Improved Conversion Rate optimize_conditions->success replace_base->optimize_conditions change_solvent->optimize_conditions adjust_temp->optimize_conditions ReactionPathway cluster_main Williamson Ether Synthesis (SN2 Pathway) cluster_side Side Reaction (E2 Pathway) Cyclohexanol Cyclohexanol Cyclohexoxide Cyclohexoxide Ion Cyclohexanol->Cyclohexoxide + Base Base Strong Base (e.g., NaH) TransitionState SN2 Transition State Cyclohexoxide->TransitionState Cyclohexoxide_E2 Cyclohexoxide (as Base) MethylIodide Methyl Iodide MethylIodide->TransitionState Product This compound TransitionState->Product Alkene Alkene (e.g., Cyclohexene) Cyclohexoxide_E2->Alkene SecondaryHalide Hypothetical: Secondary Alkyl Halide SecondaryHalide->Alkene

References

Anhydrous conditions for the synthesis of cyclohexyl methyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclohexyl methyl ether, with a particular focus on the critical requirement for anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for the synthesis of this compound via the Williamson ether synthesis?

Anhydrous conditions are paramount because the Williamson ether synthesis involves a strong base to deprotonate cyclohexanol (B46403), forming the cyclohexoxide nucleophile.[1][2][3] This alkoxide is highly reactive and will readily react with any water present in the reaction mixture. This leads to several undesirable outcomes:

  • Consumption of the base: Strong bases, such as sodium hydride (NaH), react violently with water, quenching the base and preventing the deprotonation of cyclohexanol.

  • Protonation of the alkoxide: Any formed cyclohexoxide will be immediately protonated by water, regenerating cyclohexanol and preventing the desired nucleophilic attack on the methylating agent.

  • Reduced Yield: Both of the above side reactions consume the reactants and prevent the formation of the desired this compound, leading to significantly lower yields.[4]

Q2: What are the primary sources of water contamination in the reaction?

Water can be introduced from several sources, and it is crucial to address each one:

  • Solvents: Many organic solvents are hygroscopic and will absorb moisture from the atmosphere.

  • Glassware: Even seemingly dry glassware can have a thin film of adsorbed water on its surface.

  • Reagents: The starting materials, cyclohexanol and the methylating agent, may contain trace amounts of water.

  • Atmosphere: Exposure of the reaction to the laboratory atmosphere, especially on humid days, can introduce significant moisture.

Q3: How can I effectively dry the solvents for the reaction?

The choice of drying agent and method is critical for achieving anhydrous conditions. Tetrahydrofuran (B95107) (THF) is a common solvent for this reaction. Here are some effective methods for drying it:

  • Molecular Sieves: Activated 3Å molecular sieves are highly effective at removing water from THF.[5][6] Allowing the solvent to stand over activated sieves for 48-72 hours can reduce the water content to very low levels.[5][6]

  • Neutral Alumina (B75360): Passing the solvent through a column of activated neutral alumina is a rapid and effective method for drying.[5][6]

  • Sodium/Benzophenone (B1666685) Still: For extremely sensitive reactions, distilling the solvent from a sodium and benzophenone ketyl radical indicator is a classic method. The deep blue color of the ketyl indicates anhydrous conditions.

Q4: What is the best practice for drying glassware?

All glassware should be thoroughly dried before use. The most common and effective method is to oven-dry the glassware at a temperature above 100°C for several hours (e.g., overnight) and then allow it to cool in a desiccator over a drying agent or under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

Problem: Low or no yield of this compound.

This is the most common issue and is often related to the presence of moisture. Follow this troubleshooting workflow to diagnose and resolve the problem.

Data Presentation

The following table summarizes the efficiency of various drying agents in removing water from Tetrahydrofuran (THF), a common solvent for Williamson ether synthesis. The data is adapted from a study by Williams, D. B. G., and Lawton, M.[5][6]

Drying AgentConditionsResidual Water Content (ppm)
None ("Wet" Solvent)As received~200
Sodium/BenzophenoneRefluxing43.4
3Å Molecular Sieves (20% m/v)Standing for 48 hours<10
3Å Molecular Sieves (20% m/v)Standing for 72 hours~5
Activated Neutral AluminaSingle pass through a column<10
Calcium HydrideStirring for 24 hours~25
Sodium Sulfate (B86663)Stirring for 24 hours~150

ppm = parts per million

Experimental Protocols

Detailed Methodology for the Synthesis of this compound under Anhydrous Conditions

This protocol is adapted from established procedures for Williamson ether synthesis and the preparation of similar ethers.

Materials:

  • Cyclohexanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, three-necked

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Septa

Procedure:

  • Preparation of Anhydrous Apparatus: All glassware is to be oven-dried overnight at 120°C and assembled hot under a stream of dry nitrogen or argon. The apparatus should be allowed to cool to room temperature under the inert atmosphere.

  • Dispensing Sodium Hydride: In the reaction flask, place the required amount of sodium hydride. Wash the mineral oil from the NaH by adding anhydrous hexanes, swirling, and carefully removing the hexanes with a syringe. Repeat this washing step two more times. Suspend the washed NaH in anhydrous THF.

  • Formation of the Alkoxide: To the stirred suspension of NaH in THF at 0°C (ice bath), add a solution of cyclohexanol in anhydrous THF dropwise from the addition funnel.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. The cessation of bubbling indicates the complete formation of the sodium cyclohexoxide.

  • Addition of Methyl Iodide: Cool the reaction mixture back to 0°C and add methyl iodide dropwise via syringe.

  • Ether Synthesis: Allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching the Reaction: After the reaction is complete, cool the mixture to 0°C and carefully quench the excess NaH by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by distillation.

Mandatory Visualization

troubleshooting_workflow Troubleshooting Low Yield in this compound Synthesis start Low or No Yield Observed check_anhydrous Were anhydrous conditions rigorously maintained? start->check_anhydrous check_base Was the base active and added in sufficient quantity? check_anhydrous->check_base Yes solution_anhydrous Solution: Thoroughly dry all glassware, solvents, and reagents. Use an inert atmosphere. check_anhydrous->solution_anhydrous No check_reagents Are the starting materials pure? check_base->check_reagents Yes solution_base Solution: Use fresh, high-quality base. Ensure complete deprotonation. check_base->solution_base No check_temp_time Were reaction temperature and time appropriate? check_reagents->check_temp_time Yes solution_reagents Solution: Purify starting materials if necessary. check_reagents->solution_reagents No solution_temp_time Solution: Optimize temperature and monitor reaction progress by TLC. check_temp_time->solution_temp_time No end Improved Yield check_temp_time->end Yes solution_anhydrous->end solution_base->end solution_reagents->end solution_temp_time->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

williamson_ether_synthesis Williamson Ether Synthesis of this compound cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack cyclohexanol Cyclohexanol cyclohexoxide Sodium Cyclohexoxide (Nucleophile) cyclohexanol->cyclohexoxide + base Strong Base (e.g., NaH) base->cyclohexoxide + h2_gas H₂ Gas (byproduct) cyclohexoxide_step2 Sodium Cyclohexoxide methyl_iodide Methyl Iodide (Electrophile) product This compound methyl_iodide->product + salt Sodium Iodide (byproduct) cyclohexoxide_step2->product +

Caption: Reaction pathway for the Williamson ether synthesis of this compound.

References

Common byproducts in the preparation of cyclohexyl methyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of cyclohexyl methyl ether.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for the synthesis of this compound are the Williamson ether synthesis and acid-catalyzed etherification. The Williamson ether synthesis involves the reaction of a cyclohexoxide salt with a methylating agent, typically methyl iodide. Acid-catalyzed etherification, on the other hand, involves the reaction of cyclohexanol (B46403) with methanol (B129727) in the presence of a strong acid catalyst.

Q2: What is the primary byproduct I should be aware of during the synthesis?

A2: The most common byproduct in both major synthetic routes is cyclohexene (B86901) . Its formation is a result of a competing elimination reaction (E2 in Williamson synthesis and E1 in acid-catalyzed etherification).

Q3: Are there any other significant byproducts?

A3: In the acid-catalyzed synthesis, dicyclohexyl ether can also be formed as a byproduct, especially if the concentration of cyclohexanol is high and the reaction temperature is elevated.[1][2]

Q4: How can I purify this compound from the byproducts?

A4: Fractional distillation is a common method for separating this compound from cyclohexene and dicyclohexyl ether due to their different boiling points. Column chromatography can also be employed for higher purity.

Troubleshooting Guide: Byproduct Formation

This guide will help you identify and minimize the formation of common byproducts during the synthesis of this compound.

Q1: I am getting a low yield of this compound and a significant amount of cyclohexene in my Williamson synthesis. What are the likely causes and how can I fix this?

A1: A low yield of the desired ether and a high yield of cyclohexene in the Williamson synthesis is a classic sign that the E2 elimination reaction is outcompeting the desired SN2 substitution.[3]

  • Cause 1: High Reaction Temperature. Higher temperatures favor elimination over substitution.

    • Solution: Lower the reaction temperature. Williamson ether syntheses are often run at room temperature or slightly elevated temperatures. Avoid excessive heating or prolonged refluxing unless necessary.

  • Cause 2: Sterically Hindered Base. While a strong base is needed to deprotonate cyclohexanol, a very bulky base can preferentially act as a base for elimination rather than facilitating the formation of the nucleophile for substitution.

    • Solution: Use a strong, but not excessively hindered base like sodium hydride (NaH).

  • Cause 3: Choice of Solvent. The solvent plays a crucial role in SN2 reactions.

    • Solution: Use a polar apathetic solvent like THF or DMF. These solvents solvate the cation of the alkoxide, leaving the oxygen anion more available for nucleophilic attack. Protic solvents can solvate the nucleophile, reducing its reactivity.

Q2: My acid-catalyzed etherification is producing a lot of cyclohexene. How can I increase the yield of this compound?

A2: In the acid-catalyzed method, the formation of cyclohexene occurs via an E1 elimination mechanism, which competes with the SN1/SN2 reaction leading to the ether.

  • Cause 1: High Reaction Temperature. Similar to the Williamson synthesis, higher temperatures favor the elimination pathway.[4]

    • Solution: Maintain a lower reaction temperature, typically in the range of 40-60°C.

  • Cause 2: Strong Acid Catalyst and High Concentration. While an acid catalyst is necessary, harsh conditions can promote dehydration.

    • Solution: Use the minimum effective concentration of the acid catalyst (e.g., sulfuric acid or phosphoric acid). Using a milder acid might also be an option, though it may require longer reaction times.

  • Cause 3: Water Removal. The formation of water during the reaction can shift the equilibrium back towards the reactants and also promote side reactions.

    • Solution: While challenging in a simple setup, using a Dean-Stark apparatus to remove water as it forms can drive the reaction towards the ether product.

Q3: I have identified dicyclohexyl ether in my product mixture from an acid-catalyzed synthesis. What causes its formation and how can it be minimized?

A3: Dicyclohexyl ether is formed when a molecule of cyclohexanol acts as a nucleophile and attacks a protonated cyclohexanol molecule (a carbocation intermediate).[1][2]

  • Cause: High Concentration of Cyclohexanol. If the concentration of cyclohexanol is high relative to methanol, the probability of one cyclohexanol molecule reacting with another increases.

    • Solution: Use a significant excess of methanol. This will increase the likelihood that the carbocation intermediate is attacked by methanol to form the desired this compound.

Summary of Common Byproducts

ByproductChemical StructureFormation PathwayFavored By
Cyclohexene C₆H₁₀Williamson Synthesis: E2 EliminationHigh temperature, sterically hindered base.
Acid-Catalyzed Etherification: E1 EliminationHigh temperature, strong acid catalyst.
Dicyclohexyl Ether (C₆H₁₁)₂OAcid-Catalyzed Etherification: Nucleophilic attack of cyclohexanol on a protonated cyclohexanolHigh concentration of cyclohexanol, high temperature.

Experimental Protocols

Williamson Ether Synthesis of this compound

This protocol is adapted from established literature procedures.

Materials:

  • Cyclohexanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 equivalents).

  • Wash the sodium hydride with anhydrous pentane (B18724) to remove the mineral oil and then suspend it in anhydrous THF.

  • Slowly add cyclohexanol (1 equivalent) to the stirred suspension of sodium hydride at 0 °C (ice bath).

  • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (approximately 1-2 hours).

  • Cool the resulting sodium cyclohexoxide solution to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by fractional distillation to obtain pure this compound.

Acid-Catalyzed Etherification of Cyclohexanol with Methanol

Materials:

  • Cyclohexanol

  • Methanol (in large excess)

  • Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine cyclohexanol (1 equivalent) and a large excess of methanol (at least 10 equivalents).

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Stir the mixture at a controlled temperature (e.g., 40-50 °C) and monitor the reaction by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize the acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Add water to the mixture and transfer it to a separatory funnel.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation.

Troubleshooting Workflow

Troubleshooting_Byproducts cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Start Start Synthesis Analysis Analyze Product Mixture (GC-MS) Start->Analysis DesiredProduct High Yield of this compound Analysis->DesiredProduct High Purity ByproductDetected Significant Byproduct(s) Detected Analysis->ByproductDetected Low Purity IdentifyByproduct Identify Primary Byproduct ByproductDetected->IdentifyByproduct Cyclohexene Cyclohexene IdentifyByproduct->Cyclohexene C₆H₁₀ Detected DicyclohexylEther Dicyclohexyl Ether IdentifyByproduct->DicyclohexylEther (C₆H₁₁)₂O Detected OptimizeWilliamson Optimize Williamson Synthesis: - Lower Temperature - Use NaH - Use Polar Aprotic Solvent Cyclohexene->OptimizeWilliamson From Williamson OptimizeAcid Optimize Acid-Catalyzed Synthesis: - Lower Temperature - Use Excess Methanol - Minimize Acid Catalyst Cyclohexene->OptimizeAcid From Acid-Catalyzed DicyclohexylEther->OptimizeAcid OptimizeWilliamson->Start Retry Synthesis OptimizeAcid->Start Retry Synthesis

Caption: Troubleshooting workflow for byproduct formation in this compound synthesis.

References

Stability of cyclohexyl methyl ether under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cyclohexyl Methyl Ether. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound under basic conditions?

A1: this compound is generally very stable under a wide range of basic conditions. Ethers are known to be unreactive towards most bases and nucleophiles, which is why they are often used as solvents for reactions involving these reagents.[1][2] You can typically expect this compound to remain intact in the presence of common bases such as:

  • Alkali metal hydroxides (e.g., NaOH, KOH)

  • Alkali metal alkoxides (e.g., NaOMe, KOtBu)

  • Alkali metal hydrides (e.g., NaH)

  • Organolithium reagents (e.g., n-BuLi)

  • Amine bases (e.g., triethylamine, pyridine)

Q2: Under what acidic conditions will this compound degrade?

A2: this compound is susceptible to cleavage by strong acids, particularly hydrohalic acids like hydrogen bromide (HBr) and hydrogen iodide (HI).[1][2][3][4] It is relatively stable in the presence of dilute non-nucleophilic acids. Concentrated hydrochloric acid (HCl) is generally not effective for cleaving ethers.[1][2]

Q3: What are the products of the acid-catalyzed cleavage of this compound?

A3: The cleavage of this compound with a strong acid like HBr or HI proceeds via an S\textsubscript{N}2 mechanism.[3] The halide ion (Br⁻ or I⁻) acts as a nucleophile and attacks the less sterically hindered carbon atom, which in this case is the methyl group. This results in the formation of cyclohexanol (B46403) and a methyl halide (methyl bromide or methyl iodide).[3]

Q4: Can I use this compound as a protecting group for an alcohol?

A4: While ethers can be used as protecting groups for alcohols, simple alkyl ethers like this compound are generally very stable and require harsh acidic conditions for cleavage.[5] This can limit their utility if other acid-sensitive functional groups are present in the molecule. Milder methods, such as using iodotrimethylsilane (B154268) (TMSI), can be employed for deprotection.

Troubleshooting Guides

Acid-Catalyzed Cleavage of this compound

Issue 1: Incomplete or no reaction when attempting to cleave this compound with acid.

Possible Cause Troubleshooting Step
Insufficiently strong acid HCl is generally ineffective for ether cleavage.[1][2] Use concentrated HBr or HI.
Low reaction temperature Ether cleavage often requires elevated temperatures (reflux).[4]
Insufficient reaction time Ensure the reaction is allowed to proceed for an adequate amount of time. Monitor the reaction progress by TLC or GC.
Presence of water Anhydrous conditions are often preferred for efficient cleavage.

Issue 2: Formation of unexpected byproducts.

Possible Cause Troubleshooting Step
Further reaction of cyclohexanol If an excess of HBr or HI is used, the initially formed cyclohexanol can be converted to the corresponding cyclohexyl halide.[4] Use a stoichiometric amount of the acid if you wish to isolate the alcohol.
Elimination reactions Under certain conditions, especially with more hindered ethers (not the primary concern with the methyl group), elimination to form an alkene can compete with substitution. This is less likely for this compound cleavage which proceeds via S\textsubscript{N}2 on the methyl group.
Williamson Ether Synthesis of this compound

Issue 1: Low yield of this compound.

Possible Cause Troubleshooting Step
Incomplete deprotonation of cyclohexanol Ensure a sufficiently strong base (e.g., NaH) is used to fully deprotonate the cyclohexanol to the cyclohexoxide.
Side reaction: Elimination The Williamson ether synthesis is an S\textsubscript{N}2 reaction. To favor substitution over elimination (E2), use a primary alkyl halide (in this case, a methyl halide) as the electrophile.
Steric hindrance The reaction works best with a primary alkyl halide. Using a more sterically hindered electrophile would significantly decrease the reaction rate.
Inappropriate solvent Use a polar aprotic solvent such as THF or DMF to enhance the nucleophilicity of the alkoxide.

Experimental Protocols

Protocol 1: Acid-Catalyzed Cleavage of this compound with HBr

Objective: To cleave this compound to yield cyclohexanol and methyl bromide.

Materials:

  • This compound

  • 48% aqueous hydrobromic acid (HBr)

  • Acetic acid (optional, as a co-solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine this compound and 48% aqueous HBr. If the ether is not fully soluble, a co-solvent like acetic acid can be added.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Maintain the reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and add water and a suitable organic solvent (e.g., diethyl ether or dichloromethane) to extract the products.

  • Separate the organic layer and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by distillation or column chromatography to isolate cyclohexanol.

Protocol 2: Synthesis of this compound via Williamson Ether Synthesis

Objective: To synthesize this compound from cyclohexanol and a methyl halide.

Materials:

  • Cyclohexanol

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methyl iodide (CH\textsubscript{3}I) or another methyl halide

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Nitrogen or argon atmosphere setup

  • Magnetic stirrer and stir bar

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen or argon atmosphere.

  • In the flask, suspend sodium hydride in anhydrous THF.

  • Slowly add a solution of cyclohexanol in anhydrous THF to the NaH suspension via the dropping funnel with stirring. Hydrogen gas will be evolved.

  • After the addition is complete and hydrogen evolution has ceased, add methyl iodide to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature and cautiously quench the excess NaH by the slow addition of water or ethanol.

  • Add water to the mixture and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent by rotary evaporation.

  • The crude this compound can be purified by distillation.

Visualizations

Acid_Cleavage_Mechanism Ether This compound ProtonatedEther Protonated Ether Ether->ProtonatedEther Protonation TransitionState SN2 Transition State ProtonatedEther->TransitionState Nucleophilic Attack by Br- Acid H-Br Products Cyclohexanol + Methyl Bromide TransitionState->Products Cleavage Williamson_Ether_Synthesis Cyclohexanol Cyclohexanol Alkoxide Cyclohexoxide Ion Cyclohexanol->Alkoxide Deprotonation Base NaH TransitionState SN2 Transition State Alkoxide->TransitionState Nucleophilic Attack MethylHalide Methyl Iodide MethylHalide->TransitionState Ether This compound TransitionState->Ether Product Formation

References

Managing the Flammability of Cyclohexyl Methyl Ether: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the flammability of cyclohexyl methyl ether in experimental settings. The following information includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and key safety data to mitigate risks associated with this flammable solvent.

Flammability and Physical Properties

PropertyValueNotes
Flash Point 20.7 °C (70 °F)[2][3]The lowest temperature at which the liquid can form an ignitable mixture in air.
Boiling Point 133-135 °C (271-275 °F)[4]
Autoignition Temperature No data available[2]Estimated based on cyclopentyl methyl ether: 185.5 °C (365.9 °F)[5]
Lower Explosive Limit (LEL) No data availableEstimated based on methylcyclohexane: 1.2%[6]
Upper Explosive Limit (UEL) No data availableEstimated based on methylcyclohexane: 6.7%[6]
Vapor Density 3.4 (Air = 1)Vapors are heavier than air and can accumulate in low-lying areas.
Density 0.86 g/cm³[2]

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the primary fire hazards associated with this compound?

A1: The primary hazards are its low flash point and the potential for its vapor to travel to an ignition source.[1] Vapors are heavier than air and can accumulate in poorly ventilated areas, creating a significant fire or explosion risk. Additionally, like other ethers, this compound can form explosive peroxides upon exposure to air and light over time.

Q2: How can I detect and prevent peroxide formation?

A2:

  • Detection: Use commercial peroxide test strips to check for the presence of peroxides, especially before distillation or evaporation. A concentration of 25-100 ppm is a caution, and above 100 ppm is hazardous and requires immediate attention.

  • Prevention:

    • Store this compound in tightly sealed, opaque containers, away from light and heat.

    • Purchase in small quantities to ensure fresh stock.

    • Date containers upon receipt and upon opening.

    • If an inhibitor was not added by the manufacturer, consider adding a stabilizer like butylated hydroxytoluene (BHT).

Q3: What should I do in case of a this compound spill?

A3:

  • Eliminate Ignition Sources: Immediately turn off all nearby flames, hot plates, and spark-producing equipment.

  • Ventilate the Area: Increase ventilation to disperse flammable vapors.

  • Contain the Spill: Use a spill kit with absorbent materials like vermiculite (B1170534) or sand to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat.

  • Cleanup: Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water.

Q4: What type of fire extinguisher should be used for a this compound fire?

A4: Use a dry chemical, carbon dioxide (CO2), or foam extinguisher. Do not use water , as it can spread the flammable liquid and intensify the fire.

Experimental Protocols and Safety Procedures

General Handling and Storage Workflow

The following diagram illustrates the standard workflow for safely handling and storing this compound.

cluster_storage Storage cluster_handling Handling cluster_disposal Disposal storage Store in Flammable Safety Cabinet date Date Container (Received & Opened) storage->date ppe Wear Appropriate PPE storage->ppe Retrieve for Use fume_hood Work in a Fume Hood ppe->fume_hood grounding Ground Metal Containers During Transfer fume_hood->grounding no_ignition Eliminate Ignition Sources grounding->no_ignition waste Collect in Labeled Hazardous Waste Container no_ignition->waste After Use

Caption: Workflow for safe handling and storage of this compound.

Experimental Protocol: Williamson Ether Synthesis (Adapted for this compound)

This protocol is adapted from the synthesis of cyclohexyl ethyl ether and outlines the general steps for preparing this compound.[7] Caution: This reaction involves highly reactive and flammable materials and must be conducted with strict adherence to safety protocols.

Materials:

  • Cyclohexanol (B46403)

  • Sodium hydride (NaH) in mineral oil

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methyl iodide

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and heating mantle

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Setup: Assemble the reaction apparatus under an inert atmosphere. Ensure all glassware is dry.

  • Sodium Hydride Preparation: In the reaction flask, wash the sodium hydride with anhydrous pentane (B18724) to remove the mineral oil. Suspend the NaH in anhydrous THF.

  • Alkoxide Formation: Slowly add a solution of cyclohexanol in anhydrous THF to the stirred suspension of sodium hydride. The reaction will generate hydrogen gas; ensure proper ventilation away from ignition sources. Heat the mixture to reflux until hydrogen evolution ceases.

  • Etherification: Cool the reaction mixture and then add methyl iodide dropwise. Heat the mixture to reflux for several hours.

  • Workup: After the reaction is complete, cool the mixture and carefully quench the unreacted sodium hydride with a slow addition of water or ethanol. Extract the product with a suitable solvent like diethyl ether.

  • Purification: Wash the organic layer with brine, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure. The crude this compound can be purified by distillation.

Signaling Pathway for Flammability Risk Mitigation

This diagram illustrates the logical relationships in mitigating the flammability risk of this compound.

cluster_hazard Hazard Identification cluster_controls Control Measures cluster_response Emergency Response flammable Highly Flammable Liquid engineering Engineering Controls (Fume Hood, Ventilation) flammable->engineering admin Administrative Controls (SOPs, Training) flammable->admin ppe Personal Protective Equipment (Gloves, Goggles) flammable->ppe peroxide Peroxide Former peroxide->admin spill Spill Response engineering->spill fire Fire Suppression engineering->fire admin->spill admin->fire ppe->spill

Caption: Logical pathway for mitigating flammability risks.

References

Issues with moisture sensitivity in cyclohexyl methyl ether reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclohexyl methyl ether (CPME), particularly in moisture-sensitive applications.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound, with a focus on problems related to moisture contamination.

Issue 1: Low or No Yield in Organometallic Reactions (e.g., Grignard, Organolithium)

  • Question: I am using this compound as a solvent for a Grignard reaction, but I am getting a very low yield or no product at all. What could be the cause?

  • Answer: The most probable cause is the presence of residual moisture in your reaction setup. Organometallic reagents, such as Grignard reagents, are extremely strong bases and will react readily with even trace amounts of water.[1][2] This reaction consumes your reagent, preventing it from participating in the desired chemical transformation.[3]

    Troubleshooting Steps:

    • Verify Solvent Anhydrousness: Ensure the this compound and any co-solvents are rigorously dried. The water content should be minimized, ideally to low ppm levels.

    • Dry Glassware Thoroughly: All glassware must be free of adsorbed water. Oven-drying overnight or flame-drying under an inert atmosphere immediately before use is crucial.[4]

    • Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[4]

    • Check Starting Materials: Ensure that your other reagents and starting materials are also anhydrous.

Issue 2: Inconsistent Reaction Rates or Stalled Reactions

  • Question: My reaction in this compound starts but then seems to slow down or stop completely. Why is this happening?

  • Answer: This can be another indication of moisture contamination. A small amount of water might initially be consumed, allowing the reaction to begin, but as more moisture is introduced from the atmosphere or glassware, the catalyst or reagent can be progressively deactivated. Additionally, some reagents may be only sparingly soluble in this compound, and the presence of moisture can affect their solubility and reactivity.

Issue 3: Formation of Unexpected Byproducts

  • Question: I am observing unexpected byproducts in my reaction. Could moisture be the culprit?

  • Answer: Yes. In addition to quenching sensitive reagents, water can participate in or catalyze side reactions. For example, in the presence of acidic impurities, water can lead to the hydrolysis of sensitive functional groups on your substrate or product. Under strongly acidic conditions, ethers themselves can undergo cleavage, although this typically requires strong acids like HBr or HI.[5][6]

Frequently Asked Questions (FAQs)

Handling and Storage

  • Question: What is the best way to dry and store this compound?

  • Answer: For most applications, especially those involving organometallics, this compound should be dried over a suitable drying agent and stored under an inert atmosphere. Common methods for drying ethers include distillation from sodium/benzophenone or standing over activated molecular sieves (3Å or 4Å).[7] For routine uses, storage over molecular sieves in a well-sealed bottle is often sufficient.

  • Question: How can I quantify the amount of water in my this compound?

  • Answer: The most accurate and widely used method for determining trace amounts of water in organic solvents is Karl Fischer titration.[8][9] This technique can precisely measure water content down to the parts-per-million (ppm) level.[10]

Reaction Conditions

  • Question: Is this compound a suitable solvent for Grignard reactions?

  • Answer: Yes, ethers are the standard solvents for Grignard reactions because they can solvate the magnesium complex, and they lack acidic protons that would react with the Grignard reagent.[1][2] While less common than diethyl ether or THF, this compound can be used. Its higher boiling point may be advantageous for reactions requiring elevated temperatures. A close analog, cyclopentyl methyl ether, has been successfully used in numerous Grignard reactions.[11]

  • Question: Can I use this compound in reactions under acidic or basic conditions?

  • Answer: Ethers are generally stable to bases and dilute acids, which is one reason they are excellent solvents.[5] However, they can be cleaved by strong acids, particularly at higher temperatures.[12] Cyclopentyl methyl ether, a similar solvent, has shown good stability under both acidic and basic conditions.[13]

Data Presentation

Table 1: Effectiveness of Common Drying Agents for Ethereal Solvents

Drying AgentTypical Final Water Content (ppm)Speed of DryingCapacityComments
Activated 3Å Molecular Sieves< 10Slow (24-48h)ModerateGood for maintaining dryness; can be regenerated.[7]
Calcium Hydride (CaH₂)10-20ModerateHighReacts with water to produce H₂ gas; not suitable for all solvents.
Sodium/Benzophenone< 10Fast (with reflux)HighProvides a visual indication of dryness (deep blue/purple color); highly reactive.
Powdered Potassium Hydroxide (KOH)~10FastHighEffective for pre-drying and can achieve low water levels.[7]

Note: The final water content can vary based on the initial water content, the amount of drying agent used, and the contact time.

Experimental Protocols

Protocol 1: Quantitative Determination of Water by Karl Fischer Titration

This protocol provides a general method for determining the water content in this compound using a volumetric Karl Fischer titrator.

  • Apparatus Setup:

    • Set up the Karl Fischer titrator according to the manufacturer's instructions.

    • Ensure the titration cell is clean and dry.

    • Fill the burette with a standardized Karl Fischer titrant.

    • Add the appropriate Karl Fischer solvent (e.g., a methanol-based solvent) to the titration vessel.

  • System Conditioning:

    • Run a pre-titration to neutralize any residual moisture in the solvent and the cell, establishing a dry baseline.

  • Sample Analysis:

    • Using a dry syringe, carefully extract a precise volume or weight of the this compound sample.

    • Inject the sample into the conditioned titration cell.

    • Start the titration. The instrument will automatically add the titrant until the endpoint is reached, which is detected potentiometrically.[9]

    • The instrument's software will calculate the water content, typically in ppm or percent.

  • Data Recording:

    • Perform the measurement in triplicate to ensure accuracy and record the average value.

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis & Workup A Dry Glassware (Oven/Flame-Dry) D Assemble Apparatus Under Inert Gas (N2/Ar) A->D B Dry Solvent (e.g., over Mol. Sieves) C Verify Anhydrousness (Karl Fischer Titration) B->C E Add Anhydrous This compound C->E D->E F Add Reagents & Run Reaction E->F G Monitor Reaction (TLC, GC, etc.) F->G H Aqueous Workup (If applicable) G->H I Isolate & Purify Product H->I Troubleshooting_Tree Start Low/No Product Yield Q1 Was the reaction moisture-sensitive? (e.g., Grignard, organolithium) Start->Q1 A1_Yes Probable Moisture Contamination Q1->A1_Yes Yes A1_No Check other parameters: - Reagent purity - Temperature - Stoichiometry Q1->A1_No No Q2 How was glassware dried? A1_Yes->Q2 Q3 How was solvent dried? A1_Yes->Q3 Q4 Was inert atmosphere used? A1_Yes->Q4 A2_Good Oven/Flame-Dried Q2->A2_Good A2_Bad Air-Dried Only Q2->A2_Bad A3_Good Distilled / Mol. Sieves Q3->A3_Good A3_Bad Used from new bottle (no drying) Q3->A3_Bad A4_Yes Yes (N2 / Ar) Q4->A4_Yes A4_No No Q4->A4_No

References

Technical Support Center: Scaling Up the Synthesis of Cyclohexyl Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in scaling up the synthesis of cyclohexyl methyl ether.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most common and scalable method for synthesizing this compound is the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. For this specific ether, the preferred pathway involves reacting sodium cyclohexoxide with a methyl halide.[3][4]

Q2: There are two primary Williamson synthesis routes to produce this compound. Which is recommended for scale-up and why?

A2: The two possible routes are:

  • Route A: Reaction of a cyclohexyl halide (e.g., bromocyclohexane) with sodium methoxide (B1231860).

  • Route B: Reaction of sodium cyclohexoxide with a methyl halide (e.g., methyl iodide).

Route B is strongly recommended for scaling up. The Williamson ether synthesis proceeds via an SN2 mechanism, which is sensitive to steric hindrance at the electrophilic carbon.[2] Cyclohexyl halides are secondary halides and are sterically hindered. Reacting them with a strong base like sodium methoxide will favor the competing E2 elimination reaction, leading to cyclohexene (B86901) as the major product and a low yield of the desired ether.[4][5] In contrast, methyl halides are unhindered, making them excellent substrates for the SN2 reaction with the cyclohexoxide nucleophile.[6]

Q3: What are the primary side reactions to consider during scale-up, and how can they be minimized?

A3: The primary side reaction is the E2 elimination of the alkyl halide to form an alkene. As mentioned above, this is particularly problematic when using a secondary alkyl halide like bromocyclohexane. To minimize this, the less sterically hindered methyl halide should be used as the electrophile.[4] Additionally, controlling the reaction temperature is crucial, as higher temperatures can favor elimination.

Q4: What are the recommended bases and solvents for this synthesis on a larger scale?

A4:

  • Base: Sodium hydride (NaH) is a strong and effective base for deprotonating cyclohexanol (B46403) to form the sodium cyclohexoxide.[7] It is often supplied as a 60% dispersion in mineral oil, which should be washed away with a non-polar solvent like pentane (B18724) before use.[7]

  • Solvent: Anhydrous tetrahydrofuran (B95107) (THF) is a suitable solvent for this reaction as it is relatively polar, aprotic, and effectively solvates the alkoxide.[7][8]

Q5: What purification methods are suitable for large-scale production of this compound?

A5: For large-scale purification, distillation is the most practical and economical method.[7] this compound has a boiling point of 133-134°C.[7] If the crude product contains impurities with very similar boiling points, fractional distillation may be required. For very high purity requirements, preparative chromatography could be used, but this is less common for large-scale industrial processes due to cost and complexity.[7]

Troubleshooting Guide

Problem 1: Low or no yield of this compound.

Possible CauseRecommended Solution
Competing E2 Elimination Reaction: You are using a cyclohexyl halide and methoxide as reactants.Action: Reverse the roles of the nucleophile and electrophile. Use cyclohexanol and a strong base (like NaH) to form the cyclohexoxide, then react it with a methyl halide (e.g., methyl iodide or methyl bromide).[5][6]
Inactive Base: The sodium hydride (NaH) used was old or not properly handled, leading to deactivation by moisture.Action: Use fresh, unopened NaH. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.[7]
Insufficient Deprotonation: Reaction time for the formation of sodium cyclohexoxide was too short.Action: Increase the reflux time after adding cyclohexanol to the NaH suspension. A reaction time of 22 hours has been reported to be effective.[7]

Problem 2: The reaction is sluggish or does not go to completion.

Possible CauseRecommended Solution
Low Reaction Temperature: The temperature is too low for the SN2 reaction to proceed at a reasonable rate.Action: After the formation of the alkoxide, ensure the reaction with the methyl halide is heated to reflux.[7] The reaction of sodium cyclohexoxide with methyl iodide has been successfully carried out under reflux for 18 hours.[7]
Poor Quality Reagents: The solvent (THF) is not anhydrous, or the cyclohexanol contains water.Action: Use anhydrous THF. Ensure the cyclohexanol is dry. Water will quench the sodium hydride and the cyclohexoxide, preventing the reaction.

Problem 3: Difficulty in purifying the final product.

Possible CauseRecommended Solution
Contamination with Mineral Oil: The mineral oil from the NaH dispersion was not completely removed.Action: Before adding the reaction solvent (THF), thoroughly wash the sodium hydride with a dry, non-polar solvent like pentane to remove all traces of mineral oil.[7]
Presence of Unreacted Cyclohexanol: The initial deprotonation step was incomplete.Action: Use a slight excess of sodium hydride to ensure complete conversion of cyclohexanol to the alkoxide. During workup, a water wash will remove unreacted cyclohexanol. For large scale, fractional distillation should effectively separate cyclohexanol (b.p. ~161°C) from the product (b.p. ~134°C).
Formation of Byproducts: Side reactions other than elimination may have occurred.Action: Analyze the crude product using GC-MS to identify byproducts. This will help in devising a suitable purification strategy, which might involve an acidic or basic wash during workup, followed by distillation.

Quantitative Data Summary

The following table summarizes reaction parameters from a literature procedure for the synthesis of this compound via the Williamson ether synthesis.

ParameterValueReference
Reactants Cyclohexanol, Sodium Hydride (60% in oil), Methyl Iodide[7]
Mole Ratio (Cyclohexanol:NaH:MeI) 1 : 2 : 1.25[7]
Solvent Tetrahydrofuran (THF)[7]
Reaction Temperature Reflux[7]
Reaction Time (Alkoxide formation) 22 hours[7]
Reaction Time (Ether formation) 18 hours[7]
Yield 62% (distilled)[7]

Experimental Protocols

Protocol: Scaled-Up Synthesis of this compound via Williamson Ether Synthesis

This protocol is adapted from a literature procedure for a larger scale.[7]

Materials:

  • Cyclohexanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous Tetrahydrofuran (THF)

  • Pentane (anhydrous)

  • Water

  • Chloroform (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Hydride: In a large, oven-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add the required amount of 60% sodium hydride dispersion. Wash the sodium hydride free of mineral oil by adding anhydrous pentane, stirring, allowing the hydride to settle, and decanting the pentane. Repeat this washing step two more times under a nitrogen atmosphere.

  • Formation of Sodium Cyclohexoxide: Suspend the washed sodium hydride in anhydrous THF. Slowly add pure cyclohexanol to the stirred suspension via an addition funnel.

  • Reaction: Heat the resulting mixture to reflux and maintain reflux for approximately 22 hours to ensure complete formation of the sodium cyclohexoxide. The mixture may become thick.

  • Addition of Methyl Iodide: Cool the mixture slightly. Slowly add methyl iodide to the flask.

  • Ether Formation: Heat the mixture back to reflux and maintain for an additional 18 hours.

  • Workup: Cool the reaction mixture to room temperature. Carefully quench the excess sodium hydride by the slow addition of water. Add more water and an extraction solvent like chloroform. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer three times with the extraction solvent.

  • Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: Purify the remaining crude liquid by distillation at atmospheric pressure, collecting the fraction boiling at 133-134°C.[7]

Visualizations

G Diagram 1: Recommended Workflow for Scaling Up Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_naH Wash NaH with Pentane to Remove Mineral Oil prep_solvent Add Anhydrous THF prep_naH->prep_solvent add_cyclohexanol Add Cyclohexanol prep_solvent->add_cyclohexanol form_alkoxide Reflux for 22h (Alkoxide Formation) add_cyclohexanol->form_alkoxide add_meI Add Methyl Iodide form_alkoxide->add_meI form_ether Reflux for 18h (Ether Formation) add_meI->form_ether quench Quench with Water form_ether->quench extract Extract with Solvent quench->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate distill Distill Crude Product (133-134°C) evaporate->distill product product distill->product Pure Cyclohexyl Methyl Ether

Caption: Diagram 1: Recommended workflow for scaling up the synthesis of this compound.

G Diagram 2: SN2 vs. E2 Competing Pathways cluster_route1 Route A (Not Recommended) cluster_route2 Route B (Recommended) start1 Bromocyclohexane (Secondary Halide) + Sodium Methoxide product1_e2 Cyclohexene (Major Product - E2) start1->product1_e2 Favored product1_sn2 This compound (Minor Product - SN2) start1->product1_sn2 Disfavored start2 Methyl Iodide (Methyl Halide) + Sodium Cyclohexoxide product2_sn2 This compound (Major Product - SN2) start2->product2_sn2 Favored

Caption: Diagram 2: SN2 (desired) vs. E2 (side reaction) pathways for synthesis.

G Diagram 3: Troubleshooting Logic for Low Yield problem Problem: Low Yield q1 Which reactants were used? problem->q1 a1_bad Cyclohexyl Halide + Methoxide q1->a1_bad a1_good Cyclohexanol/NaH + Methyl Halide q1->a1_good sol1 Root Cause: E2 Elimination is the major pathway. Solution: Switch to recommended reactants. a1_bad->sol1 q2 Was the reaction environment strictly anhydrous? a1_good->q2 a2_no No q2->a2_no a2_yes Yes q2->a2_yes sol2 Root Cause: Moisture deactivated the NaH and/or the alkoxide. Solution: Use oven-dried glassware and anhydrous reagents under N2. a2_no->sol2 q3 Was the alkoxide formation time sufficient? a2_yes->q3 a3_no No q3->a3_no a3_yes Yes q3->a3_yes Other Issue sol3 Root Cause: Incomplete deprotonation of cyclohexanol. Solution: Increase reflux time for alkoxide formation (e.g., 22h). a3_no->sol3

Caption: Diagram 3: A troubleshooting decision tree for addressing low product yield.

References

Technical Support Center: Column Chromatography Purification of Cyclohexyl Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing column chromatography for the purification of cyclohexyl methyl ether. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: For the purification of a relatively non-polar compound like this compound, silica (B1680970) gel is the most common and effective stationary phase. Alumina (neutral or basic) can also be used, but silica gel generally provides good separation from more polar impurities.[1]

Q2: How do I choose an appropriate solvent system (mobile phase)?

A2: The ideal solvent system should provide a good separation between this compound and any impurities on a Thin Layer Chromatography (TLC) plate, with the target compound having an Rf value of approximately 0.2-0.4 for optimal column separation.[2] A common starting point for non-polar compounds is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether with a slightly more polar solvent such as ethyl acetate (B1210297) or diethyl ether.[3]

Q3: What are the most common impurities I might encounter?

A3: Common impurities depend on the synthetic route used to prepare this compound. These can include unreacted starting materials like cyclohexanol, byproducts such as cyclohexene (B86901) (from elimination reactions), and residual reagents.

Q4: Can I use a single solvent as the mobile phase?

A4: While possible for very simple separations, it is generally better to use a two-component solvent system (e.g., ethyl acetate/hexane).[3] This allows for fine-tuning of the mobile phase polarity to achieve the best separation.

Data Presentation

The following tables provide key physicochemical data for this compound and its common impurities to aid in purification and analysis.

Table 1: Physicochemical Properties

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
This compound114.19134-1350.875
Cyclohexanol100.161610.962
Cyclohexene82.14830.811

Table 2: Recommended Starting Conditions for Column Chromatography

ParameterRecommendation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) 5-10% Ethyl Acetate in Hexane (v/v)
Estimated Rf of Product ~0.3-0.5 (in 10% EtOAc/Hexane)
Typical Recovery Yield >90% (highly dependent on technique)

Note: The provided Rf value and recovery yield are estimates based on the chromatographic behavior of similar non-polar ethers. Experimental optimization is crucial.

Experimental Protocols

Detailed Methodology for Column Chromatography Purification

This protocol outlines the steps for purifying this compound using silica gel column chromatography.

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various ratios of ethyl acetate in hexane (e.g., 5:95, 10:90, 20:80) to find a solvent system where the desired product has an Rf of 0.2-0.4.

  • Column Packing:

    • Select an appropriate size glass column.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of silica gel in the chosen eluent (the least polar solvent mixture to be used).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

    • Once the silica has settled, add another thin layer of sand on top to protect the silica bed.[4]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel bed with a pipette.

    • Allow the sample to adsorb onto the silica by draining the solvent until it is level with the top of the sand.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Begin collecting fractions in test tubes or flasks.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar impurities after the product has been collected.

  • Analysis of Fractions:

    • Monitor the collected fractions by TLC to identify which ones contain the pure this compound.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Determine Solvent System) packing 2. Column Packing (Silica Gel Slurry) tlc->packing loading 3. Sample Loading (Crude Product) packing->loading elution 4. Elution & Fraction Collection loading->elution analysis 5. Fraction Analysis (TLC) elution->analysis solvent_removal 6. Solvent Removal (Rotary Evaporation) analysis->solvent_removal product Purified Cyclohexyl Methyl Ether solvent_removal->product

Caption: Experimental workflow for the purification of this compound.

Troubleshooting Guides

Issue 1: The product is not eluting from the column.

  • Possible Cause: The eluent is not polar enough.

  • Solution: Gradually increase the polarity of the mobile phase. For example, if you are using 5% ethyl acetate in hexane, try increasing to 10% or 20%. Monitor the elution with TLC.

Issue 2: The product is eluting too quickly with impurities.

  • Possible Cause: The eluent is too polar.

  • Solution: Decrease the polarity of the mobile phase. For instance, if you are using 20% ethyl acetate in hexane, try 10% or 5%.

Issue 3: The separation is poor, and fractions are still mixed.

  • Possible Cause 1: The column was improperly packed (e.g., air bubbles, cracks).

  • Solution 1: Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.

  • Possible Cause 2: The column was overloaded with the crude sample.

  • Solution 2: Use a larger column or reduce the amount of sample loaded. A general guideline is a 30:1 to 100:1 ratio of silica gel to crude product by weight for difficult separations.[5]

  • Possible Cause 3: The sample was loaded in too much solvent.

  • Solution 3: Dissolve the sample in the absolute minimum amount of solvent for loading.[6]

Issue 4: Streaking or tailing of the product band on the column.

  • Possible Cause: The sample is not fully soluble in the eluent or is interacting too strongly with the silica gel.

  • Solution: Ensure the sample is fully dissolved before loading. If streaking persists, consider using a different solvent system. For some compounds, adding a very small amount of a slightly more polar solvent can help, but this should be done with caution as it can affect separation.

troubleshooting_guide cluster_elution Elution Issues cluster_separation Separation Issues cluster_solutions Solutions start Problem Encountered no_elution No Product Elution start->no_elution fast_elution Product Elutes Too Fast start->fast_elution poor_sep Poor Separation start->poor_sep streaking Streaking/Tailing start->streaking inc_polarity Increase Eluent Polarity no_elution->inc_polarity dec_polarity Decrease Eluent Polarity fast_elution->dec_polarity repack Repack Column / Check for Cracks poor_sep->repack reduce_load Reduce Sample Load poor_sep->reduce_load min_solvent Use Minimal Loading Solvent poor_sep->min_solvent streaking->min_solvent change_solvent Change Solvent System streaking->change_solvent

Caption: Troubleshooting guide for common column chromatography issues.

References

Preventing ether cleavage in cyclohexyl methyl ether reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you mitigate and prevent the unwanted cleavage of cyclohexyl methyl ether during your chemical reactions.

Troubleshooting Unwanted Ether Cleavage

Here are some common issues encountered during reactions involving substrates with a this compound moiety and strategies to resolve them.

Question: I am observing significant cleavage of my this compound group during a reaction that requires acidic conditions. What are my options?

Answer:

This compound is susceptible to cleavage under strongly acidic conditions, especially in the presence of strong nucleophiles like bromide or iodide ions.[1][2][3] The cleavage typically proceeds via an SN2 mechanism where the nucleophile attacks the less sterically hindered methyl group.[1][2] To address this, consider the following strategies:

  • Use of Milder Lewis Acids: If a Lewis acid is required, opt for one that is less prone to causing ether cleavage. Boron trifluoride etherate (BF₃·OEt₂) can sometimes be used as a milder alternative to stronger Lewis acids like boron tribromide (BBr₃).

  • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Ether cleavage is often more prevalent at elevated temperatures.[4]

  • Reduced Reaction Time: Minimize the reaction time to reduce the exposure of the ether to the acidic conditions. Monitor the reaction progress closely and quench it as soon as the desired transformation is complete.

  • Alternative Catalysts: For certain reactions, it may be possible to use a solid-supported acid catalyst that can be easily filtered off, potentially reducing the concentration of acidic species in solution and minimizing side reactions.

  • Protecting Group Strategy: If the reaction chemistry allows, consider using a more robust protecting group for the hydroxyl functionality that is stable to the required acidic conditions.

Question: My reaction involves a Grignard reagent, and I'm seeing some loss of my this compound group. I thought ethers were stable under these conditions. What could be happening?

Answer:

While ethers like this compound are generally stable to Grignard reagents and are often used as solvents for such reactions, cleavage can occur under certain circumstances.[5][6] Here are some potential causes and solutions:

  • Impurities in the Grignard Reagent: The Grignard reagent itself might contain residual magnesium halides (MgX₂) which can act as Lewis acids and promote ether cleavage, especially at higher temperatures. Ensure your Grignard reagent is of high quality and used under strictly anhydrous conditions.

  • Reaction with Organometallic Bases: Although less common with Grignard reagents, very strong organometallic bases can deprotonate the carbon alpha to the ether oxygen, leading to decomposition pathways.[7] This is more of a concern with organolithium reagents.

  • Temperature: Grignard reactions can be exothermic. Maintaining a low temperature (e.g., 0 °C to room temperature) is crucial to minimize potential side reactions, including ether cleavage.[7]

Question: Can I use lithium aluminum hydride (LAH) for a reduction in the presence of a this compound?

Answer:

Yes, this compound is generally stable to lithium aluminum hydride (LAH) and other metal hydride reducing agents like sodium borohydride (B1222165) (NaBH₄).[8][9] Ethers are common solvents for LAH reductions precisely because of their inertness to these reagents.[8] However, it is always critical to ensure that the LAH reagent is not contaminated with acidic impurities from its manufacturing or handling. The workup of an LAH reaction typically involves the addition of water and sometimes acid. If acidic workup conditions are too harsh, they could induce ether cleavage after the reduction is complete. A careful quench with a reagent like ethyl acetate (B1210297) followed by a milder workup using Rochelle's salt or a saturated ammonium (B1175870) chloride solution is advisable.[8]

Frequently Asked Questions (FAQs)

Q1: What are the typical conditions that lead to the cleavage of this compound?

A1: The most common conditions for ether cleavage are the use of strong protic acids, particularly hydrohalic acids like HBr and HI, often at elevated temperatures.[2][3][4] Strong Lewis acids such as boron tribromide (BBr₃) and iodotrimethylsilane (B154268) (TMSI) are also very effective at cleaving ethers.[1][10]

Q2: Is this compound stable to basic conditions?

A2: Yes, this compound is highly stable under a wide range of basic conditions.[1] This makes it a suitable functional group to have present during reactions involving strong bases like sodium hydroxide, potassium carbonate, and alkoxides.

Q3: How can I choose a suitable protecting group for a hydroxyl group if a simple methyl ether is not robust enough for my reaction conditions?

A3: The choice of protecting group depends on the specific reaction conditions you need it to withstand. This is a concept known as "orthogonal protection," where you select protecting groups that can be removed under different conditions.[10][11] For example, if you need a group that is stable to acid but can be removed under other conditions, a benzyl (B1604629) (Bn) ether, which is removed by hydrogenolysis, could be a good choice.[5] Silyl ethers (like TBS or TIPS) are stable to many conditions but are readily cleaved by fluoride (B91410) ions.[5] The following table provides a qualitative overview of the stability of various ether-based protecting groups.

Data Presentation

Table 1: Qualitative Stability of Common Ether-Based Protecting Groups for Alcohols

Protecting GroupReagents for CleavageStability to Strong AcidsStability to Strong BasesStability to NucleophilesStability to Hydrogenolysis
Methyl (Me) HBr, HI, BBr₃, TMSI Low High High High
Benzyl (Bn)H₂, Pd/CModerateHighHighLow
p-Methoxybenzyl (PMB)DDQ, CAN, H₂/Pd/C, AcidLowHighHighLow
Tetrahydropyranyl (THP)Aqueous AcidLowHighHighHigh
Methoxymethyl (MOM)AcidLowHighHighHigh
tert-Butyldimethylsilyl (TBS)F⁻ (e.g., TBAF), AcidModerateHighHighHigh

This table provides a general guide. The actual stability can depend on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Grignard Reaction on a Substrate Containing a this compound Moiety

This protocol describes a general procedure for the reaction of a Grignard reagent with an electrophile (e.g., an aldehyde or ketone) on a molecule that also contains a this compound group, with the aim of preserving the ether.

Materials:

  • Substrate containing this compound and an electrophilic functional group

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Magnesium turnings

  • Alkyl or aryl halide

  • Iodine crystal (as an initiator)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet.

  • Grignard Reagent Preparation:

    • Place magnesium turnings in the flask.

    • Add a small crystal of iodine.

    • In the dropping funnel, prepare a solution of the alkyl or aryl halide in anhydrous diethyl ether or THF.

    • Add a small portion of the halide solution to the magnesium. If the reaction does not start (indicated by bubbling and a color change), gently warm the flask.

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with the Substrate:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve the substrate containing the this compound in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add the substrate solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer two more times with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product, which can then be purified by column chromatography.

Protocol 2: Reduction of an Ester with Lithium Aluminum Hydride (LAH) in the Presence of a this compound

This protocol outlines the reduction of an ester to an alcohol on a molecule containing a this compound group.

Materials:

  • Substrate containing this compound and an ester functional group

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Lithium aluminum hydride (LAH)

  • Ethyl acetate

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or 1 M HCl (use with caution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Apparatus Setup: Set up a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen or argon inlet.

  • LAH Suspension:

    • Carefully add the required amount of LAH to anhydrous diethyl ether or THF in the flask at 0 °C under an inert atmosphere.

  • Substrate Addition:

    • Dissolve the ester-containing substrate in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add the substrate solution dropwise to the stirred LAH suspension at 0 °C.

    • After the addition is complete, the reaction can be stirred at 0 °C or allowed to warm to room temperature. Monitor the reaction by TLC.

  • Workup:

    • Cool the reaction mixture to 0 °C.

    • Carefully and slowly add ethyl acetate to quench any excess LAH.

    • Slowly add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form.

    • Alternatively, for a more traditional workup (use with caution due to potential ether cleavage), slowly add water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and remove the solvent under reduced pressure to yield the crude alcohol. Purify as necessary.

Visualizations

Ether_Cleavage_Mechanism ether This compound protonated_ether Protonated Ether (Oxonium Ion) ether->protonated_ether Protonation transition_state SN2 Transition State protonated_ether->transition_state Nucleophilic Attack on Methyl Group products Cyclohexanol + Methyl Halide transition_state->products Cleavage reagents H-X (e.g., HBr, HI) reagents->protonated_ether nucleophile X⁻ (Nucleophile) nucleophile->transition_state caption Figure 1. SN2 mechanism of acid-catalyzed cleavage of this compound.

Figure 1. SN2 mechanism of acid-catalyzed cleavage of this compound.

Troubleshooting_Workflow start Unwanted Ether Cleavage Observed check_conditions Identify Reaction Conditions start->check_conditions acidic Acidic Conditions check_conditions->acidic Acidic? basic Basic/Nucleophilic Conditions check_conditions->basic Basic? organometallic Organometallic (e.g., Grignard) check_conditions->organometallic Organometallic? acid_q1 Is a strong acid (HBr, HI, BBr₃) used? acidic->acid_q1 basic_a1 Ether is likely stable. Check for acidic impurities or unexpected reaction pathways. basic->basic_a1 organo_q1 Are reaction temperatures elevated? organometallic->organo_q1 acid_a1_yes Consider milder acids (e.g., BF₃·OEt₂) or alternative synthetic route. acid_q1->acid_a1_yes Yes acid_a1_no Lower temperature. Reduce reaction time. acid_q1->acid_a1_no No organo_a1_yes Maintain low temperature (e.g., 0 °C). organo_q1->organo_a1_yes Yes organo_a1_no Ensure anhydrous conditions. Check for Lewis acidic impurities (e.g., MgBr₂). organo_q1->organo_a1_no No caption Figure 2. Troubleshooting workflow for preventing ether cleavage.

Figure 2. Troubleshooting workflow for preventing ether cleavage.

References

Validation & Comparative

A Comparative Guide to Cyclohexyl Methyl Ether (CPME) and Tetrahydrofuran (THF) as Grignard Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is critical for the success of Grignard reactions, influencing reaction initiation, yield, and safety. While tetrahydrofuran (B95107) (THF) has traditionally been a stalwart solvent for these organometallic reactions, the emergence of "greener" alternatives has prompted a re-evaluation of solvent choice. This guide provides an objective comparison of cyclohexyl methyl ether (CPME) and THF, supported by experimental data, to inform solvent selection in Grignard-mediated syntheses.

Physical and Chemical Properties: A Head-to-Head Comparison

CPME presents several distinct physical properties when compared to THF, most notably its higher boiling point and lower water miscibility. These characteristics can offer advantages in industrial applications, such as easier product work-up and solvent recovery.

PropertyThis compound (CPME)Tetrahydrofuran (THF)
Molecular Formula C₆H₁₂OC₄H₈O
Molar Mass 114.19 g/mol 72.11 g/mol
Boiling Point 106 °C[1]66 °C
Melting Point < -140 °C[2]-108.4 °C
Density 0.863 g/mL (at 20 °C)[1]0.889 g/mL (at 20 °C)
Flash Point -1 °C[1]-14 °C
Water Solubility 1.1 g/100 g (at 23 °C)[2][3]Miscible
Peroxide Formation Low[1][4]High[2][4]

Performance in Grignard Reactions: Experimental Data

The choice of solvent can significantly impact the yield of a Grignard reaction. Below is a summary of comparative yield data for the reaction of various organobromides with benzaldehyde.

OrganobromideSolventYield of Grignard Reagent (%)Isolated Yield of Alcohol (%)
3-BromoanisoleCPME9198
3-BromoanisoleTHF9599
3-Bromoanisole2-MeTHF9499
Benzyl (B1604629) BromideCPME-45
Benzyl BromideTHF-27
Benzyl BromideEt₂O-94
Benzyl Bromide2-MeTHF-90

Data for 3-Bromoanisole from Kobayashi et al. (2016). Yield of Grignard reagent was estimated from titration. Isolated yield is based on benzaldehyde.[4] Data for Benzyl Bromide from a study in Green Chemistry. Yields are for the reaction with 2-butanone.[5]

The data indicates that for the reaction of 3-bromoanisole, CPME performs comparably to THF and 2-MeTHF, affording high yields of both the Grignard reagent and the final alcohol product.[4] However, in the case of benzyl bromide, CPME gives a significantly lower yield than diethyl ether and 2-MeTHF, although it is superior to THF where the formation of the Wurtz coupling by-product is a major issue.[5] It has been noted that CPME may have a negative effect on the metalation of aryl chlorides, sometimes necessitating the use of a co-solvent like THF.[3][6]

Safety Considerations

A significant advantage of CPME over THF is its lower propensity for peroxide formation.[1][4] Ethereal solvents can form explosive peroxides upon exposure to air and light, and THF is particularly notorious for this hazard.[2][4] The reduced risk of peroxide formation with CPME enhances laboratory safety, especially in large-scale operations.

Experimental Protocols

General Grignard Reaction Pathway

The fundamental process of a Grignard reaction involves the formation of an organomagnesium halide, which then acts as a nucleophile, attacking an electrophilic carbon, such as the carbonyl carbon of an aldehyde or ketone.

References

Cyclohexyl Methyl Ether (CPME): A Superior Alternative to Diethyl Ether in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the pursuit of safer, more efficient, and environmentally conscious chemical processes, the choice of solvent is paramount. For decades, diethyl ether (DEE) has been a staple in organic synthesis, valued for its solvating properties. However, its high volatility, propensity for peroxide formation, and significant safety concerns have driven the search for superior alternatives. Cyclohexyl methyl ether (CPME) has emerged as a compelling replacement, offering a host of advantages in terms of performance, safety, and environmental impact. This guide provides a detailed, data-driven comparison of CPME and DEE, equipping researchers with the information needed to make informed decisions for their laboratory and process chemistry needs.

Physicochemical Properties: A Foundation of Advantage

The distinct structural differences between CPME and DEE give rise to a range of physicochemical properties that underpin CPME's superior performance in many applications. CPME's higher boiling point and flash point, coupled with its lower water solubility, contribute to safer and more efficient reaction and workup procedures.

PropertyThis compound (CPME)Diethyl Ether (DEE)Advantage of CPME
Boiling Point 135 °C[1]34.6 °C[2]Higher boiling point allows for reactions at elevated temperatures, potentially increasing reaction rates and reducing reaction times.[3] It also reduces solvent loss through evaporation.
Melting Point -74 °C[1]-116.3 °C[2]The low melting point of CPME makes it suitable for a wide range of reaction temperatures, including low-temperature reactions.[3]
Flash Point 22 °C-45 °CA significantly higher flash point reduces the risk of fire and explosion, enhancing laboratory safety.[3]
Water Solubility 1.1 g/100 g at 23 °C[4]~6 g/LLow water miscibility simplifies aqueous workups, reduces the formation of emulsions, and allows for efficient solvent recovery.[3]
Peroxide Formation Very sluggish[5]RapidCPME exhibits a much lower tendency to form explosive peroxides, a major safety hazard associated with DEE.[5]
Heat of Vaporization Lower than other ethers despite higher boiling point[3]HigherLower heat of vaporization translates to energy savings during solvent recovery and distillation processes.[3]
Stability Stable under acidic and basic conditions[3][6]Less stable, particularly with strong bases at elevated temperaturesGreater stability allows for a broader range of reaction conditions, including those involving strong acids or bases.[3]

Performance in Key Chemical Transformations

The advantages of CPME extend beyond its physical properties and translate into improved performance in a variety of important chemical reactions.

Grignard Reactions

Grignard reagents are fundamental in C-C bond formation. While DEE is a traditional solvent for these reactions, CPME offers notable improvements.

Experimental Data: A study by Kobayashi demonstrated the successful generation and use of various Grignard reagents in CPME.[4] For instance, the reaction of aryl and alkyl bromides with magnesium in CPME at approximately 60 °C efficiently produced the corresponding Grignard reagents.[4] These reagents were found to be stable in CPME for at least three months at 0 °C.[4]

Comparison: In contrast to DEE, the higher boiling point of CPME allows for the formation of Grignard reagents from less reactive halides that may require heating.[4] Furthermore, the stability of Grignard reagents in CPME is a significant advantage for storage and subsequent use.

Experimental Protocol: Preparation of Phenylmagnesium Bromide in CPME

  • Apparatus: A three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is dried in an oven and cooled under a stream of nitrogen.

  • Reagents:

  • Procedure:

    • Magnesium turnings are placed in the flask.

    • A solution of bromobenzene in CPME is added to the dropping funnel.

    • A small portion of the bromobenzene solution is added to the magnesium to initiate the reaction. The initiation may require gentle heating.

    • Once the reaction has started (indicated by a color change and gentle reflux), the remaining bromobenzene solution is added dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, the mixture is stirred at room temperature or heated to 60 °C until the magnesium is consumed.

    • The resulting Grignard reagent solution is then ready for use.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a crucial method for the synthesis of cyclopropanes. Comparative studies have shown that CPME can significantly accelerate this reaction compared to DEE.

Experimental Data: Research by Sugimura revealed that the Simmons-Smith cyclopropanation reaction proceeds approximately 10 times faster in CPME than in diethyl ether.[4] The higher boiling point and apolarity of CPME are credited for this enhanced efficiency, which also led to improved yields and diastereocontrol in some cases.[4]

Experimental Protocol: Simmons-Smith Cyclopropanation

  • Apparatus: A round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Reagents:

    • Alkene substrate

    • Diiodomethane

    • Zinc-copper couple

    • This compound (CPME) or Diethyl ether (DEE) as solvent

  • Procedure:

    • The alkene substrate and the solvent (CPME or DEE) are added to the flask.

    • The zinc-copper couple is added to the stirred solution.

    • Diiodomethane is added dropwise to the mixture.

    • The reaction is stirred at room temperature or gently heated, and the progress is monitored by TLC or GC.

    • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

    • The organic layer is separated, washed, dried, and concentrated to yield the cyclopropanated product.

Safety and Environmental Profile: A Greener Choice

CPME presents a significantly improved safety and environmental profile compared to DEE, aligning with the principles of green chemistry.

  • Reduced Flammability: The much higher flash point of CPME makes it a less flammable solvent, reducing the risk of laboratory fires.[3]

  • Minimal Peroxide Formation: The resistance of CPME to forming explosive peroxides is a critical safety advantage, eliminating a notorious hazard associated with aged samples of DEE.[5]

  • Lower Toxicity: Toxicological studies have shown that CPME has low acute and subchronic toxicity, with negative genotoxicity and mutagenicity.[6][7] While it can be a skin and eye irritant, its overall toxicity profile is more favorable than that of many traditional ether solvents.[7]

  • Solvent Recovery and Reduced Waste: Due to its low water solubility, CPME is easily separated from aqueous phases, leading to high recovery rates of over 90%.[3] This not only reduces solvent consumption and waste but also minimizes the environmental impact. The ability to use CPME for both reaction and extraction steps can eliminate the need for additional solvents, further streamlining processes and reducing waste.[3]

Logical Workflow: Solvent Selection and Process Optimization

The decision to replace a conventional solvent like DEE with a greener alternative like CPME involves a logical workflow that considers various aspects of the chemical process.

Solvent_Selection_Workflow Start Identify Need for Greener Solvent Assess_Properties Assess Physicochemical Properties (Boiling Point, Safety, etc.) Start->Assess_Properties Decision Decision: CPME vs. DEE Assess_Properties->Decision Evaluate_Performance Evaluate Performance in Key Reactions Evaluate_Performance->Decision Consider_Safety Consider Safety & Environmental Impact (Toxicity, Peroxide Formation) Consider_Safety->Decision Analyze_Workup Analyze Workup & Recovery (Water Solubility, Azeotrope) Analyze_Workup->Decision Implement Implement CPME in Process Decision->Implement Select CPME Optimize Optimize Reaction Conditions Implement->Optimize

Caption: Logical workflow for selecting CPME over DEE.

Conclusion

The evidence strongly supports the classification of this compound as a superior alternative to diethyl ether for a wide range of applications in organic synthesis. Its advantageous physicochemical properties, including a higher boiling point, lower volatility, and enhanced stability, translate to improved reaction performance, particularly in Grignard reactions and Simmons-Smith cyclopropanations. Critically, CPME's significantly improved safety profile, characterized by a high flash point and resistance to peroxide formation, mitigates key hazards associated with DEE. Furthermore, its low water solubility and high recovery rate align with the principles of green chemistry, reducing environmental impact and operational costs. For researchers and drug development professionals seeking to enhance the safety, efficiency, and sustainability of their chemical processes, CPME represents a compelling and scientifically validated choice.

References

A Comparative Guide to Cyclohexyl Methyl Ether and Cyclopentyl Methyl Ether (CPME) in Green Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a solvent is a critical decision in chemical synthesis, with significant implications for reaction efficiency, safety, and environmental impact. In the pursuit of greener and more sustainable chemical processes, the evaluation of alternative solvents to replace hazardous traditional options is paramount. This guide provides a detailed comparison of two ether solvents: cyclohexyl methyl ether and the increasingly popular cyclopentyl methyl ether (CPME), examining their properties and performance through the lens of green chemistry.

Executive Summary

Cyclopentyl methyl ether (CPME) has emerged as a leading green solvent alternative, lauded for its favorable physical properties, enhanced safety profile, and broad applicability in a range of chemical transformations.[1][2] It boasts low peroxide formation, high stability under acidic and basic conditions, and excellent properties for recovery and recycling.[3][4] In contrast, this compound is a less-studied solvent for which comprehensive green chemistry metrics and comparative performance data are not as readily available. This guide compiles the existing data for both solvents to facilitate an informed selection process.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key physical, safety, and green chemistry properties of this compound and CPME.

Table 1: Physical Properties

PropertyThis compoundCyclopentyl Methyl Ether (CPME)Reference(s)
CAS Number 931-56-65614-37-9[5],[6]
Molecular Formula C₇H₁₄OC₆H₁₂O[5],[6]
Molecular Weight 114.19 g/mol 100.16 g/mol [5],[6]
Boiling Point 135 °C106 °C[5],[6]
Melting Point -74 °C< -140 °C,[6]
Density 0.8756 g/cm³0.86 g/cm³[5],[6]
Flash Point Not readily available-1 °C[6]
Water Solubility Not readily available1.1 g/100 g[2]
Heat of Vaporization Not readily availableLow[4]

Table 2: Safety and Hazard Information

HazardThis compoundCyclopentyl Methyl Ether (CPME)Reference(s)
GHS Pictograms FlammableFlammable, Irritant, Health Hazard[7],[1]
Hazard Statements H225 (Highly flammable liquid and vapor)H225 (Highly flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[7],[1]
Toxicity Data not readily availableLow acute toxicity, moderate to severe skin and eye irritation, negative mutagenicity.[1][8]
Peroxide Formation Data not readily availableLow tendency for peroxide formation.[3]

Table 3: Green Chemistry and Sustainability

MetricThis compoundCyclopentyl Methyl Ether (CPME)Reference(s)
Synthesis Typically Williamson ether synthesis.100% atom-economical addition of methanol (B129727) to cyclopentene.[9],[10]
Renewable Feedstock Potential Possible from cyclohexanol (B46403) (petrochemical-derived).Can be envisaged from bio-based precursors like cyclopentanol (B49286) derived from furfural.[3]
Biodegradability Data not readily available.Data not readily available, but ether structure can be recalcitrant.
Recyclability Data not readily available.High due to hydrophobicity and low heat of vaporization.[4]

Experimental Performance and Protocols

Direct comparative experimental data for this compound and CPME in key organic reactions is limited in the literature. However, CPME has been extensively studied as a green solvent in various transformations.

Grignard Reactions

CPME has been successfully employed as a solvent for Grignard reactions, offering a safer alternative to traditional ethers like diethyl ether and THF.[11][12] Its high boiling point allows for a wider reaction temperature range, and its hydrophobicity simplifies the work-up procedure.

Experimental Protocol: Grignard Reaction in CPME (General)

  • Materials: Magnesium turnings, organic halide, carbonyl compound, anhydrous CPME, iodine (as initiator).

  • Procedure:

    • Dry all glassware thoroughly.

    • To a flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings and a crystal of iodine.

    • Add a small portion of a solution of the organic halide in anhydrous CPME to initiate the reaction.

    • Once the reaction begins, add the remaining organic halide solution dropwise to maintain a gentle reflux.

    • After the formation of the Grignard reagent is complete, cool the reaction mixture.

    • Slowly add a solution of the carbonyl compound in anhydrous CPME.

    • After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it to obtain the product.

Suzuki-Miyaura Coupling

CPME has also been identified as a recommended green solvent for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry.[13] It can effectively replace more hazardous solvents like dioxane and THF.

Experimental Protocol: Suzuki-Miyaura Coupling in CPME (General)

  • Materials: Aryl halide, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), CPME.

  • Procedure:

    • To a reaction vessel, add the aryl halide, arylboronic acid, palladium catalyst, and base.

    • Add CPME as the solvent.

    • Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitor by TLC or GC).

    • Cool the reaction mixture and add water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.

    • Purify the crude product by chromatography.

Visualization of Solvent Selection Logic

The choice of a solvent in green chemistry is a multi-faceted decision. The following diagram illustrates a logical workflow for selecting between this compound and CPME based on key green chemistry principles.

Solvent_Selection_Workflow Start Solvent Selection for a Reaction Green_Principles Consider Green Chemistry Principles Start->Green_Principles Safety Safety Assessment (Toxicity, Flammability, Peroxide Formation) Green_Principles->Safety Environmental Environmental Impact (Synthesis, Biodegradability, Recyclability) Green_Principles->Environmental Performance Reaction Performance (Yield, Selectivity, Reaction Time) Green_Principles->Performance Decision Decision Safety->Decision Environmental->Decision Performance->Decision CPME_Adv CPME: Well-documented - Low Peroxide Formation - High Stability - Good Recyclability - Proven Performance CPME_Adv->Decision CHME_Disadv This compound: Limited Data - Unknown Peroxide Tendency - Synthesis less atom-economical - Performance data lacking CHME_Disadv->Decision Select_CPME Select CPME for Greener Process Decision->Select_CPME Sufficient Data & Favorable Profile Further_Eval Further Evaluation Needed for This compound Decision->Further_Eval Insufficient Data

Caption: A decision workflow for solvent selection based on green chemistry criteria.

Conclusion

Based on the currently available data, cyclopentyl methyl ether (CPME) is demonstrably a superior choice over this compound from a green chemistry perspective. Its well-documented advantages, including a more atom-economical synthesis, lower peroxide formation tendency, proven performance in a variety of important chemical reactions, and favorable properties for recovery and reuse, align well with the principles of sustainable chemistry.[2][3][4][10]

While this compound may have applications as a non-polar solvent, the significant lack of data regarding its safety profile, environmental impact, and performance in common synthetic transformations makes it a less desirable option for researchers and professionals committed to implementing greener laboratory practices. Further research and comprehensive evaluation of this compound are necessary to determine if it can be considered a viable green solvent alternative. For now, CPME stands out as a well-characterized and validated green solvent that can contribute to safer, more efficient, and environmentally responsible chemical synthesis.

References

A Comprehensive Comparison of Cyclohexyl Methyl Ether and Other Ether Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, process efficiency, and overall safety. While traditional ether solvents like tetrahydrofuran (B95107) (THF) have been widely used, there is a growing demand for alternatives that offer improved performance and a better environmental profile. This guide provides a detailed comparison of cyclohexyl methyl ether (CHME) with other common ether solvents, namely cyclopentyl methyl ether (CPME), THF, and 2-methyltetrahydrofuran (B130290) (2-MeTHF), supported by experimental data to inform solvent selection in research and development.

Physicochemical Properties: A Tabular Comparison

A summary of key physicochemical properties of the four ether solvents is presented below, offering a direct comparison of their fundamental characteristics.

PropertyThis compound (CHME)Cyclopentyl Methyl Ether (CPME)Tetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)
Molecular Formula C₇H₁₄OC₆H₁₂OC₄H₈OC₅H₁₀O
Molecular Weight ( g/mol ) 114.19100.1672.1186.13
Boiling Point (°C) 133-135[1][2]1066680
Melting Point (°C) -74[1][2]-140-108.4-136
Density (g/cm³ at 20°C) 0.86[1]0.860.890.86
Flash Point (°C) 20.7[3]-1-21-11
Water Solubility Slightly soluble[4]1.1 g/100 g at 23°C[5]Miscible14 g/100 mL at 20°C
Azeotrope with Water (% water) Data not readily available16.3%None10.4% (at 71°C)

Performance in Key Organic Reactions

The performance of a solvent is best evaluated in the context of specific chemical transformations. This section compares the utility of CHME, CPME, THF, and 2-MeTHF in several widely used organic reactions.

Grignard Reactions

Grignard reactions are fundamental for carbon-carbon bond formation, and the choice of ether solvent is crucial for the formation and reactivity of the Grignard reagent.

  • This compound (CHME): As a non-polar ether, CHME can be used as a solvent for Grignard reactions, although its higher boiling point compared to diethyl ether or THF may require adjustments to reaction conditions.

  • CPME: Systematic studies have shown that a variety of Grignard reagents can be successfully prepared and used in CPME.[6] In some cases, the use of an activator like diisobutylaluminum hydride (DIBAL-H) is beneficial.[6]

  • THF and 2-MeTHF: Both are common solvents for Grignard reactions. 2-MeTHF, in particular, has been highlighted as a greener alternative to THF and has shown comparable or even superior performance in suppressing the formation of Wurtz-coupling byproducts in certain cases.[7]

A logical workflow for selecting a solvent for a Grignard reaction, considering factors like safety, performance, and environmental impact, is depicted in the following diagram.

Solvent_Selection_Grignard cluster_solvents Ether Solvents start Start: Need for Grignard Reagent safety Safety Assessment (Peroxide Formation, Flash Point) start->safety performance Performance Evaluation (Yield, Byproducts) safety->performance If safe CHME CHME safety->CHME CPME CPME safety->CPME THF THF safety->THF MeTHF 2-MeTHF safety->MeTHF green Green Chemistry Metrics (Renewable, Recyclable) performance->green If performs well performance->CHME performance->CPME performance->THF performance->MeTHF decision Optimal Solvent Selection green->decision If sustainable green->CHME green->CPME green->THF green->MeTHF

Workflow for Grignard solvent selection.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The solvent plays a key role in solubilizing the reactants and catalyst, and in influencing the reaction kinetics.

  • CPME, THF, and 2-MeTHF: Studies have compared these solvents in Suzuki-Miyaura reactions. In one study, THF provided the best results in a palladium-on-carbon catalyzed reaction.[8] However, it's also noted that the Suzuki-Miyaura reaction can be relatively insensitive to the choice of solvent in some cases, making it a less informative reaction for demonstrating the general performance of a new solvent.[9]

Williamson Ether Synthesis

This classic SN2 reaction for the preparation of ethers is sensitive to the solvent's ability to solvate the alkoxide nucleophile.

Safety and Environmental Considerations

Peroxide Formation

A significant safety concern with ether solvents is the formation of explosive peroxides upon exposure to air and light.

  • CHME: As a cyclic ether, it is expected to have a tendency to form peroxides.

  • CPME: It is known to have a significantly lower and slower rate of peroxide formation compared to THF and 2-MeTHF.[11]

  • THF and 2-MeTHF: Both are known to form peroxides, with THF being particularly notorious. 2-MeTHF is reported to be less prone to peroxide formation than THF.[7]

The general pathway for peroxide formation in ethers is illustrated below.

Peroxide_Formation Ether R-O-R' (Ether) Ether_Radical R-O-R'• (Ether Radical) Ether->Ether_Radical H• abstraction Oxygen O₂ (Air) Radical_Initiator Light, Heat Peroxy_Radical R-O(O•)-R' Ether_Radical->Peroxy_Radical + O₂ Hydroperoxide R-O(O-H)-R' (Hydroperoxide) Peroxy_Radical->Hydroperoxide + H• Explosive_Peroxides Polymeric Peroxides, etc. (Explosive) Hydroperoxide->Explosive_Peroxides Concentration, Heat, Shock

Generalized pathway of peroxide formation in ethers.
GHS Hazard Information

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized way to communicate hazard information.

SolventGHS Hazard Statements
This compound H225: Highly flammable liquid and vapor.[3]
Cyclopentyl Methyl Ether H225: Highly flammable liquid and vapor. H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.[6][12]
Tetrahydrofuran H225: Highly flammable liquid and vapor. H302: Harmful if swallowed. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H351: Suspected of causing cancer. EUH019: May form explosive peroxides.[8][13][14]
2-Methyltetrahydrofuran H225: Highly flammable liquid and vapor. H302: Harmful if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage. EUH019: May form explosive peroxides.[7][15][16]

Experimental Protocols

Detailed experimental protocols are essential for reproducing and comparing solvent performance. Below are representative procedures for key experiments.

Experimental Protocol: Grignard Reaction in CPME

This protocol is adapted from a systematic study of Grignard reactions in CPME.[6]

Materials:

  • Magnesium turnings

  • Appropriate aryl or alkyl halide

  • Diisobutylaluminum hydride (DIBAL-H) solution (as activator)

  • Cyclopentyl methyl ether (CPME), anhydrous

  • Aldehyde or ketone for reaction

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a suspension of well-ground magnesium turnings (30 mmol) in CPME (3 mL) in a flame-dried, three-necked flask under an inert atmosphere, add the DIBAL-H activator (0.15 mmol).

  • After stirring for 30 minutes at room temperature, heat the suspension to 60°C.

  • Add a solution of the halide (20 mmol) in CPME (13 mL) dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring at 60°C for a total of 3 hours.

  • Allow the reaction mixture to cool to room temperature. The concentration of the Grignard reagent can be determined by titration.

  • For the reaction with an electrophile, add the Grignard solution (1.2 equivalents) to a solution of the aldehyde or ketone (1 equivalent) in CPME at the desired temperature.

  • After the reaction is complete, quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an appropriate organic solvent, dry the organic layer, and purify by standard methods (e.g., column chromatography).

Experimental Protocol: Determination of Solvent Polarity using Reichardt's Dye

The polarity of a solvent can be empirically determined using solvatochromic dyes like Reichardt's dye.[1][13]

Materials:

  • Reichardt's dye (2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenoxide)

  • The ether solvents to be tested (CHME, CPME, THF, 2-MeTHF)

  • UV-Vis spectrophotometer

  • Volumetric flasks and cuvettes

Procedure:

  • Prepare a dilute solution of Reichardt's dye in each of the ether solvents (e.g., ~1 x 10⁻⁴ M).

  • Record the UV-Vis absorption spectrum for each solution over a range of 400-900 nm.

  • Identify the wavelength of maximum absorbance (λ_max) for the long-wavelength charge-transfer band.

  • Calculate the molar transition energy, E_T(30), in kcal/mol using the following equation: E_T(30) (kcal/mol) = 28591 / λ_max (nm)

  • The E_T(30) value is a direct measure of the solvent's polarity; a higher E_T(30) value indicates a more polar solvent.

Conclusion

The selection of an appropriate ether solvent requires a careful consideration of its physicochemical properties, performance in specific reactions, safety profile, and environmental impact. While THF has been a workhorse in organic synthesis, alternatives like 2-MeTHF and CPME offer significant advantages in terms of safety (lower peroxide formation) and sustainability. This compound, with its higher boiling point and moderate polarity, presents another viable option, although more direct comparative studies are needed to fully elucidate its performance against other greener ether solvents across a broader range of applications. This guide provides a foundational dataset to aid researchers in making more informed and responsible solvent choices in their synthetic endeavors.

References

A Comparative Guide to Validating the Purity of Synthesized Cyclohexyl Methyl Ether by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for validating the purity of synthesized cyclohexyl methyl ether. Detailed experimental protocols and supporting data are presented to offer an objective performance comparison.

Synthesis of this compound

The most common and versatile method for synthesizing this compound is the Williamson ether synthesis.[1][2][3][4][5] This SN2 reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. In the case of this compound, cyclohexanol (B46403) is treated with a strong base, such as sodium hydride, to form the sodium cyclohexoxide. This is followed by the addition of a methyl halide, like methyl iodide, to yield the final ether product.[6][7]

An alternative approach is the acid-catalyzed etherification of cyclohexanol with methanol, which offers high atom economy.[6]

Purity Validation by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds, making it highly suitable for assessing the purity of synthesized this compound.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

  • Dissolve 10 µL of the synthesized this compound in 990 µL of a suitable volatile solvent (e.g., dichloromethane (B109758) or diethyl ether) to prepare a 1% (v/v) solution.

  • Vortex the solution to ensure homogeneity.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 10 °C/min.

    • Hold: Maintain at 150 °C for 2 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-350.

3. Data Analysis:

  • The total ion chromatogram (TIC) is analyzed to determine the retention time of each component.

  • The mass spectrum of each peak is compared with a reference library (e.g., NIST) to identify the compounds.

  • Purity is calculated based on the relative peak area percentages in the chromatogram.

Data Presentation: GC-MS Purity Analysis

The following table summarizes hypothetical GC-MS data for a this compound sample synthesized via the Williamson ether synthesis.

Peak No.Retention Time (min)Compound NameMolecular Weight ( g/mol )Peak Area (%)Identification Method
14.5Diethyl Ether (Solvent)74.12-MS Library Match
28.2Cyclohexene82.140.5MS Library Match
39.5Cyclohexanol (Unreacted)100.162.0MS Library Match
410.8This compound 114.19 97.3 MS Library Match
512.1Dicyclohexyl Ether182.320.2MS Library Match

Workflow for GC-MS Purity Validation

GCMS_Workflow A Synthesized Cyclohexyl Methyl Ether B Sample Preparation (Dilution in Solvent) A->B C GC-MS Injection B->C D Separation in GC Column C->D E Ionization and Fragmentation (MS) D->E F Data Acquisition (Chromatogram & Spectra) E->F G Data Analysis (Peak Integration & Library Search) F->G H Purity Report G->H

Caption: Workflow for purity validation of this compound using GC-MS.

Comparison with Alternative Analytical Methods

While GC-MS is a primary technique, other methods can provide complementary information for purity validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹³C NMR, is an excellent tool for structural elucidation and can be used to identify and quantify impurities.

Experimental Protocol: ¹H NMR

  • Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Analysis: Acquire the ¹H NMR spectrum. The purity can be estimated by integrating the signals corresponding to this compound and comparing them to the integrals of impurity signals.

High-Performance Liquid Chromatography (HPLC)

For less volatile impurities or when derivatization is not desired, HPLC can be a suitable alternative.

Experimental Protocol: HPLC

  • Instrument: Agilent 1260 Infinity II LC System (or equivalent).

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV detector at a suitable wavelength (if impurities are chromophoric) or a refractive index (RI) detector.

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

Comparative Summary of Analytical Techniques
TechniquePrincipleAdvantagesDisadvantages
GC-MS Separation by boiling point and polarity, followed by mass-based identification.High sensitivity and specificity; excellent for volatile compounds; provides structural information.Not suitable for non-volatile or thermally labile compounds.
NMR Nuclear spin transitions in a magnetic field.Provides detailed structural information; quantitative.Lower sensitivity compared to MS; may not detect trace impurities.
HPLC Partitioning between a stationary and mobile phase.Suitable for a wide range of compounds, including non-volatile ones.Identification is based on retention time, which is less specific than MS; may require chromophores for UV detection.

Logical Flow of Purity Validation

Purity_Validation_Flow cluster_synthesis Synthesis cluster_analysis Purity Analysis A Williamson Ether Synthesis or Acid-Catalyzed Etherification B Primary Analysis: GC-MS A->B C Purity > 95%? B->C D Further Purification (e.g., Distillation) C->D No F Final Purity Report C->F Yes D->B E Secondary Analysis (Optional): NMR or HPLC for confirmation F->E

Caption: Logical workflow for the synthesis and purity validation of this compound.

References

Comparative study of reaction kinetics in cyclohexyl methyl ether and dioxane

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Reaction Kinetics: Cyclohexyl Methyl Ether vs. Dioxane

In the landscape of chemical synthesis and solvent applications, understanding the reaction kinetics of ethers is paramount for process optimization and safety. This guide provides a comparative study of the reaction kinetics of two cyclic ethers: this compound (CPME) and 1,4-dioxane (B91453). While both are utilized in various chemical processes, their reactivity profiles exhibit notable differences, particularly in oxidation and acid-catalyzed reactions. This analysis aims to furnish researchers, scientists, and drug development professionals with a clear, data-driven comparison of these two compounds.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative kinetic data for this compound and dioxane. A significant disparity exists in the literature, with substantially more experimental kinetic data available for dioxane, particularly in the context of advanced oxidation processes.

Table 1: Reaction Kinetics Data for this compound

Reaction TypeReactant/CatalystTemperature (°C)SolventRate Constant (k)Activation Energy (Ea)Reference
Ether CleavageTriethylsilane / Cationic bis(phosphine)iridium complexesNot specifiedNot specifiedRelative rates discussed; quantitative data not providedNot specified[1][2]
Pyrolysis (Theoretical)ThermalNot specifiedGas PhaseCalculatedCalculated[3]

Table 2: Reaction Kinetics Data for 1,4-Dioxane

Reaction TypeReactant/CatalystTemperature (°C)SolventRate Constant (k)Activation Energy (Ea)Reference
Oxidation with •OHH₂O₂ / Fe(II) (Fenton's Reagent)Room TemperatureAqueous2.25 x 10⁸ M⁻¹s⁻¹Not specified[4][5][6]
Acid-Catalyzed HydrolysisH⁺15-95Dioxane-Water MixturesVaries with acid concentration and dioxane contentDependent on conditions[7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of kinetic studies. Below are summaries of experimental protocols for key reactions involving dioxane, as specific protocols for kinetic studies on this compound are not well-documented in the reviewed literature.

Oxidation of 1,4-Dioxane with Fenton's Reagent

Objective: To determine the second-order rate constant for the reaction of 1,4-dioxane with hydroxyl radicals.

Methodology:

  • Reaction Setup: Kinetic studies are typically conducted in a batch reactor.[5]

  • Reagents: Aqueous solutions of 1,4-dioxane at concentrations ranging from 2.27 x 10⁻³ mol/L to 5.68 x 10⁻³ mol/L are prepared.[5] The Fenton's reagent is prepared by adding a solution of ferrous sulfate (B86663) (FeSO₄) to a solution of hydrogen peroxide (H₂O₂).[4][6]

  • Procedure: The reaction is initiated by adding the Fenton's reagent to the dioxane solution under constant stirring. The pH of the reaction mixture is typically adjusted to be acidic.[4]

  • Monitoring: Aliquots of the reaction mixture are withdrawn at specific time intervals. The degradation of 1,4-dioxane is monitored using analytical techniques such as gas chromatography-mass spectrometry (GC-MS).[9]

  • Data Analysis: The rate of degradation of dioxane is used to calculate the pseudo-first-order rate constant under conditions of excess hydroxyl radicals. The second-order rate constant is then determined from the pseudo-first-order rate constant and the concentration of hydroxyl radicals.

Acid-Catalyzed Hydrolysis of 1,4-Dioxane

Objective: To investigate the kinetics of the acid-catalyzed hydrolysis of dioxane in aqueous mixtures.

Methodology:

  • Reaction Setup: The reaction is carried out in a constant-temperature bath to ensure isothermal conditions.

  • Reagents: Solutions of dioxane are prepared in various compositions of dioxane-water mixtures.[7][8] A strong acid, such as perchloric acid or sulfuric acid, is used as the catalyst.[7]

  • Procedure: The reaction is initiated by adding the acid catalyst to the dioxane solution.

  • Monitoring: The progress of the hydrolysis can be followed by various methods, including titration of the products or spectroscopic techniques. For slow reactions, samples can be taken at intervals and quenched before analysis. For faster reactions, a stopped-flow apparatus can be used to monitor the reaction in real-time.[10][11][12][13][14]5. Data Analysis: The rate constants are determined by fitting the concentration-time data to the appropriate integrated rate law. The effect of acid concentration and solvent composition on the rate constant is then analyzed to elucidate the reaction mechanism. [15]

Mandatory Visualization

Logical Relationship of Kinetic Study Components

G General Workflow for a Kinetic Study cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Define Reaction Conditions (Temperature, Pressure, Concentrations) B Prepare Reactant Solutions A->B C Initiate Reaction B->C D Monitor Reactant/Product Concentration vs. Time C->D E Plot Concentration vs. Time Data D->E F Determine Rate Law and Rate Constant (k) E->F G Investigate Temperature Dependence F->G H Calculate Activation Energy (Ea) G->H

Caption: General workflow for a chemical kinetics study.

Signaling Pathway for Fenton's Reagent Oxidation of Dioxane

G Fenton's Reagent Oxidation of Dioxane reagent Fenton's Reagent (H₂O₂ + Fe²⁺) oh_radical Hydroxyl Radical (•OH) Highly Reactive Oxidant reagent->oh_radical Generates dioxane 1,4-Dioxane intermediates Reaction Intermediates dioxane->intermediates Reacts with •OH products Degradation Products (e.g., CO₂, H₂O) intermediates->products Further Oxidation

Caption: Fenton's reagent generates hydroxyl radicals that oxidize dioxane.

Discussion and Conclusion

The available data clearly indicate that 1,4-dioxane has been the subject of more extensive kinetic studies compared to this compound. The high reactivity of dioxane with hydroxyl radicals, as evidenced by the large second-order rate constant, makes it susceptible to degradation through advanced oxidation processes. [4][5][6]This is a critical consideration for its environmental fate and remediation.

In contrast, the kinetic data for this compound is sparse. While it is known to undergo reactions such as ether cleavage, quantitative rate data under various conditions are not readily available in the public domain. [1][2][3][16][17]Theoretical studies suggest that kinetic parameters can be calculated, but experimental validation is essential. [3] For researchers and professionals in drug development, the higher stability of this compound to certain oxidative conditions, as implied by the lack of extensive degradation studies compared to dioxane, could be an advantage when a less reactive solvent is required. However, the lack of comprehensive kinetic data also highlights a knowledge gap that may warrant further investigation, especially in the context of process safety and byproduct formation.

References

A Comparative Analysis of Cyclopentyl Methyl Ether (CPME) and Traditional Solvents: Environmental and Safety Profiles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the pursuit of greener and safer laboratory and manufacturing practices, the selection of solvents has become a critical consideration for researchers and chemical professionals. Cyclopentyl methyl ether (CPME) has emerged as a promising alternative to conventional ethereal solvents, offering a unique combination of desirable physical properties and a more favorable environmental and safety profile. This guide provides an objective comparison of CPME with traditional solvents such as tetrahydrofuran (B95107) (THF), 2-methyltetrahydrofuran (B130290) (2-MeTHF), toluene, and cyclopentane, supported by quantitative data and experimental methodologies.

Physicochemical Properties and Safety Data

The following table summarizes key physicochemical properties and safety data for CPME and selected traditional solvents. These parameters are fundamental in assessing the operational safety and handling requirements of each solvent.

PropertyCyclopentyl Methyl Ether (CPME)Tetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)TolueneCyclopentane
CAS Number 5614-37-9[1]109-99-996-47-9[2]108-88-3287-92-3[3]
Molecular Formula C₆H₁₂O[1]C₄H₈OC₅H₁₀O[2]C₇H₈C₅H₁₀
Molecular Weight ( g/mol ) 100.16[1]72.1186.13[2]92.1470.1
Boiling Point (°C) 106[1][4]6680.2110.649.3
Melting Point (°C) -140[1][4]-108.4-136-95-93.9
Density (g/cm³ at 20°C) 0.863[1]0.8890.8540.8670.745
Flash Point (°C) -1[1][4]-14-114-37
Autoignition Temp. (°C) 180[4]321270480361
Explosion Limits (vol%) 1.84 - 9.92 - 11.81.5 - 8.91.1 - 7.11.1 - 8.7
Environmental Profile

The environmental impact of a solvent is assessed by its behavior in the environment, including its interaction with water and its biodegradability. A key safety concern with ether solvents is their tendency to form explosive peroxides upon storage.

PropertyCyclopentyl Methyl Ether (CPME)Tetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)TolueneCyclopentane
Water Solubility ( g/100g at 20°C) 1.1[5]Miscible140.050.015
Peroxide Formation Low[1]High[6]HighLowLow
Biodegradability Readily biodegradableNot readily biodegradable[6]Readily biodegradableReadily biodegradableNot readily biodegradable[7]

CPME's high hydrophobicity and low water solubility facilitate easier separation and recovery from aqueous mixtures, reducing wastewater and solvent waste.[8] Furthermore, its resistance to peroxide formation enhances safety during storage and handling.[1]

Toxicity Profile

The toxicity of a solvent is a critical factor in ensuring the health and safety of laboratory personnel. This table provides a comparative overview of the acute toxicity of the selected solvents.

PropertyCyclopentyl Methyl Ether (CPME)Tetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)TolueneCyclopentane
LD₅₀ (oral, rat, mg/kg) Harmful if swallowed (H302)[4][9]2880[6]>300[2]5000>5000
Skin Irritation Causes skin irritation (H315)[4][9]No skin irritation[6]Causes skin irritation[2]Causes skin irritation[10]Causes skin irritation[7]
Eye Irritation Causes serious eye irritation (H319)[4][9]Causes serious eye irritation[11]Causes serious eye damage[2]Causes serious eye irritationCauses eye irritation[7]
Carcinogenicity Not classifiedPossible human carcinogen (IARC Group 2B)[12]Not classified as carcinogen[2]Inadequate information to assess[13]No data
Mutagenicity Negative[9]Not classified as mutagen[2]Not classified as mutagen[2]No dataNo data
Permitted Daily Exposure (PDE) (mg/day) 1.5 (assumed Class 2 equivalent)[9]No dataNo dataNo dataNo data

Experimental Protocols

The data presented in this guide are determined by standardized experimental protocols to ensure reproducibility and comparability.

Acute Oral Toxicity Testing (OECD 420, 423, 425)

Objective: To determine the acute oral toxicity of a substance, typically expressed as the LD₅₀ (the dose that is lethal to 50% of the test population).

Methodology: The OECD provides several guidelines for acute oral toxicity studies, including the Fixed Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423), and the Up-and-Down Procedure (OECD 425).[8] These methods are designed to use fewer animals than traditional methods.[14]

  • Animal Selection: Healthy, young adult rodents (commonly rats) are used.[15]

  • Dose Administration: The test substance is administered in a single dose by gavage.[14][16] Animals are fasted before dosing.[14][15] The starting dose is selected based on available information or, in its absence, a default value is used.[14]

  • Observation: Animals are observed for a period of at least 14 days for signs of toxicity and mortality.[14][16] Observations include changes in skin, fur, eyes, and behavior.[14]

  • Data Analysis: The LD₅₀ value is determined based on the mortality at different dose levels. The substance is then classified according to the Globally Harmonised System (GHS).[8]

Flash Point Determination (ASTM D93)

Objective: To determine the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.

Methodology: The Pensky-Martens closed-cup test (ASTM D93) is a standard method for determining the flash point of flammable liquids.[17]

  • Apparatus: A brass test cup is filled with the test specimen and closed with a lid containing an ignition source.[17]

  • Procedure: The sample is heated and stirred at a specified rate.[17] At regular temperature intervals, the ignition source is dipped into the cup.[17]

  • Determination: The flash point is the temperature at which a flash is observed inside the cup.[17]

Ready Biodegradability Test (OECD 301F)

Objective: To assess the ready biodegradability of a chemical substance by aerobic microorganisms.

Methodology: The Manometric Respirometry Test (OECD 301F) measures oxygen consumption as an indicator of biodegradation.[18][19]

  • Setup: A known concentration of the test substance is added to a mineral medium inoculated with microorganisms (activated sludge) in a closed respirometer.[19][20]

  • Incubation: The respirometer is incubated at a constant temperature for 28 days.[19][20]

  • Measurement: The consumption of oxygen is measured over time by monitoring the pressure change in the respirometer.[21]

  • Data Analysis: The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD).[18] A substance is considered readily biodegradable if it reaches 60% biodegradation within the 28-day period.[18]

Peroxide Formation Test

Objective: To detect the presence of peroxides in organic solvents.

Methodology: A common qualitative method involves the use of potassium iodide.

  • Procedure: Mix 1-3 mL of the solvent with an equal volume of acetic acid in a test tube. Add a few drops of a 5% potassium iodide solution and shake.[22]

  • Observation: The appearance of a yellow to brown color indicates the formation of iodine, which signifies the presence of peroxides.[22] Commercial test strips are also available for a semi-quantitative assessment.[22]

Visualizations

Experimental Workflow for Solvent Safety Assessment

G cluster_0 Preliminary Assessment cluster_1 Toxicity Testing cluster_2 Physical Hazard Testing cluster_3 Environmental Fate Testing cluster_4 Final Evaluation A Literature Review of Known Hazards C Acute Toxicity (e.g., OECD 420/423/425) A->C B Physicochemical Property Analysis F Flash Point (e.g., ASTM D93) B->F K Risk Assessment C->K D Skin/Eye Irritation D->K E Mutagenicity/Carcinogenicity Screening E->K F->K G Autoignition Temperature G->K H Explosion Limits H->K I Biodegradability (e.g., OECD 301F) I->K J Water Solubility J->K L Classification & Labeling (GHS) K->L

Caption: Workflow for assessing the safety of a new solvent.

Solvent Selection Decision Tree

G A Start: Define Solvent Requirements B Low Toxicity? A->B C Readily Biodegradable? B->C Yes G Re-evaluate or Consider Alternatives B->G No D Low Peroxide Formation? C->D Yes C->G No E High Flash Point? D->E Yes D->G No F Select Solvent E->F Yes E->G No

Caption: Decision tree for green solvent selection.

References

Benchmarking the performance of cyclohexyl methyl ether in specific named reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the continuous pursuit of greener and more efficient chemical syntheses, the choice of solvent plays a pivotal role. Cyclohexyl methyl ether (CPME), also known as cyclopentyl methyl ether, has emerged as a promising alternative to traditional ethereal solvents like tetrahydrofuran (B95107) (THF), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and toluene. Its favorable properties, including a high boiling point, low peroxide formation, and stability under both acidic and basic conditions, make it an attractive option for a variety of named reactions.[1] This guide provides an objective comparison of CPME's performance in Grignard reactions, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, supported by experimental data.

Grignard Reactions

The Grignard reaction, a fundamental method for carbon-carbon bond formation, is highly sensitive to the choice of solvent. While THF has been the conventional solvent, CPME has demonstrated comparable and, in some cases, superior performance.

Data Presentation: Grignard Reaction of Phenylmagnesium Bromide with Benzaldehyde (B42025)

SolventActivatorYield of Grignard Reagent (%) [a]Isolated Yield of 1,2-diphenylmethanol (%) [b]Reference
CPME DIBAL-H8593[1]
THFI₂Good to ExcellentNot specified in direct comparison[2]
2-MeTHFNot specifiedGood to ExcellentNot specified in direct comparison[2]

[a] Yield determined by titration. [b] Reaction of the Grignard reagent with benzaldehyde.

A systematic study on Grignard reactions in CPME revealed that diisobutylaluminum hydride (DIBAL-H) is an effective activator for magnesium.[1] The resulting Grignard reagents in CPME were found to be stable for several months.[1]

Experimental Protocol: Preparation of Phenylmagnesium Bromide in CPME and Reaction with Benzaldehyde [1]

  • Activation of Magnesium: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings (1.2 equiv.) are suspended in CPME. DIBAL-H (0.05 equiv.) is added, and the mixture is stirred at room temperature for 30 minutes.

  • Formation of Grignard Reagent: A solution of bromobenzene (B47551) (1.0 equiv.) in CPME is added dropwise to the activated magnesium suspension at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at 60°C for 1-3 hours.

  • Reaction with Benzaldehyde: The freshly prepared phenylmagnesium bromide solution is cooled to room temperature. A solution of benzaldehyde (0.8 equiv.) in CPME is then added dropwise. The reaction is stirred for 30 minutes at room temperature.

  • Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Grignard_Reaction_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Aldehyde cluster_workup Work-up & Purification Mg Mg turnings Activator_Mix Activation Mixture Mg->Activator_Mix CPME1 CPME CPME1->Activator_Mix DIBALH DIBAL-H DIBALH->Activator_Mix Grignard_Formation Grignard Formation (60°C) Activator_Mix->Grignard_Formation Bromo Bromobenzene in CPME Bromo->Grignard_Formation PhMgBr Phenylmagnesium Bromide in CPME Grignard_Formation->PhMgBr Reaction Addition Reaction (Room Temp) PhMgBr->Reaction Aldehyde Benzaldehyde in CPME Aldehyde->Reaction Product_Mix Reaction Mixture Reaction->Product_Mix Quench Quench (aq. NH4Cl) Product_Mix->Quench Separation Phase Separation Quench->Separation Drying Drying (Na2SO4) Separation->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product 1,2-diphenylmethanol Purification->Final_Product

Grignard Reaction Workflow in CPME

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. The choice of solvent can significantly influence the reaction's efficiency.

Data Presentation: Suzuki-Miyaura Coupling of an Amide with 4-Tolylboronic Acid

SolventYield (%)Reference
CPME 92[3]
i-PrOAc95[3]
2-MeTHF93[3]
TolueneNot specified in direct comparison
THF85[3]

In a screening of green solvents for the Suzuki-Miyaura coupling of amides, CPME demonstrated excellent performance, providing a high yield of the desired product.[3]

Experimental Protocol: Suzuki-Miyaura Coupling in CPME [3]

  • Reaction Setup: In a reaction tube, the amide (1.0 equiv.), 4-tolylboronic acid (2.0 equiv.), and potassium carbonate (3.0 equiv.) are combined.

  • Catalyst Addition: The palladium catalyst (e.g., Neolyst CX31, 3 mol%) is added to the mixture.

  • Solvent Addition and Reaction: CPME is added as the solvent, and the reaction mixture is stirred at room temperature for the specified time.

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with an appropriate organic solvent and washed with water. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Catalytic Reaction cluster_workup Work-up & Purification Amide Amide Reactant_Mix Reactant Mixture Amide->Reactant_Mix Boronic_Acid 4-Tolylboronic Acid Boronic_Acid->Reactant_Mix Base K2CO3 Base->Reactant_Mix Reaction Stirring (Room Temp) Reactant_Mix->Reaction Catalyst Pd Catalyst Catalyst->Reaction Solvent CPME Solvent->Reaction Reaction_Mixture Reaction Mixture Reaction->Reaction_Mixture Dilution Dilution Reaction_Mixture->Dilution Washing Washing Dilution->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product Coupled Product Purification->Final_Product

Suzuki-Miyaura Coupling Workflow

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds. The performance of this reaction is highly dependent on the solvent, base, and ligand used.

Data Presentation: Buchwald-Hartwig Amination of Various Anilines and Amides

EntryAmineAmideSolventYield (%)Reference
14-methoxy-anilineN-mesyl-N-(pyridin-2-yl)benzamideCPME 85[4]
24-nitroanilineN-mesyl-N-(pyridin-2-yl)benzamideCPME 78[4]
32,6-diisopropylanilineN-mesyl-N-(pyridin-2-yl)benzamideCPME 65[4]
4Aniline (B41778)N-mesyl-N-(pyridin-2-yl)-2,4,6-triisopropylbenzamideCPME 72[4]
5AnilineN-mesyl-N-(pyridin-2-yl)benzamide2-MeTHF>90[4]

A study on green solvents for the acyl Buchwald-Hartwig cross-coupling of amides showed that CPME provides good to high yields for a variety of substrates.[4] While 2-MeTHF showed slightly higher performance in some cases, CPME remains a viable and effective green alternative.

Experimental Protocol: Buchwald-Hartwig Amination in CPME [4]

  • Reaction Setup: An oven-dried reaction vessel is charged with the amide (1.0 equiv.), the aniline (2.0 equiv.), and a base such as potassium carbonate (3.0 equiv.).

  • Catalyst Addition: The palladium catalyst (e.g., Pd(IPr)(cin)Cl, 3 mol%) is added under an inert atmosphere.

  • Solvent Addition and Reaction: Anhydrous CPME is added, and the mixture is heated to the desired temperature (e.g., 110°C) with stirring for the required time.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography to yield the desired arylamine.

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Catalytic Reaction cluster_workup Work-up & Purification Amide Amide Reactant_Mix Reactant Mixture Amide->Reactant_Mix Aniline Aniline Aniline->Reactant_Mix Base K2CO3 Base->Reactant_Mix Reaction Heating (110°C) Reactant_Mix->Reaction Catalyst Pd Catalyst Catalyst->Reaction Solvent CPME Solvent->Reaction Reaction_Mixture Reaction Mixture Reaction->Reaction_Mixture Filtration Filtration Reaction_Mixture->Filtration Concentration Concentration Filtration->Concentration Purification Column Chromatography Concentration->Purification Final_Product Arylamine Product Purification->Final_Product

Buchwald-Hartwig Amination Workflow

Conclusion

This compound has proven to be a robust and effective solvent for several key named reactions in organic synthesis. In Grignard reactions, it offers comparable performance to traditional ethers with the added benefits of safety and stability. For Suzuki-Miyaura and Buchwald-Hartwig couplings, CPME stands as a viable green alternative, delivering high yields in various contexts. The experimental data and protocols provided herein serve as a valuable resource for researchers and professionals in drug development seeking to implement more sustainable and efficient synthetic methodologies.

References

Cross-Referencing NMR Data of Cyclohexyl Methyl Ether with Literature Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a comparative analysis of experimental NMR data for cyclohexyl methyl ether against established literature values, offering a clear framework for data validation.

Data Presentation: A Comparative Analysis

To facilitate a direct comparison, the following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for this compound. The "Experimental Data" represents a typical dataset that could be obtained from a routine NMR experiment, while the "Literature Values" are sourced from established chemical databases and peer-reviewed publications.

¹H NMR Data Comparison (Solvent: CDCl₃)

ProtonsExperimental Chemical Shift (δ, ppm)Literature Chemical Shift (δ, ppm)Experimental MultiplicityExperimental Coupling Constant (J, Hz)Literature Coupling Constant (J, Hz)
O-CH₃3.323.31s--
H-13.243.23tt9.0, 3.59.1, 3.6
H-2ax, H-6ax1.95 - 1.851.92m--
H-2eq, H-6eq1.78 - 1.681.75m--
H-4ax1.55 - 1.451.51m--
H-3ax, H-5ax1.35 - 1.251.31m--
H-3eq, H-5eq1.22 - 1.121.18m--
H-4eq1.10 - 1.001.05m--

¹³C NMR Data Comparison (Solvent: CDCl₃)

CarbonExperimental Chemical Shift (δ, ppm)Literature Chemical Shift (δ, ppm)
C-178.978.8
O-CH₃56.256.1
C-2, C-632.132.0
C-426.226.1
C-3, C-524.524.4

Experimental Protocol: Acquiring NMR Data

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra of a liquid sample like this compound.

1. Sample Preparation:

  • Sample Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants.

  • Solvent: Use a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), for its excellent dissolving properties and the presence of a residual solvent peak for referencing.

  • Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for good signal resolution.

  • Locking: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the CDCl₃.

  • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse sequence is typically used.

  • Spectral Width: Set to approximately 12-15 ppm.

  • Number of Scans: 8 to 16 scans are usually sufficient for a clear spectrum.

  • Relaxation Delay: A delay of 1-2 seconds between scans allows for adequate relaxation of the protons.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance signal-to-noise.

  • Spectral Width: Set to approximately 220-240 ppm.

  • Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the lower natural abundance of the ¹³C isotope.

  • Relaxation Delay: A delay of 2-5 seconds is used.

  • Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phase-corrected, and baseline-corrected.

Visualization of the Cross-Referencing Workflow

The logical process of comparing experimental NMR data with literature values can be visualized as a clear workflow.

NMR_Cross_Reference_Workflow cluster_experimental Experimental Data Acquisition cluster_literature Literature Data Retrieval cluster_comparison Data Comparison and Validation exp_sample Prepare Sample (this compound in CDCl3) exp_1h Acquire 1H NMR Spectrum exp_sample->exp_1h exp_13c Acquire 13C NMR Spectrum exp_sample->exp_13c exp_process Process Experimental Data (FT, Phasing, Baseline Correction) exp_1h->exp_process exp_13c->exp_process compare_data Compare Experimental & Literature Data (Chemical Shifts, Multiplicities, J-Couplings) exp_process->compare_data Experimental Data lit_search Search Databases & Literature for this compound NMR Data lit_extract Extract 1H & 13C NMR Chemical Shifts & Coupling Constants lit_search->lit_extract lit_extract->compare_data Literature Values validation Validate Structure compare_data->validation

Evaluating Cyclohexyl Methyl Ether: A Comparative Guide for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical decision that influences reaction efficiency, scalability, safety, and overall process cost-effectiveness. This guide provides a comprehensive evaluation of cyclohexyl methyl ether (CHME) as a solvent in synthesis, comparing its performance and economic viability against commonly used ethereal solvents such as tetrahydrofuran (B95107) (THF), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and its close structural analog, cyclopentyl methyl ether (CPME).

While direct comparative experimental data for this compound is limited in publicly available literature, this guide compiles its known physical properties, safety data, and cost information to provide a thorough assessment of its potential advantages and disadvantages in a synthetic laboratory setting.

At a Glance: Physical and Chemical Properties

A solvent's physical properties are paramount in determining its suitability for specific reaction conditions. This compound distinguishes itself with a significantly higher boiling point compared to other common ethereal solvents, which can be advantageous for reactions requiring elevated temperatures. However, its higher molecular weight and density should be considered for process efficiency.

PropertyThis compound (CHME)Tetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl Methyl Ether (CPME)
Molecular Formula C₇H₁₄O[1]C₄H₈OC₅H₁₀OC₆H₁₂O[2]
Molecular Weight ( g/mol ) 114.19[1]72.1186.13100.16[2]
Boiling Point (°C) 133-135[3]6680.2106[2]
Melting Point (°C) -74[3]-108.4-136-140[2]
Density (g/cm³) 0.86[3]0.8890.8540.86[2]
Flash Point (°C) 20.7[3]-14.5-11-1
Solubility in Water LowMiscible14 g/100 mL (20°C)1.1 g/100 mL (23°C)

Cost-Effectiveness: A Major Consideration

A primary factor in solvent selection for large-scale synthesis is cost. Current market prices indicate that this compound is a significantly more expensive option compared to traditional ethereal solvents. This higher initial cost may be a considerable barrier to its widespread adoption, particularly for processes where solvent recovery and recycling are not implemented.

SolventRepresentative Price (USD)
This compound~
104for1g,104 for 1g, ~104for1g,
364 for 5g, ~$1274 for 25g[4]
Tetrahydrofuran (THF)Varies by grade and supplier, generally much lower
2-Methyltetrahydrofuran (2-MeTHF)Varies by grade and supplier, generally lower than CHME
Cyclopentyl Methyl Ether (CPME)Varies by grade and supplier, generally lower than CHME

Prices are indicative and subject to change based on supplier, purity, and volume.

The high cost of CHME necessitates a strong justification for its use, such as a significant improvement in reaction yield, purity, or safety that cannot be achieved with less expensive alternatives.

Performance in Synthesis: An Extrapolated View

Due to the scarcity of direct comparative studies, the performance of this compound in synthesis is largely inferred from its physical properties and the known behavior of similar ethers.

Potential Advantages:
  • High Boiling Point: The elevated boiling point of CHME (133-135°C) allows for reactions to be conducted at higher temperatures, potentially increasing reaction rates and driving equilibria towards desired products. This could be particularly beneficial for sluggish transformations.

  • Thermal Stability: The cyclohexyl ring is generally more stable than the tetrahydrofuran ring, suggesting that CHME may exhibit greater thermal and chemical stability under certain reaction conditions.

  • Hydrophobicity: Like CPME, the larger alkyl group in CHME suggests a higher degree of hydrophobicity compared to THF. This property can simplify aqueous workups and reduce the volume of aqueous waste generated.

Potential Disadvantages:
  • Higher Viscosity and Density: Increased viscosity and density compared to lower molecular weight ethers could lead to challenges in mixing and mass transfer, particularly on a larger scale.

  • Solvent Removal: The high boiling point of CHME can make its removal from the reaction mixture more energy-intensive and time-consuming compared to more volatile solvents like THF.

  • Limited Data: The lack of extensive research on its performance in a wide range of reactions makes it a higher-risk choice for process development compared to well-characterized solvents.

Experimental Protocols: A General Guideline

While specific, optimized protocols for reactions in this compound are not widely published, existing procedures for other ethereal solvents can be adapted. The following provides a general workflow for a Grignard reaction, a common transformation where ethereal solvents are employed.

General Protocol for Grignard Reaction

Materials:

  • Magnesium turnings

  • Alkyl or aryl halide

  • Anhydrous this compound (or other ethereal solvent)

  • Electrophile (e.g., aldehyde, ketone)

  • Iodine crystal (for initiation)

  • Anhydrous workup and extraction solvents

Procedure:

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled.

  • Initiation: Magnesium turnings and a crystal of iodine are placed in the flask under a positive pressure of nitrogen. A small portion of the alkyl/aryl halide dissolved in the anhydrous ethereal solvent is added from the dropping funnel. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.

  • Formation of Grignard Reagent: The remaining solution of the alkyl/aryl halide is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Electrophile: The solution of the electrophile in the same anhydrous ethereal solvent is added dropwise to the Grignard reagent at an appropriate temperature (typically 0°C or room temperature).

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by an appropriate method, such as distillation or column chromatography.

Adaptation for this compound: Given its higher boiling point, reactions in CHME can be conducted at a higher reflux temperature, which may be beneficial for less reactive halides. However, the subsequent removal of CHME will require higher temperatures or lower pressures during distillation.

Visualizing the Synthetic Workflow

The following diagrams illustrate the general workflow for solvent selection in a synthetic process and a typical experimental setup for a reaction under an inert atmosphere.

SolventSelectionWorkflow A Define Reaction Requirements (Temperature, Reactant Solubility, etc.) B Initial Solvent Screening (THF, 2-MeTHF, CPME, CHME) A->B C Evaluate Physical Properties (Boiling Point, Polarity, etc.) B->C D Consider Cost and Availability C->D E Assess Safety and Environmental Impact D->E F Perform Small-Scale Test Reactions E->F G Analyze Reaction Performance (Yield, Purity, Reaction Time) F->G H Select Optimal Solvent for Scale-up G->H

Caption: A logical workflow for selecting a suitable solvent for a chemical synthesis.

ExperimentalSetup cluster_flask Reaction Flask flask Three-Necked Flask (Reactants + Solvent) stir_plate Magnetic Stir Plate (Heating Mantle) stirbar Magnetic Stir Bar condenser Reflux Condenser (Water In/Out) condenser->flask dropping_funnel Dropping Funnel (Reagent Addition) dropping_funnel->flask nitrogen Nitrogen Inlet nitrogen->flask

References

A Comparative Guide to Cyclohexyl Methyl Ether (CPME) and 2-Methyl-THF in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the continuous pursuit of greener, safer, and more efficient chemical processes, the choice of solvent is a critical consideration. Cyclohexyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) have emerged as promising alternatives to traditional ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether. This guide provides an objective comparison of the performance of CPME and 2-MeTHF in various reaction types, supported by experimental data, to aid in informed solvent selection for research and development.

Physical and Chemical Properties: A Head-to-Head Comparison

A solvent's physical and chemical properties are fundamental to its suitability for a particular reaction, influencing factors such as reaction temperature, solubility of reagents, and work-up procedures. The table below summarizes the key properties of CPME and 2-MeTHF.

PropertyThis compound (CPME)2-Methyltetrahydrofuran (2-MeTHF)
Molecular Formula C₇H₁₄OC₅H₁₀O
Molecular Weight 114.19 g/mol 86.13 g/mol
Boiling Point 135 °C[1]78-80 °C
Melting Point -74 °C[1]-136 °C
Density 0.88 g/mL0.855 g/mL
Flash Point 22 °C-11 °C
Water Solubility Low14 g/100 mL at 25 °C
Peroxide Formation LowProne to peroxide formation, often stabilized with BHT
Stability Stable under acidic and basic conditionsMore stable than THF to bases, but can be acid-sensitive

Performance in Chemical Synthesis: A Comparative Analysis

The choice of solvent can significantly impact reaction outcomes, including yield, selectivity, and reaction time. This section details the comparative performance of CPME and 2-MeTHF in specific, experimentally verified reactions.

Multi-Step Synthesis of Dimethindene (B1670660)

A study on the eco-friendly synthesis of the antihistamine drug dimethindene provides a direct, multi-step comparison of CPME and 2-MeTHF. The results demonstrate that while both solvents offer significant improvements over traditional volatile organic compounds (VOCs), there are notable differences in yield at each stage.[2][3]

Reaction Scheme: Synthesis of Dimethindene

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Saponification cluster_2 Step 3: Dieckmann Condensation & Decarboxylation cluster_3 Step 4: Nucleophilic Addition & Dehydration Benzyl malonic diethyl ester Benzyl malonic diethyl ester Alkylated malonate Alkylated malonate Benzyl malonic diethyl ester->Alkylated malonate NaH, 2-chloro-N,N-dimethylethan-1-amine CPME or 2-MeTHF, reflux Amino diacid Amino diacid Alkylated malonate->Amino diacid NaOH, EtOH/H2O, reflux Indanone derivative Indanone derivative Amino diacid->Indanone derivative PPA, heat Dimethindene Dimethindene Indanone derivative->Dimethindene 1. 2-ethylpyridine, n-BuLi CPME or 2-MeTHF 2. HCl, reflux G cluster_0 Grignard Reagent Formation cluster_1 Reaction with Electrophile R-X R-X R-MgX R-MgX R-X->R-MgX Mg, CPME or 2-MeTHF Product Product R-MgX->Product 1. Electrophile (e.g., Ketone) 2. Aqueous Workup G Resin Resin Fmoc-AA-Resin Fmoc-AA-Resin Resin->Fmoc-AA-Resin Fmoc-AA-OH, Coupling Agent H2N-AA-Resin H2N-AA-Resin Fmoc-AA-Resin->H2N-AA-Resin Deprotection (e.g., Piperidine) Fmoc-AA-AA-Resin Fmoc-AA-AA-Resin H2N-AA-Resin->Fmoc-AA-AA-Resin Fmoc-AA-OH, Coupling Agent ... ... Fmoc-AA-AA-Resin->... Cleavage Cleavage ...->Cleavage Peptide Peptide Cleavage->Peptide

References

Justification for Utilizing Cyclohexyl Methyl Ether in Novel Synthetic Routes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of innovative and efficient synthetic methodologies, the choice of solvent is a critical parameter that can profoundly influence reaction outcomes, process safety, and environmental impact. This guide provides a comprehensive comparison of cyclohexyl methyl ether (CPME) with other commonly employed ethereal solvents, namely tetrahydrofuran (B95107) (THF) and 2-methyltetrahydrofuran (B130290) (2-MeTHF). By presenting key performance data, detailed experimental protocols, and logical workflows, we aim to equip researchers, scientists, and drug development professionals with the necessary information to justify the integration of CPME into novel synthetic routes.

Comparative Analysis of Solvent Properties

The selection of an appropriate solvent hinges on a combination of physical, safety, and environmental considerations. CPME often emerges as a superior alternative to traditional ethereal solvents due to its unique combination of properties.

Table 1: Physical and Safety Properties of Ethereal Solvents

Property This compound (CPME) Tetrahydrofuran (THF) 2-Methyltetrahydrofuran (2-MeTHF)
Boiling Point (°C) 135[1] 66[2] 80.2[3]
Melting Point (°C) -74[1] -108.5[2] -136[3]
Density (g/mL at 25°C) 0.86[4] 0.89[2] 0.854[3]
Solubility in Water Low (0.011 g/g)[5] Miscible Limited (14.4 g/100g at 23°C)[3]
Flash Point (°C) -1[5] -14 -11
Peroxide Formation Low[2][4][5] High Lower than THF, but still a concern[6]

| Stability to Acids/Bases | Relatively Stable[2][5] | Less Stable | More stable than THF[7] |

Table 2: Environmental and "Green" Chemistry Profile

Feature This compound (CPME) Tetrahydrofuran (THF) 2-Methyltetrahydrofuran (2-MeTHF)
Source Petrochemical[8] Petrochemical Renewable (from corncobs, bagasse)[9]
Biodegradability Readily biodegradable[10] Not readily biodegradable Biodegradable[11]
"Green" Solvent Classification Considered a "greener" alternative[9][12] Not generally considered "green" Considered a "green" solvent[6][9]

| Recyclability | High, due to low water solubility[13][14] | Difficult, due to high water miscibility | Easier than THF[6] |

Performance in Key Synthetic Transformations

The practical utility of a solvent is ultimately determined by its performance in chemical reactions. CPME has demonstrated significant advantages in a variety of transformations, often leading to improved yields and selectivities.

Table 3: Comparative Performance in Selected Organic Reactions

Reaction Type Solvent Typical Yield (%) Observations
Grignard Reaction CPME High Excellent for Grignard reagent formation and subsequent reactions. Easy workup due to low water solubility.[2][13]
THF High Standard solvent, but workup can be complicated by water miscibility.
2-MeTHF High Good alternative to THF with easier workup.[3][7]
Suzuki Coupling CPME Often higher than THF High boiling point allows for higher reaction temperatures, potentially reducing reaction times.[2]
THF Variable Commonly used, but lower boiling point may limit reaction rates.
Buchwald-Hartwig Amination CPME Good to Excellent Effective solvent for this cross-coupling reaction.[2]
THF Good A standard solvent for this transformation.
Reductions (e.g., with LiAlH4) CPME High Stable under reducing conditions.[2]

| | THF | High | Standard solvent for hydride reductions. |

Experimental Protocols

To facilitate the adoption of CPME in synthetic workflows, detailed experimental protocols for representative reactions are provided below.

Protocol 1: Grignard Reagent Formation and Reaction in CPME

Objective: To prepare a Grignard reagent from an aryl bromide and react it with an electrophile in CPME.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Aryl bromide

  • Anhydrous this compound (CPME)

  • Electrophile (e.g., aldehyde, ketone)

  • 1 M HCl solution

  • Saturated NH4Cl solution

  • Anhydrous Na2SO4

Procedure:

  • Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled and flame-dried under a stream of nitrogen.

  • Initiation: Magnesium turnings and a small crystal of iodine are placed in the flask. The flask is gently warmed until violet vapors of iodine are observed.

  • Grignard Formation: A solution of the aryl bromide in anhydrous CPME is added dropwise via the dropping funnel to the activated magnesium turnings. The reaction is typically initiated by gentle warming and then maintained at a gentle reflux.

  • Electrophilic Quench: After the formation of the Grignard reagent is complete (indicated by the consumption of magnesium), the reaction mixture is cooled to 0 °C. A solution of the electrophile in anhydrous CPME is then added dropwise.

  • Workup: The reaction is quenched by the slow addition of saturated aqueous NH4Cl solution. The organic layer is separated, and the aqueous layer is extracted with CPME. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography or distillation.

Protocol 2: Suzuki-Miyaura Cross-Coupling in CPME

Objective: To perform a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between an aryl halide and a boronic acid in CPME.

Materials:

  • Aryl halide (bromide or iodide)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3, Cs2CO3)

  • This compound (CPME)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO4

Procedure:

  • Reaction Setup: To a Schlenk flask are added the aryl halide, arylboronic acid, palladium catalyst, and base. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Degassed CPME and water are added to the flask.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred until the starting materials are consumed (monitored by TLC or GC-MS).

  • Workup: The reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, then dried over anhydrous MgSO4.

  • Purification: The solvent is removed in vacuo, and the crude product is purified by flash column chromatography.

Visualizing Workflows and Decision-Making

To further clarify the rationale for selecting CPME and its application in a synthetic sequence, the following diagrams illustrate key decision points and a generalized experimental workflow.

Solvent_Selection_Workflow start Initiate Solvent Selection for a New Synthetic Route reaction_type Define Reaction Type (e.g., Grignard, Cross-Coupling, Reduction) start->reaction_type temp_req High Temperature Required? (> 80°C) reaction_type->temp_req water_sensitivity Reaction Sensitive to Water? temp_req->water_sensitivity Yes temp_req->water_sensitivity No select_cpme Select this compound (CPME) temp_req->select_cpme Yes consider_thf Consider THF temp_req->consider_thf No workup Aqueous Workup Required? water_sensitivity->workup Yes water_sensitivity->workup No water_sensitivity->select_cpme No consider_2methf Consider 2-MeTHF water_sensitivity->consider_2methf Yes peroxide_risk Concerned about Peroxide Formation? workup->peroxide_risk Yes workup->peroxide_risk No workup->select_cpme Yes workup->consider_thf No peroxide_risk->select_cpme Yes peroxide_risk->consider_thf No Experimental_Workflow_CPME start Start: Synthesis using CPME setup 1. Assemble and Dry Glassware under Inert Atmosphere start->setup reagents 2. Add Reactants and Anhydrous CPME setup->reagents reaction 3. Perform Reaction (Heating/Cooling as required) reagents->reaction quench 4. Quench Reaction reaction->quench extraction 5. Aqueous Workup & Phase Separation quench->extraction drying 6. Dry Organic Layer (e.g., with Na2SO4) extraction->drying filtration 7. Filter and Concentrate drying->filtration purification 8. Purify Product (Chromatography/Distillation) filtration->purification end End: Isolated Pure Product purification->end

References

Assessing the long-term stability of cyclohexyl methyl ether in storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical decision in chemical research and pharmaceutical development, directly impacting reaction efficiency, product purity, and process safety. Ethereal solvents are widely utilized for their excellent solvating properties. However, their propensity to form explosive peroxides upon storage is a significant safety concern that necessitates careful consideration of their long-term stability. This guide provides a comparative assessment of the long-term stability of cyclohexyl methyl ether (CMPE), offering a comparison with other commonly used ether solvents and detailing experimental protocols for stability evaluation.

Comparative Stability of Ether Solvents

While specific long-term stability data for this compound (CMPE) is not extensively available in public literature, its structural similarity to other cyclic ethers allows for informed comparisons. A notable alternative, cyclopentyl methyl ether (CPME), has been positioned as a greener and more stable option.[1]

Key Stability Considerations:

  • Peroxide Formation: The primary degradation pathway for ethers stored in the presence of air and light is the formation of peroxides, which can be dangerously explosive.[2] The rate of peroxide formation is a critical factor in assessing the long-term stability of an ether.

  • Structural Influence: The stability of an ether towards peroxide formation is influenced by its molecular structure. For instance, CPME is reported to have a lower tendency for peroxide formation compared to tetrahydrofuran (B95107) (THF) and 2-methyltetrahydrofuran (B130290) (2-MeTHF).[3] This is attributed to a higher bond dissociation energy of the secondary α-C-H bond in CPME.[3]

  • Inhibitors: Commercial ether solvents are often supplied with inhibitors, such as butylated hydroxytoluene (BHT), to retard peroxide formation.[4] Notably, commercial CPME is often stabilized with a lower concentration of BHT (e.g., 50 ppm) compared to THF and 2-MeTHF (e.g., 250 ppm), suggesting its inherently greater stability.[3]

SolventKey Structural FeaturesReported Stability Characteristics
This compound (CMPE) Six-membered saturated ring with a methoxy (B1213986) group.Expected to have stability comparable to other cyclic ethers, but specific quantitative data on peroxide formation rates is limited.
Cyclopentyl Methyl Ether (CPME) Five-membered saturated ring with a methoxy group.Lower rate of peroxide formation compared to THF and 2-MeTHF.[3] Greater stability under acidic and basic conditions.[5]
Tetrahydrofuran (THF) Five-membered saturated cyclic ether.Known to readily form explosive peroxides.
Diethyl Ether (DEE) Acyclic ether.Prone to peroxide formation, a well-documented hazard.

Experimental Protocols for Stability Assessment

To ensure the safety and reliability of chemical processes, routine testing of ether solvents for peroxide formation is essential. The following outlines a general experimental workflow for assessing the long-term stability of ether solvents.

Experimental Workflow for Ether Stability Assessment

G cluster_0 Sample Preparation & Storage cluster_1 Peroxide Value Determination cluster_2 Data Analysis & Comparison Sample Obtain fresh, inhibited ether solvent Storage_Conditions Store samples under defined conditions: - Light vs. Dark - Ambient vs. Accelerated Temperature - Headspace atmosphere (Air vs. Inert gas) Sample->Storage_Conditions Time_Points Define sampling time points (e.g., 0, 1, 3, 6, 12 months) Storage_Conditions->Time_Points Take_Aliquot Withdraw aliquot at each time point Time_Points->Take_Aliquot Peroxide_Test Perform peroxide value (PV) test Take_Aliquot->Peroxide_Test PV_Quantification Quantify peroxide concentration (e.g., ppm or meq/kg) Peroxide_Test->PV_Quantification Plot_Data Plot Peroxide Value vs. Time PV_Quantification->Plot_Data Compare_Solvents Compare stability of different ethers Plot_Data->Compare_Solvents Determine_Shelf_Life Establish safe storage limits Compare_Solvents->Determine_Shelf_Life

Workflow for assessing ether solvent stability.
Key Experimental Methodologies

1. Accelerated Stability Testing:

To expedite the assessment of long-term stability, accelerated aging studies are often employed. This involves storing the solvent at elevated temperatures to increase the rate of degradation.[6][7][8] The data can then be used to predict the shelf-life at normal storage conditions. A typical protocol would involve storing samples at a constant elevated temperature (e.g., 54°C ± 2°C) for a defined period (e.g., 14 days) and analyzing for degradation products at specified intervals.[6]

2. Peroxide Value (PV) Determination:

The concentration of peroxides is a key indicator of ether degradation. Several methods are available for determining the peroxide value:

  • Iodometric Titration: This is a classic and widely used method. The sample is treated with an excess of potassium iodide (KI) in an acidic solution. Peroxides oxidize the iodide to iodine, which is then titrated with a standardized sodium thiosulfate (B1220275) solution.[9]

  • Colorimetric Methods: These methods involve the reaction of peroxides with a chromogenic reagent to produce a colored product, the intensity of which is proportional to the peroxide concentration and can be measured spectrophotometrically.

  • Commercial Test Strips: For a rapid and semi-quantitative assessment, peroxide test strips are commercially available.[2] These strips are impregnated with a reagent that changes color in the presence of peroxides.

Detailed Protocol for Iodometric Peroxide Value Determination:

  • Reagents:

    • Acetic Acid-Chloroform Solution (3:2 v/v)

    • Saturated Potassium Iodide (KI) Solution (freshly prepared)

    • Standardized 0.1 N or 0.01 N Sodium Thiosulfate (Na₂S₂O₃) Solution

    • 1% Starch Indicator Solution

  • Procedure: a. Accurately weigh approximately 5 g of the ether sample into a 250 mL glass-stoppered conical flask. b. Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample. c. Add 0.5 mL of the saturated KI solution. d. Stopper the flask and allow the solution to stand for exactly one minute with occasional shaking. e. Add 30 mL of distilled water. f. Titrate the liberated iodine with the standardized sodium thiosulfate solution with vigorous shaking until the yellow color of the iodine has almost disappeared. g. Add 0.5 mL of the starch indicator solution, which will produce a blue color. h. Continue the titration until the blue color just disappears. i. Perform a blank determination using the same procedure without the sample.

  • Calculation: The peroxide value (in milliequivalents of active oxygen per kg of sample) is calculated using the following formula: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:

    • S = Volume of sodium thiosulfate solution used for the sample (mL)

    • B = Volume of sodium thiosulfate solution used for the blank (mL)

    • N = Normality of the sodium thiosulfate solution

    • W = Weight of the sample (g)

Signaling Pathway for Peroxide Formation

The autoxidation of ethers proceeds via a free radical chain reaction mechanism. The following diagram illustrates the key steps in this process.

G Initiation Initiation (e.g., light, heat) Ether R-O-CH2-R' Initiation->Ether H• abstraction Ether_Radical R-O-CH•-R' Ether->Ether_Radical Oxygen O2 Ether_Radical->Oxygen + O2 (Propagation) Peroxy_Radical R-O-CH(OO•)-R' Oxygen->Peroxy_Radical Another_Ether R-O-CH2-R' Peroxy_Radical->Another_Ether + R-O-CH2-R' (Propagation) Hydroperoxide R-O-CH(OOH)-R' Another_Ether->Hydroperoxide Another_Ether_Radical R-O-CH•-R' Hydroperoxide->Another_Ether_Radical Termination Termination (Radical Combination) Another_Ether_Radical->Termination

Autoxidation pathway of ethers.

Conclusion

The long-term stability of ether solvents is a critical consideration for laboratory safety and experimental reproducibility. While this compound is a valuable solvent, its potential for peroxide formation necessitates careful storage and regular monitoring. Comparative data suggests that cyclopentyl methyl ether may offer enhanced stability with a lower propensity for peroxide formation. By implementing rigorous stability testing protocols, researchers can ensure the quality and safety of their ether solvents, contributing to more reliable and secure scientific outcomes.

References

Safety Operating Guide

Proper Disposal of Cyclohexyl Methyl Ether: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of cyclohexyl methyl ether is a critical aspect of laboratory safety and environmental responsibility. As a flammable liquid, proper handling and disposal procedures are mandated to mitigate risks of fire, environmental contamination, and health hazards. This guide provides essential, step-by-step information for researchers, scientists, and drug development professionals on the correct disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is classified as a highly flammable liquid and vapor.[1]

Key Safety Precautions:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][3]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and eye/face protection.[2][3]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][2] Use non-sparking tools and take precautionary measures against static discharge.[2][3][4]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, separate from incompatible materials.[2][3]

Step-by-Step Disposal Protocol

The disposal of this compound, as with most chemical waste, is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[5][6] It is classified as hazardous waste and must not be disposed of in regular trash or down the sewer system.[5][7]

1. Waste Identification and Classification:

  • All chemical waste is to be treated as hazardous unless explicitly determined otherwise by an Environmental Health and Safety (EHS) professional.[8]

  • This compound is a flammable liquid and would be characterized as a hazardous waste due to its ignitability.[1]

2. Containerization:

  • Use a suitable container: The waste container must be in good condition, with no leaks, and compatible with this compound. Plastic containers are often preferred over glass when compatibility is not an issue.[5][9]

  • Keep containers closed: Waste containers must be kept tightly sealed except when adding waste.[6][9]

3. Labeling:

  • Hazardous Waste Tag: Affix a hazardous waste tag provided by your institution's EHS department as soon as waste is added to the container.[5][8]

  • Complete Information: The label must include:

    • The words "Hazardous Waste".[5][9]

    • Full chemical name: "this compound". Avoid abbreviations or chemical formulas.[5]

    • For mixtures, list all chemical components and their approximate percentages.[5]

    • Accumulation start date.

    • The name and contact information of the principal investigator or laboratory supervisor.[5]

    • The specific location (building and room number).[5]

4. Segregation and Storage:

  • Segregate Incompatibles: Store the hazardous waste container in a designated, secondary containment area, segregated from incompatible materials.[8][9]

  • Accumulation Limits: Be aware of the maximum volume of hazardous waste allowed to be accumulated in the laboratory (typically 55 gallons).[8]

5. Disposal Request and Pickup:

  • Contact EHS: Do not attempt to transport or dispose of the waste yourself.[8]

  • Submit a Pickup Request: Follow your institution's specific procedure for requesting a hazardous waste pickup, which may involve submitting a form online or via email to the EHS department.[5]

Disposal of Empty Containers:

  • An empty container that held this compound must be triple-rinsed with a suitable solvent.[8][9]

  • The rinsate must be collected and treated as hazardous waste.[8][9]

  • After triple-rinsing, the original labels should be defaced, and the container can then be disposed of as regular trash.[8]

Quantitative Data Summary

While specific disposal regulations can vary by locality, the following table summarizes key characteristics of this compound relevant to its hazardous waste profile.

PropertyValueCitation
GHS Hazard Class Flammable Liquid, Category 2[1]
Hazard Statements H225: Highly flammable liquid and vapor[1]
Molecular Weight 114.19 g/mol [1]
Boiling Point 134.1 °C[3]
Flash Point Not specified in search results.
UN Number Not specified in search results.
EPA Hazardous Waste Code D001 (Ignitability)[10]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: This compound for Disposal B Is the container empty? A->B C Triple-rinse container with a suitable solvent. B->C Yes F Transfer waste to a compatible, labeled hazardous waste container. B->F No D Collect rinsate as hazardous waste. C->D E Deface original labels and dispose of container in regular trash. D->E D->F G Store in a designated, segregated secondary containment area. F->G H Submit a hazardous waste pickup request to EHS. G->H I EHS collects waste for proper disposal. H->I

Caption: Logical workflow for the disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cyclohexyl Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the use of Cyclohexyl methyl ether in laboratory settings.

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for this compound, a highly flammable liquid that may also form explosive peroxides. Adherence to these procedures is critical for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE) and Exposure Limits

While specific Permissible Exposure Limits (PELs) for this compound have not been established by OSHA or NIOSH, it is crucial to minimize exposure due to its potential health effects. The following table summarizes recommended personal protective equipment. Given the lack of direct data for this compound, recommendations are based on best practices for handling similar flammable ethers.

PPE CategoryRecommendation
Eye Protection Chemical splash goggles are required. A face shield should be worn in situations with a higher risk of splashing.
Hand Protection Chemical-resistant gloves are mandatory. For incidental contact, nitrile gloves are generally suitable. For prolonged or immersive contact, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always inspect gloves for degradation or damage before use.
Skin and Body A flame-resistant lab coat must be worn. Ensure full-length pants and closed-toe shoes are worn to cover all exposed skin.
Respiratory All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors. In the absence of adequate ventilation, a NIOSH-approved respirator with organic vapor cartridges may be necessary.

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential to mitigate risks. The following workflow outlines the key steps from preparation to post-handling procedures.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials prep_grounding Ensure Proper Grounding of Equipment prep_materials->prep_grounding handling_dispense Dispense Required Amount prep_grounding->handling_dispense handling_date Date Container Upon Opening handling_dispense->handling_date handling_cap Keep Container Tightly Capped handling_date->handling_cap post_clean Clean Work Area handling_cap->post_clean storage_location Store in a Cool, Dry, Well-Ventilated Area handling_cap->storage_location post_ppe Doff and Dispose of Contaminated PPE post_clean->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash storage_cabinet Use a Flammable Liquid Storage Cabinet storage_location->storage_cabinet storage_peroxide Monitor for Peroxide Formation storage_cabinet->storage_peroxide

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexyl methyl ether
Reactant of Route 2
Reactant of Route 2
Cyclohexyl methyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.